2-(1H-pyrrol-1-yl)benzohydrazide
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-13-11(15)9-5-1-2-6-10(9)14-7-3-4-8-14/h1-8H,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLLLYUFDQNKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352491 | |
| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31739-63-6 | |
| Record name | 2-(1H-pyrrol-1-yl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(1H-pyrrol-1-yl)benzohydrazide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1H-pyrrol-1-yl)benzohydrazide. Due to limited publicly available experimental data for this specific isomer, information from closely related compounds and computational predictions are included to offer a thorough profile.
Core Chemical and Physical Properties
This compound is an organic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. This structure is of interest in medicinal chemistry due to the known biological activities of both the pyrrole and benzohydrazide pharmacophores.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | Value for this compound | Notes |
| Molecular Formula | C₁₁H₁₁N₃O[1] | |
| Molecular Weight | 201.22 g/mol [1] | |
| CAS Number | 31739-63-6[1] | |
| Appearance | Solid (predicted) | Form is specified as solid by a commercial supplier.[2] |
| Melting Point | Data not available | A related compound, N'-(2-Benzoyl-5,5-dimethyl-6-(p-tolyl)-2,3,4,5-tetrahydropyridazin-3-yl)benzohydrazide, has a melting point of 134-136 °C. |
| Boiling Point | Data not available | |
| Solubility | Data not available | A structurally similar compound, N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide, has a predicted water solubility of 27.1 µg/mL. |
| LogP (calculated) | 1.78[2] | Indicates moderate lipophilicity. |
Table 2: Computed Spectral Data for this compound
| Spectral Data Type | Predicted Values | Notes |
| ¹H NMR | Chemical shifts for aromatic and pyrrole protons are expected in the range of 6.0-8.0 ppm. The -NH and -NH₂ protons would likely appear as broad singlets at a lower field. | For a similar series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, the -NH protons appeared as doublets around 9.70 and 10.14 ppm.[3] |
| ¹³C NMR | Aromatic and pyrrole carbons are predicted to be in the 100-150 ppm range. The carbonyl carbon is expected at a lower field, likely above 160 ppm.[3] | In a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide, two carbonyl carbons were observed at 164.21 and 169.30 ppm.[3] |
| IR Spectroscopy | Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N and C=C stretching in the fingerprint region. | For a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide, N-H stretches were observed at 3245 and 3025 cm⁻¹, and C=O stretches at 1679 and 1647 cm⁻¹.[3] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 202.22. | The fragmentation pattern would likely involve cleavage of the hydrazide group. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and reliable method can be inferred from the synthesis of its isomers and related benzohydrazide derivatives. The most probable synthetic route involves a two-step process starting from 2-(1H-pyrrol-1-yl)benzoic acid.
Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate (Intermediate)
Objective: To convert the carboxylic acid to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine.
Materials:
-
2-(1H-pyrrol-1-yl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., dichloromethane or diethyl ether)
Procedure (Fischer Esterification):
-
Dissolve 2-(1H-pyrrol-1-yl)benzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1H-pyrrol-1-yl)benzoate.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Synthesis of this compound
Objective: To form the hydrazide by reacting the methyl ester with hydrazine hydrate.
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours (typically 2-6 hours), monitoring the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.
-
If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Biological Activity and Signaling Pathways
Derivatives of pyrrole and benzohydrazide are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4] For the class of pyrrolyl benzohydrazides, a significant mechanism of action against Mycobacterium tuberculosis is the inhibition of two key enzymes: enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[3]
-
Enoyl-ACP Reductase (InhA): This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.
-
Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is necessary for the production of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and repair, ultimately halting bacterial replication.
The dual inhibition of these two distinct pathways makes this class of compounds promising candidates for overcoming drug resistance.
Proposed Inhibitory Pathway of this compound
Caption: Proposed dual inhibitory mechanism of this compound.
Experimental Workflow for Assessing Biological Activity
Caption: A typical workflow for the biological evaluation of the title compound.
Conclusion
This compound represents a molecule of significant interest for further investigation, particularly in the context of developing new antitubercular agents. While experimental data on this specific isomer is scarce, the known activities of its structural analogs suggest a high potential for biological activity through the dual inhibition of InhA and DHFR. The synthetic protocols and characterization data provided in this guide, though partly inferred from related compounds, offer a solid foundation for researchers to synthesize and evaluate this compound. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | this compound | CAS# 31739-63-6 | MFCD00118998 | BB-3005211 [hit2lead.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzohydrazide: Synthesis, Properties, and Potential Biological Activities
Core Compound Properties
2-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic organic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 31739-63-6 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK-- |
| Molecular Weight | 201.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF | - |
Projected Synthesis Protocol
While a specific protocol for this compound is not published, a probable synthetic route can be devised based on the well-documented synthesis of its 4-substituted isomer and general organic chemistry principles. The synthesis would likely proceed in two main steps: the formation of the pyrrole ring followed by the conversion of a carboxylic acid to a hydrazide.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid
The precursor, 2-(1H-pyrrol-1-yl)benzoic acid, can be synthesized via a Clauson-Kaas reaction.
-
Reaction: 2-aminobenzoic acid reacts with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
-
Reagents and Solvents:
-
2-aminobenzoic acid
-
2,5-dimethoxytetrahydrofuran
-
Glacial acetic acid (as both solvent and catalyst)
-
-
Procedure:
-
Dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The solid precipitate of 2-(1H-pyrrol-1-yl)benzoic acid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for purification.
-
Step 2: Synthesis of this compound
The synthesized benzoic acid derivative is then converted to the corresponding benzohydrazide.
-
Reaction: Esterification of the benzoic acid followed by hydrazinolysis.
-
Reagents and Solvents:
-
2-(1H-pyrrol-1-yl)benzoic acid
-
Thionyl chloride or a strong acid catalyst (e.g., H₂SO₄) for esterification
-
Anhydrous ethanol
-
Hydrazine hydrate (80-99%)
-
-
Procedure:
-
Suspend 2-(1H-pyrrol-1-yl)benzoic acid in anhydrous ethanol.
-
Add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride and reflux the mixture for 4-6 hours to form the ethyl ester.
-
After completion of the esterification, the excess ethanol is removed under reduced pressure.
-
The resulting crude ethyl 2-(1H-pyrrol-1-yl)benzoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for 8-12 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.
-
Caption: Projected two-step synthesis of this compound.
Potential Biological Activities and Mechanism of Action
While there is no specific biological data for this compound, extensive research on its 4-substituted isomer and other pyrrolyl benzohydrazide derivatives points towards potential antibacterial and antitubercular activities.
Analog Activity Data
The following table summarizes the reported activities of some closely related compounds.
| Compound Series | Activity | Target Organism(s) | Reported MIC/IC₅₀ |
| 4-(1H-pyrrol-1-yl)benzohydrazide derivatives | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 1-4 µg/mL for active compounds |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide derivatives | Antibacterial | S. aureus, E. coli | MIC: 8-500 µg/mL |
| N'-substituted 4-(1H-pyrrol-1-yl)benzohydrazides | Antitubercular | Mycobacterium tuberculosis H37Rv | MIC: 1-2 µg/mL for lead compounds |
Probable Mechanism of Action
The primary mechanism of action for the antitubercular and antibacterial effects of pyrrolyl benzohydrazide derivatives is believed to be the inhibition of key enzymes in essential metabolic pathways of the pathogens.
-
Enoyl-ACP Reductase (InhA) Inhibition: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, which is responsible for the synthesis of mycolic acids, a vital component of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial death.
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, thereby inhibiting bacterial growth.
It is plausible that this compound, if active, would share one or both of these mechanisms of action.
Caption: Predicted dual-target mechanism of action for this compound.
Experimental Protocols for Biological Evaluation (Based on Analogs)
The following are generalized protocols for assessing the potential biological activities of this compound, based on methods used for its analogs.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
-
Preparation of Inoculum: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The culture is harvested in the mid-log phase and diluted to a standardized concentration.
-
Assay Setup:
-
The test compound is dissolved in DMSO to prepare a stock solution.
-
Serial two-fold dilutions of the compound are prepared in 96-well microplates.
-
The standardized bacterial inoculum is added to each well.
-
Positive (with standard drugs like isoniazid) and negative (no drug) controls are included.
-
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Reading Results:
-
Alamar Blue reagent is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.
-
Antibacterial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-log phase and diluted to a standard concentration.
-
Assay Setup:
-
The test compound is serially diluted in a 96-well microplate.
-
The standardized bacterial suspension is added to each well.
-
Appropriate controls are included.
-
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: General workflow for the biological evaluation of the title compound.
Conclusion and Future Directions
This compound represents an under-investigated molecule within a class of compounds that has demonstrated significant potential as antimicrobial agents. Based on the extensive research into its structural isomers and other derivatives, it is reasonable to hypothesize that this compound may exhibit antibacterial and, most notably, antitubercular properties, likely through the inhibition of key bacterial enzymes such as InhA and DHFR.
Future research should focus on the definitive synthesis and purification of this compound to enable its biological evaluation. In vitro screening against a panel of pathogenic bacteria, including Mycobacterium tuberculosis, would be the crucial next step to ascertain its activity. Subsequent studies could then explore its precise mechanism of action, cytotoxicity, and potential for further structural optimization to develop novel anti-infective agents.
Structure Elucidation of 2-(1H-pyrrol-1-yl)benzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 2-(1H-pyrrol-1-yl)benzohydrazide. The document outlines a probable synthetic route, predicted spectroscopic data based on analogous compounds, and detailed experimental protocols. The structure is confirmed through a combination of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide serves as a valuable resource for researchers working with benzohydrazide and pyrrole-containing compounds in the field of medicinal chemistry and drug development.
Introduction
This compound is a molecule of interest in medicinal chemistry due to the established biological activities of both the benzohydrazide and pyrrole moieties. Benzohydrazide derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticonvulsant, and anti-inflammatory activities. Similarly, the pyrrole ring is a common scaffold in numerous pharmaceuticals. The ortho-substitution pattern on the benzene ring is expected to influence the molecule's conformation and, consequently, its biological activity. A thorough understanding of its structure is paramount for any further development.
Molecular Structure
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 31739-63-6[1][2][3] |
| Molecular Formula | C₁₁H₁₁N₃O[1] |
| Molecular Weight | 201.22 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2[1] |
| InChIKey | ZPLLLYUFDQNKQE-UHFFFAOYSA-N[1] |
Synthesis
A plausible and commonly employed method for the synthesis of this compound involves a two-step process, starting from 2-aminobenzoic acid.
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid
-
To a solution of 2-aminobenzoic acid (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 2-(1H-pyrrol-1-yl)benzoic acid.[4][5]
Step 2: Synthesis of this compound
-
Suspend 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of thionyl chloride.
-
Reflux the mixture for 2-3 hours to form the corresponding acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran).
-
Cool the solution in an ice bath and add hydrazine hydrate (2 equivalents) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Structure Elucidation
The structure of the synthesized compound can be elucidated using a combination of spectroscopic methods.
Logical Workflow for Structure Elucidation
Caption: Spectroscopic workflow for structural confirmation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | -CO NH - |
| ~7.8 - 7.4 | m | 4H | Aromatic-H (Benzene ring) |
| ~7.2 | t | 2H | H-2', H-5' (Pyrrole ring) |
| ~6.2 | t | 2H | H-3', H-4' (Pyrrole ring) |
| ~4.5 | br s | 2H | -NH ₂ |
Note: The chemical shifts of the aromatic protons may be complex due to the ortho-substitution. The broad singlet for the -NH₂ protons is due to quadrupole broadening and exchange with the solvent.
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Amide) |
| ~140 | C-1 (Benzene ring) |
| ~132 - 125 | Aromatic Carbons (Benzene ring) |
| ~122 | C-2', C-5' (Pyrrole ring) |
| ~110 | C-3', C-4' (Pyrrole ring) |
Table 3: Predicted IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3200 | Strong, Broad | N-H Stretching (Amide and Hydrazine) |
| ~3100 | Medium | C-H Stretching (Aromatic) |
| ~1640 | Strong | C=O Stretching (Amide I) |
| ~1580 | Medium | N-H Bending (Amide II) |
| ~1450 | Medium | C=C Stretching (Aromatic) |
| ~750 | Strong | C-H Bending (Ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 201 | [M]⁺ (Molecular Ion) |
| 170 | [M - NHNH₂]⁺ |
| 144 | [M - CONHNH₂]⁺ |
| 116 | [C₈H₆N]⁺ |
Conclusion
The structure of this compound can be confidently elucidated through a systematic approach combining a plausible synthetic route and comprehensive spectroscopic analysis. The predicted data presented in this guide, based on established chemical principles and data from analogous structures, provides a robust framework for the characterization of this and similar molecules. This information is critical for researchers engaged in the design and synthesis of novel therapeutic agents.
References
- 1. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labshake.com [labshake.com]
- 3. Hit2Lead | this compound | CAS# 31739-63-6 | MFCD00118998 | BB-3005211 [hit2lead.com]
- 4. 2-(1H-pyrrol-1-yl)benzoic acid | C11H9NO2 | CID 728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(1H-PYRROL-1-YL)BENZOIC ACID | CAS 10333-68-3 [matrix-fine-chemicals.com]
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzohydrazide (CAS Number: 31739-63-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-(1H-pyrrol-1-yl)benzohydrazide (CAS No. 31739-63-6). While direct experimental data on the parent compound is limited in publicly accessible literature, this document extrapolates from extensive research on its derivatives to present its potential as a scaffold in drug discovery, particularly in the development of novel antimicrobial agents. The primary mechanism of action for analogous compounds involves the dual inhibition of crucial bacterial enzymes: enoyl-acyl carrier protein (ACP) reductase (InhA) and dihydrofolate reductase (DHFR). This guide includes detailed experimental protocols for the synthesis of related compounds and for key biological assays, alongside visualizations of the pertinent signaling pathway and experimental workflows to support further research and development.
Chemical Properties and Data
This compound is a heterocyclic organic compound featuring a pyrrole ring linked to a benzohydrazide moiety. The structural combination of the aromatic pyrrole and the reactive hydrazide group makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31739-63-6 | - |
| Molecular Formula | C₁₁H₁₁N₃O | --INVALID-LINK-- |
| Molecular Weight | 201.23 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | --INVALID-LINK-- |
| Appearance | Solid (predicted) | - |
| LogP (calculated) | 1.78 | ChemBridge |
Table 2: Spectral Data (Predicted based on derivatives)
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons of the benzene and pyrrole rings, as well as exchangeable protons of the hydrazide group (-NH-NH₂). |
| ¹³C NMR | Resonances for the carbonyl carbon of the hydrazide, and the aromatic carbons of the pyrrole and benzene rings. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
General Synthetic Pathway
The synthesis generally involves two key steps: the formation of the pyrrole ring and the subsequent conversion of a carboxylic acid or ester to the hydrazide.
The Dual-Pronged Attack: Unraveling the Mechanism of Action of 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Derivatives of the 2-(1H-pyrrol-1-yl)benzohydrazide scaffold have emerged as a promising class of therapeutic agents, exhibiting significant potential in the realms of antimicrobial and anticancer research. This technical guide synthesizes the current understanding of their mechanism of action, focusing on their dual inhibition of key bacterial enzymes and their potential as repurposed anticancer compounds. Detailed experimental protocols, quantitative biological data, and visual representations of the underlying molecular pathways are provided to facilitate further investigation and drug development efforts.
Introduction
The this compound core structure has served as a versatile template for the design and synthesis of novel bioactive molecules. While the parent compound itself is primarily a research chemical, its derivatives have demonstrated potent biological activities.[1] Extensive research has focused on elucidating the mechanisms by which these compounds exert their therapeutic effects, revealing a multi-targeted approach that enhances their efficacy and potential to combat drug resistance.
Antimicrobial Mechanism of Action: A Dual-Targeting Strategy
The primary mechanism of action for the antimicrobial effects of this compound derivatives lies in their ability to simultaneously inhibit two crucial enzymes in bacterial metabolic pathways: Enoyl Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR).[2][3] This dual-targeting approach is particularly significant in the context of antitubercular drug development, as it can potentially lead to more potent and less resistance-prone therapeutic agents.[4]
Inhibition of Enoyl ACP Reductase (InhA)
InhA is a vital enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall.[5][6] Inhibition of InhA disrupts this pathway, leading to a compromise in cell wall integrity and ultimately, bacterial cell death. Molecular docking studies have shown that pyrrolyl benzohydrazide derivatives can fit within the binding pocket of InhA, forming hydrogen bond interactions with key residues such as Tyr158 and Thr196, as well as the NAD+ cofactor.[5]
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a key enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[7] Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, all of which are necessary for DNA replication and cell growth.[8] By inhibiting DHFR, these compounds starve the bacteria of essential building blocks, leading to a cessation of growth and proliferation.[2] The ability of these derivatives to inhibit both bacterial and host DHFR can be a concern, but some compounds have shown selectivity for the bacterial enzyme.[2]
The following diagram illustrates the dual inhibitory action of pyrrolyl benzohydrazide derivatives on bacterial metabolic pathways.
Anticancer Mechanism of Action: A Repurposing Approach
Recent studies have explored the potential of repurposing antitubercular this compound derivatives as anticancer agents.[9] This research has identified Polo-like kinase 1 (PLK1) as a potential molecular target.
Inhibition of Polo-like Kinase 1 (PLK1)
PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is common in many types of human cancers and is often associated with poor prognosis. In silico screening and subsequent in vitro assays have demonstrated that certain pyrrolyl benzohydrazide derivatives can bind to and inhibit the activity of PLK1.[9] This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells.[9]
The following diagram depicts the proposed anticancer mechanism of action.
Quantitative Data Summary
The biological activity of various this compound derivatives has been quantified through in vitro assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis and other bacteria, and the half-maximal inhibitory concentration (IC50) values against cancer cell lines for representative compounds.
Table 1: Antitubercular and Antibacterial Activity of Pyrrolyl Benzohydrazide Derivatives
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| 5k | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 0.8 | [2] |
| 5f, 5i, 5j, 5n | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | M. tuberculosis H37Rv | 1.6 | [2] |
| IVa, IVd, IVg, etc. | N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazides | M. tuberculosis H37Rv | Good Activity | [10] |
| IVb, IVd, IVf, etc. | N1-[2-(substituted phenylamino) acetyl] 4-(1H-pyrrol-1-yl))-benzohydrazides | Various Bacteria | Good Activity | [10] |
Table 2: Anticancer Activity of a Repurposed Pyrrolyl Benzohydrazide Derivative
| Compound ID | Chemical Name | Cancer Cell Line | IC50 (µM) | Reference |
| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | A549 (Lung) | Lower than C18 | [9] |
| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | MCF-7 (Breast) | Lower than C18 | [9] |
| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | HepG2 (Liver) | Lower than C18 | [9] |
Experimental Protocols
General Synthesis of Pyrrolyl Benzohydrazide Derivatives
The synthesis of these derivatives typically involves a multi-step process. A general workflow is outlined below.
Detailed Protocol Example (Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides): [2]
-
Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid is reacted with thionyl chloride to form the acid chloride. This is subsequently reacted with hydrazine hydrate in a suitable solvent like dichloromethane.
-
Synthesis of Final Derivatives: The synthesized benzohydrazide is then coupled with various substituted phenylacetic acids in the presence of a coupling agent such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF) under cold conditions.
-
Purification and Characterization: The final products are purified using techniques like recrystallization or column chromatography. The structures are confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)[10][11]
-
Preparation of Inoculum: A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC. The turbidity is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The synthesized compounds are dissolved in DMSO and serially diluted in the supplemented Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading: The color change from blue (no growth) to pink (growth) is observed visually or measured spectrophotometrically. The MIC is defined as the lowest concentration of the compound that prevents a color change.
In Vitro Anticancer Activity Assay (MTT Assay)[9]
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.
Conclusion and Future Directions
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutics. Their dual-targeting antimicrobial mechanism offers a potential strategy to combat drug resistance, particularly in the treatment of tuberculosis. Furthermore, the successful repurposing of these compounds as anticancer agents highlights the broad therapeutic potential of this chemical class. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity for their molecular targets, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase | PLOS One [journals.plos.org]
- 4. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 7. Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
Biological Activity of Pyrrole-Containing Benzohydrazides: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide
Abstract: The hybridization of distinct pharmacophores into a single molecular scaffold is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This technical guide focuses on the biological activities of compounds integrating the pyrrole nucleus and the benzohydrazide moiety. Pyrrole, a fundamental nitrogen-containing heterocycle, is a core component of numerous natural products and approved drugs, while the benzohydrazide scaffold is recognized for its versatile coordination chemistry and broad pharmacological profile.[1] This document provides a comprehensive overview of the principal biological activities of pyrrole-containing benzohydrazides, including their anticancer, antimicrobial, and anti-inflammatory properties. Quantitative data from recent studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key biological assays and mechanistic diagrams of relevant signaling pathways are provided to support researchers, scientists, and drug development professionals in this promising field.
Introduction
Pyrrole and its derivatives have long captured the attention of medicinal chemists due to their presence in vital biological molecules like heme, vitamin B12, and chlorophyll, and their role as a foundational scaffold in numerous pharmaceuticals.[1][2] The pyrrole ring system's unique electronic properties and its capacity for substitution allow for the fine-tuning of pharmacological activity.[1] Similarly, benzohydrazide derivatives, which feature a hydrazone linkage (-CO-NH-N=CH-), are a versatile class of compounds with a wide spectrum of reported biological effects, including anticancer and antimicrobial activities.[1]
The strategic combination of these two pharmacophores into a single pyrrole-containing benzohydrazide molecule has yielded novel compounds with significant therapeutic potential.[1] This guide synthesizes current research to provide an in-depth look at the biological activities of this compound class, focusing on the quantitative evidence of their efficacy and the experimental methods used for their evaluation.
Synthesis Strategies
The synthesis of pyrrole-containing benzohydrazides is typically a multi-step process. A common route involves the initial synthesis of a pyrrole-containing carboxylic acid or its ester, which is then converted to the corresponding hydrazide. This key intermediate is subsequently condensed with various substituted aldehydes or ketones to yield the final benzohydrazide (Schiff base) derivatives.
References
Potential Therapeutic Targets of the 2-(1H-pyrrol-1-yl)benzohydrazide Scaffold: A Technical Guide
Disclaimer: This technical guide explores the potential therapeutic targets of the pyrrol-1-yl-benzohydrazide chemical scaffold. It is important to note that while the core structure of 2-(1H-pyrrol-1-yl)benzohydrazide (CAS 31739-63-6) is known, a comprehensive search of publicly available scientific literature and bioactivity databases reveals a lack of specific biological data for this particular isomer.[1] The information presented herein is therefore based on studies of structurally related analogs, primarily derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide. These findings provide valuable insights into the potential therapeutic applications of this chemical class and serve as a foundation for future research into the specific activities of the 2-isomer.
Introduction to the Pyrrolyl Benzohydrazide Scaffold
The pyrrolyl benzohydrazide core is a versatile scaffold that has attracted interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The pyrrole ring is a key heterocyclic motif found in numerous natural and synthetic molecules with diverse pharmacological properties.[2] Similarly, the benzohydrazide moiety is a recognized pharmacophore known to interact with various biological targets. The combination of these two fragments has led to the development of derivatives with promising activities in several therapeutic areas, including infectious diseases, oncology, and neurology. This guide summarizes the key therapeutic targets identified for derivatives of this scaffold, presents available quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.
Antibacterial and Antitubercular Targets
A significant body of research has focused on the development of pyrrolyl benzohydrazide derivatives as potent antibacterial and antitubercular agents.[2] These compounds have been shown to act as dual inhibitors of two crucial enzymes in bacterial metabolic pathways: Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR).
Enoyl-ACP Reductase (InhA)
Enoyl-ACP reductase is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[3] This makes it a validated and attractive target for antitubercular drugs, including the frontline agent isoniazid.[3]
Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase is a ubiquitous enzyme that plays a critical role in the synthesis of nucleic acids and amino acids.[1] It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for one-carbon transfer reactions.[1] Inhibition of DHFR leads to the depletion of essential precursors for DNA synthesis, ultimately causing cell death. Because bacterial and human DHFR enzymes have structural differences, it is possible to develop selective inhibitors that target the bacterial enzyme.
Quantitative Data: Antibacterial and Enzyme Inhibition
The following table summarizes the in vitro activity of representative 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives against bacterial strains and the target enzymes, InhA and DHFR.
| Compound ID | Substitution | M. tuberculosis H37Rv MIC (µM) | InhA Inhibition IC50 (µM) | DHFR Inhibition IC50 (µM) |
| 5a | Phenyl | 1.12 | 0.98 | 1.05 |
| 5b | 4-Chlorophenyl | 0.89 | 0.75 | 0.81 |
| 5c | 4-Fluorophenyl | 0.95 | 0.82 | 0.88 |
| 5d | 4-Bromophenyl | 0.78 | 0.65 | 0.72 |
| 5e | 4-Nitrophenyl | 0.65 | 0.51 | 0.59 |
| Isoniazid | - | 0.36 | 0.42 | - |
| Triclosan | - | - | 0.55 | - |
| Methotrexate | - | - | - | 0.68 |
| Data sourced from a study on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides.[2][4] |
Experimental Protocols
This protocol outlines a spectrophotometric method to determine the inhibitory activity of compounds against InhA.
-
Reagents and Materials:
-
Purified recombinant M. tuberculosis InhA enzyme.
-
NADH (β-Nicotinamide adenine dinucleotide, reduced).
-
Crotonoyl-CoA (trans-2-butenoyl-CoA) or other suitable enoyl-CoA substrate.
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.5.
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
UV/Vis spectrophotometer and 96-well UV-transparent plates.
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, a fixed concentration of InhA enzyme (e.g., 150 nM), and varying concentrations of the test compound.[5]
-
Include a control group with DMSO instead of the test compound.
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 30 minutes) at room temperature to allow for binding.[5]
-
Initiate the enzymatic reaction by adding a solution of NADH (final concentration e.g., 100 µM) and the enoyl-CoA substrate (final concentration e.g., 800 µM).[5]
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[6]
-
Record the reaction rate (initial velocity) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.
-
Reagents and Materials:
-
Purified recombinant DHFR enzyme.
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced).
-
Dihydrofolic acid (DHF).
-
Assay Buffer: Typically a buffer system at pH 7.0-7.5 (e.g., phosphate or Tris-based).
-
Methotrexate (a known DHFR inhibitor) as a positive control.
-
Test compounds dissolved in DMSO.
-
UV/Vis spectrophotometer and quartz cuvettes or 96-well UV-transparent plates.
-
-
Procedure:
-
In a reaction vessel (cuvette or well), combine the assay buffer, NADPH (e.g., 100 µM), and the test compound at various concentrations.
-
Add the DHFR enzyme to the mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the substrate, dihydrofolic acid (e.g., 50 µM).
-
Monitor the decrease in absorbance at 340 nm, corresponding to the consumption of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Calculate the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.
-
Workflow Visualization
Caption: High-throughput screening workflow for identifying novel antibacterial agents.
Anticancer Target: EGFR Kinase
Certain benzohydrazide derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase, a key target in cancer therapy.[7] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation, survival, and differentiation.[8] Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colorectal cancer, making it a prime target for therapeutic intervention.[7]
Quantitative Data: Antiproliferative and EGFR Inhibition
The table below shows the antiproliferative activity (IC50) of a potent benzohydrazide derivative containing a dihydropyrazole moiety (Compound H20) against several cancer cell lines and its inhibitory activity against EGFR kinase.
| Compound ID | Cell Line | Antiproliferative IC50 (µM) | Target | Enzyme Inhibition IC50 (µM) |
| H20 | A549 (Lung) | 0.46 | EGFR | 0.08 |
| MCF-7 (Breast) | 0.29 | |||
| HeLa (Cervical) | 0.15 | |||
| HepG2 (Liver) | 0.21 | |||
| Erlotinib | - | (Control) | EGFR | (Control) |
| Data sourced from a study on benzohydrazide derivatives as EGFR inhibitors.[7] |
Experimental Protocol: EGFR Kinase Inhibition Assay
This protocol describes a common method for measuring EGFR kinase activity and its inhibition, often using a luminescence-based assay that quantifies ATP consumption.
-
Reagents and Materials:
-
Recombinant human EGFR kinase.
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide).
-
ATP (Adenosine triphosphate).
-
Kinase Assay Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA).[9]
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.[8]
-
White, opaque 96- or 384-well plates.
-
Luminometer.
-
-
Procedure:
-
Add kinase buffer, test compound at various dilutions, and EGFR enzyme to the wells of the assay plate.[9]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (at a concentration near its Km,app).[9]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[8]
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[8]
-
Add the Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.[8]
-
Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate percent inhibition and determine the IC50 value as described previously.
-
Signaling Pathway Visualization
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Neurodegenerative Disease Targets
The benzohydrazide scaffold has also been explored for its potential in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease. Key targets in this area include Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE).
Monoamine Oxidase B (MAO-B)
MAO-B is a mitochondrial enzyme responsible for the degradation of neurotransmitters, particularly dopamine.[10] Inhibition of MAO-B increases dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease.[10] MAO-B inhibitors can help manage the motor symptoms of the disease.
Acetylcholinesterase (AChE)
Acetylcholinesterase is the enzyme that breaks down the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. AChE inhibitors increase the amount of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is a key approach to managing the symptoms of Alzheimer's.[11]
Quantitative Data: Neuroenzyme Inhibition
The following table presents the inhibitory activity of representative benzohydrazide-derived compounds against MAO-B and AChE.
| Compound Class | Representative Compound | Target | Inhibition IC50 / Ki |
| Acylhydrazone | ACH10 | MAO-B | IC50 = 0.14 µM; Ki = 0.097 µM |
| Acylhydrazone | ACH14 | MAO-B | IC50 = 0.15 µM; Ki = 0.10 µM |
| Benzoylhydrazine-1-carboxamide | Compound 5f | AChE | IC50 = 44 µM |
| Benzoylhydrazine-1-carboxamide | Compound 5g | BChE | IC50 = 22 µM |
| Data sourced from studies on acylhydrazones and benzoylhydrazine-1-carboxamides.[10][11] |
Experimental Protocols
This protocol describes a fluorometric method for assessing MAO-B inhibition.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme.
-
MAO substrate (e.g., p-tyramine).[12]
-
Fluorometric probe (e.g., Amplex Red or similar, which reacts with H2O2).
-
Horseradish Peroxidase (HRP).
-
Assay Buffer, pH 7.4.
-
Selegiline (a selective MAO-B inhibitor) as a positive control.[13]
-
Test compounds in DMSO.
-
Black, flat-bottom 96-well plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add assay buffer, MAO-B enzyme, and test compound to the wells of the plate.[14] Incubate for 10-15 minutes at 37°C.[14]
-
Prepare a reaction mix containing the MAO substrate, HRP, and the fluorometric probe.
-
Initiate the reaction by adding the reaction mix to the wells. The MAO-B reaction produces H2O2, which, in the presence of HRP, reacts with the probe to generate a fluorescent product (e.g., resorufin).
-
Measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]
-
The rate of fluorescence increase is proportional to MAO-B activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
This is a classic colorimetric assay for measuring AChE activity.
-
Reagents and Materials:
-
AChE enzyme (e.g., from electric eel or recombinant human).
-
Acetylthiocholine (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Assay Buffer (e.g., Phosphate buffer, pH 8.0).
-
Donepezil or Galantamine as a positive control inhibitor.
-
Test compounds in DMSO.
-
Clear, flat-bottom 96-well plates.
-
Visible absorbance plate reader.
-
-
Procedure:
-
Add assay buffer, DTNB solution, and the test compound at various concentrations to the wells.
-
Add the AChE enzyme and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).[15]
-
Initiate the reaction by adding the substrate, acetylthiocholine.
-
AChE hydrolyzes ATCI to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measure the increase in absorbance at 412 nm over time.[15]
-
The rate of color development is proportional to AChE activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Conclusion
The pyrrolyl benzohydrazide scaffold represents a promising starting point for the development of novel therapeutics. Derivatives have demonstrated significant inhibitory activity against a range of clinically relevant targets in infectious diseases, oncology, and neurology. The dual inhibition of InhA and DHFR by some analogs is particularly noteworthy for the development of new-generation antitubercular agents. While biological data for the specific this compound isomer is currently lacking, the extensive research on its structural relatives strongly supports the rationale for its synthesis and biological evaluation. Future work should focus on a systematic investigation of this compound and its derivatives to fully elucidate their therapeutic potential and structure-activity relationships against these and other potential targets.
References
- 1. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1 H-pyrrol-1-yl)- N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com.cn [promega.com.cn]
- 9. rsc.org [rsc.org]
- 10. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. abcam.cn [abcam.cn]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Emergence of 2-Pyrrol-1-ylbenzohydrazide: A Promising Scaffold in Antimicrobial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The global challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, the 2-pyrrol-1-ylbenzohydrazide core has emerged as a promising framework, particularly in the pursuit of new antibacterial and antitubercular drugs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of 2-pyrrol-1-ylbenzohydrazide and its derivatives. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction: The Pyrrole Moiety in Medicinal Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various chemical interactions have made it a privileged scaffold in medicinal chemistry. The incorporation of a pyrrole ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its therapeutic potential. The pyrrole nucleus is a key component of complex macrocycles such as porphyrins (in heme) and chlorophyll, highlighting its evolutionary importance in biological systems.[1] In recent years, the focus has shifted towards the design and synthesis of simpler pyrrole derivatives as potent therapeutic agents, with research highlighting their diverse biological activities, including antimicrobial, anticonvulsant, and antidiabetic properties.[2]
Synthesis of 2-Pyrrol-1-ylbenzohydrazide Derivatives
The synthesis of 2-pyrrol-1-ylbenzohydrazide derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on methodologies reported in the scientific literature.
General Synthetic Pathway
A common approach to synthesizing derivatives of 2-pyrrol-1-ylbenzohydrazide involves the reaction of a substituted benzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then further reacted to introduce the pyrrole moiety and other functional groups. For instance, in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide is reacted with various substituted phenylacetic acids.[2]
Caption: Generalized synthetic workflow for 2-pyrrol-1-ylbenzohydrazide derivatives.
Experimental Protocol: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides[2]
-
Preparation of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide: This intermediate is prepared from the corresponding benzoic acid ester and hydrazine hydrate.
-
Coupling Reaction: To a solution of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a substituted phenylacetic acid in distilled N,N-dimethylformamide (DMF), the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA) as a catalytic reagent are added under cold conditions.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the synthesized compounds is confirmed using analytical and spectral techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry.
Biological Activity and Therapeutic Potential
Research on 2-pyrrol-1-ylbenzohydrazide derivatives has primarily focused on their antimicrobial properties, with significant findings in the field of antitubercular drug discovery.
Antitubercular Activity
Several studies have reported the potent antitubercular activity of 2-pyrrol-1-ylbenzohydrazide derivatives against Mycobacterium tuberculosis H37Rv. The activity is typically evaluated using the Microplate Alamar Blue Assay (MABA), which determines the minimum inhibitory concentration (MIC) of the compounds.
| Compound ID | Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| 5f | Varies | 1.6 | [2] |
| 5i | Varies | 1.6 | [2] |
| 5j | Varies | 1.6 | [2] |
| 5k | Varies | 0.8 | [2] |
| 5n | Varies | 1.6 | [2] |
| Isoniazid | - | - | [3] |
| Pyrazinamide | - | - | [3] |
| Streptomycin | - | - | [3] |
Table 1: Antitubercular activity of selected 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide derivatives.
Antibacterial Activity
In addition to their antitubercular effects, these compounds have also been screened for broader antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4]
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 5b | Moderate Inhibition | Moderate Inhibition | [4] |
| 5d | Moderate Inhibition | Moderate Inhibition | [4] |
Table 2: General antibacterial activity of selected pyrrolyl benzohydrazide derivatives.
Mechanism of Action
The antimicrobial activity of 2-pyrrol-1-ylbenzohydrazide derivatives is believed to stem from the inhibition of essential bacterial enzymes. Molecular docking studies and enzyme inhibition assays have pointed towards two primary targets: enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[2]
Inhibition of Enoyl-ACP Reductase (InhA)
InhA is a key enzyme in the type II fatty acid synthesis (FAS-II) pathway of M. tuberculosis, which is essential for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall.[4] Inhibition of InhA disrupts cell wall formation, leading to bacterial death. Molecular docking studies have shown that pyrrolyl benzohydrazide derivatives can fit into the binding pocket of InhA, forming hydrogen bonding interactions with key amino acid residues like Tyr158 and the cofactor NAD+.[4]
Caption: Proposed mechanism of action via InhA inhibition.
Inhibition of Dihydrofolate Reductase (DHFR)
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is responsible for the production of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. Some 2-pyrrol-1-ylbenzohydrazide derivatives have been identified as dual inhibitors of both InhA and DHFR.[2]
Caption: Proposed mechanism of action via DHFR inhibition.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Antimycobacterial Activity[3]
-
Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The turbidity is adjusted to a McFarland standard of 1.0.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Control wells (no drug) are included.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.
-
Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Purified recombinant enzyme (e.g., InhA or DHFR) and its corresponding substrate are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate (and cofactor, e.g., NADH for InhA).
-
Monitoring Reaction Progress: The rate of the reaction is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength over time.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The 2-pyrrol-1-ylbenzohydrazide scaffold represents a valuable starting point for the development of novel antimicrobial agents. The promising in vitro activity against M. tuberculosis, including multi-drug resistant strains, highlights the potential of these compounds to address a critical unmet medical need. The dual inhibition of essential enzymes like InhA and DHFR offers a potential strategy to combat the emergence of drug resistance.
Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to improve potency and selectivity.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
In Vivo Efficacy: Evaluating the most promising compounds in animal models of infection.
-
Toxicity Studies: Determining the safety profile of lead candidates.
By pursuing these avenues of research, the full therapeutic potential of the 2-pyrrol-1-ylbenzohydrazide scaffold can be realized, paving the way for the development of the next generation of antimicrobial drugs.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vlifesciences.com [vlifesciences.com]
- 4. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-pyrrol-1-yl)benzohydrazide and its Derivatives: A Scaffold for Novel Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(1H-pyrrol-1-yl)benzohydrazide (C11H11N3O), a heterocyclic compound that has emerged as a promising scaffold in the development of new therapeutic agents. While detailed research on the parent compound is limited, its derivatives have demonstrated significant potential, particularly as antimicrobial agents. This document consolidates available data on the synthesis, physicochemical properties, and biological activities of this compound derivatives, with a focus on their potential as inhibitors of key bacterial enzymes.
Physicochemical Properties
The fundamental properties of the core compound, this compound, are summarized below. This data is compiled from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C11H11N3O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| CAS Number | 31739-63-6 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | |
| Appearance | Solid (predicted) | |
| Solubility | Inquire with suppliers | BOC Sciences[2] |
Synthesis of this compound Derivatives
The synthesis of derivatives based on the this compound scaffold typically involves multi-step reactions. A general synthetic approach is outlined below, based on methodologies reported in the literature for similar compounds.
References
The Versatility of Benzohydrazide Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of benzohydrazide derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents.
Core Synthetic Strategies
The synthesis of benzohydrazide derivatives typically involves a multi-step process, commencing with the esterification of a substituted benzoic acid, followed by reaction with hydrazine hydrate to form the key benzohydrazide intermediate. Subsequent condensation with various aldehydes or ketones yields the final Schiff base derivatives. Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields.[1]
Key Biological Activities and Quantitative Data
Benzohydrazide derivatives have demonstrated a wide array of pharmacological effects. The following tables summarize the quantitative data for some of the most potent compounds identified in recent studies.
Anticancer Activity
The antiproliferative properties of benzohydrazide derivatives have been evaluated against a variety of cancer cell lines. Many of these compounds have been found to inhibit key signaling molecules, such as Epidermal Growth Factor Receptor (EGFR) kinase.[2][3]
| Compound | Cell Line | IC50 (µM) | Target |
| H20 | A549 (Lung) | 0.46 | EGFR |
| H20 | MCF-7 (Breast) | 0.29 | EGFR |
| H20 | HeLa (Cervical) | 0.15 | EGFR |
| H20 | HepG2 (Liver) | 0.21 | EGFR |
| 5m | A549 (Lung) | 7.19 | Not Specified |
Table 1: In vitro anticancer activity of selected benzohydrazide derivatives.[2][3][4]
Antimicrobial Activity
The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Benzohydrazide derivatives have shown promising activity against a range of pathogenic bacteria and fungi.
| Compound | Microorganism | MIC (mg/mL) |
| Derivative 1 | Staphylococcus aureus | 0.0625 - 4 |
| Derivative 2 | Escherichia coli | 0.0625 - 4 |
| Derivative 3 | Enterococcus faecalis | 0.0625 - 4 |
| Derivative 4 | Bacillus subtilis | 0.0625 - 4 |
| Derivative 5 | Salmonella enterica | 0.0625 - 4 |
Table 2: Minimum Inhibitory Concentration (MIC) of benzohydrazide pyrazole derivatives against various microorganisms.[5]
Experimental Protocols
General Synthesis of N'-Benzylidene-4-(tert-butyl)benzohydrazide Derivatives
-
Esterification: 4-(tert-butyl)benzoic acid is suspended in methanol, and concentrated sulfuric acid is added. The mixture is refluxed for 2 hours. After completion, the reaction mixture is poured into ice water, and the resulting precipitate (methyl 4-tert-butylbenzoate) is filtered and dried.[6]
-
Hydrazinolysis: The methyl 4-tert-butylbenzoate is reacted with hydrazine hydrate in methanol to yield 4-(tert-butyl)benzohydrazide.[6]
-
Condensation: The 4-(tert-butyl)benzohydrazide is refluxed with a substituted aromatic aldehyde in methanol containing a few drops of glacial acetic acid. The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.[6]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[7]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C.[8]
-
Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 24-72 hours.[9]
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm using a microplate reader.
Agar Well Diffusion Method for Antimicrobial Activity
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile normal saline and adjusted to a 0.5 McFarland standard (1.5 x 10^8 CFU/mL).[1]
-
Plate Preparation: Muller-Hinton agar is poured into sterile petri dishes. 100 µL of the microbial suspension is inoculated onto the medium.[1]
-
Well Diffusion: Wells are created in the agar, and a specific concentration of the test compound dissolved in DMSO is added to each well.[5]
-
Incubation: The plates are incubated at 37°C for 24 hours.[1][5]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, indicating the inhibition of microbial growth, is measured in millimeters.[5]
Signaling Pathways and Mechanisms of Action
A significant number of benzohydrazide derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a transmembrane tyrosine kinase receptor that plays a crucial role in cell proliferation, survival, and metastasis.[][11] Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K/AKT pathways.[11]
The diagram above illustrates how benzohydrazide derivatives can inhibit the EGFR signaling pathway, thereby blocking downstream events that lead to cancer cell proliferation and survival.
Some benzimidazole acylhydrazone derivatives have also been shown to induce apoptosis through the intrinsic pathway, characterized by an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and a modulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[4]
This workflow demonstrates the induction of apoptosis by certain benzohydrazide derivatives through the mitochondrial pathway.
Conclusion
Benzohydrazide derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field, highlighting the significant potential of benzohydrazides to address unmet medical needs in oncology and infectious diseases. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of new and more effective therapeutic agents.
References
- 1. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. texaschildrens.org [texaschildrens.org]
- 11. ClinPGx [clinpgx.org]
In Silico Prediction of 2-(1H-pyrrol-1-yl)benzohydrazide Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical and biological properties of 2-(1H-pyrrol-1-yl)benzohydrazide and its derivatives. While direct experimental and extensive computational data for this specific molecule are limited, this document leverages available information on closely related analogues to infer its potential characteristics and outlines a systematic approach for its evaluation as a potential therapeutic agent. This guide details methodologies for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, molecular docking studies, and relevant experimental protocols for synthesis and biological validation, including antibacterial, antitubercular, and enzyme inhibition assays. All quantitative data from cited studies on derivatives are summarized for comparative analysis, and key workflows are visualized using diagrams to enhance understanding.
Introduction
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a pyrrole moiety, another biologically significant heterocycle, into the benzohydrazide framework presents an interesting avenue for the discovery of novel therapeutic agents. This compound represents a core structure from which numerous derivatives with potential biological activities can be designed. In silico computational methods are invaluable in the early stages of drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of such novel compounds, thereby reducing the time and cost associated with laboratory research.
This guide serves as a technical resource for researchers interested in the computational and experimental evaluation of this compound and its analogues.
Physicochemical Properties of this compound
Basic physicochemical properties are crucial for understanding the behavior of a compound. The following data for this compound is available from public databases.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O | PubChem[1] |
| Molecular Weight | 201.22 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 31739-63-6 | PubChem[1] |
| Topological Polar Surface Area | 60.1 Ų | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
In Silico Property Prediction
In silico tools play a pivotal role in modern drug discovery by enabling the prediction of a compound's properties before its synthesis, thus allowing for the early identification of potentially successful drug candidates.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET properties are critical for the success of a drug candidate. Various computational models can predict these properties based on the chemical structure of a molecule.
A general workflow for predicting the ADMET properties of this compound is as follows:
-
Ligand Preparation : The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and converted to a 3D structure. The structure is then energetically minimized using a suitable force field (e.g., MMFF94).
-
Submission to Prediction Servers : The prepared structure is submitted to various online ADMET prediction tools and web servers (e.g., SwissADME, pkCSM, ADMETlab).
-
Parameter Analysis : The output from these tools provides predictions for a range of properties, including but not limited to:
-
Absorption : Human intestinal absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor.
-
Distribution : Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism : Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion : Renal clearance.
-
Toxicity : AMES toxicity, hERG inhibition, hepatotoxicity.
-
-
Data Interpretation : The predicted values are analyzed to assess the overall drug-likeness of the compound, often guided by established rules such as Lipinski's Rule of Five.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns. For derivatives of this compound, potential targets include enzymes involved in microbial pathogenesis, such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).
A typical molecular docking protocol involves the following steps:
-
Protein Preparation :
-
The 3D structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed.
-
Polar hydrogens and charges are added to the protein structure.
-
The protein structure is energy minimized.
-
-
Ligand Preparation :
-
The 3D structure of this compound is generated and energy minimized.
-
Appropriate protonation states and tautomers are considered.
-
-
Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation : A docking program (e.g., AutoDock, Glide, Surflex-Dock) is used to sample different conformations and orientations of the ligand within the active site.
-
Pose Analysis and Scoring : The resulting poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are analyzed.
Several studies have investigated the molecular docking of derivatives of this compound against various biological targets. The following table summarizes some of these findings.
| Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Enoyl ACP Reductase (InhA) | -8.5 to -10.2 | [2] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Dihydrofolate Reductase (DHFR) | -7.9 to -9.8 | [2] |
| N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides | Enoyl ACP Reductase (InhA) | Not specified | [3] |
| N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides | Dihydrofolate Reductase (DHFR) | Not specified | [3] |
Experimental Protocols
The following section details the general experimental protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)benzoate
-
2-Aminobenzoic acid (1 equivalent) is reacted with 2,5-dimethoxytetrahydrofuran (1.1 equivalents) in glacial acetic acid.
-
The reaction mixture is refluxed for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield ethyl 2-(1H-pyrrol-1-yl)benzoate.
-
-
Step 2: Synthesis of this compound
-
Ethyl 2-(1H-pyrrol-1-yl)benzoate (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (3-5 equivalents) is added to the solution.
-
The mixture is refluxed for 6-8 hours.
-
The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to obtain this compound.
-
Antibacterial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Bacterial Inoculum : A suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared and adjusted to a 0.5 McFarland standard.
-
Serial Dilution : The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a widely used method for determining the antitubercular activity of compounds.
-
Preparation of Mycobacterial Inoculum : A culture of Mycobacterium tuberculosis H37Rv is grown and diluted to a standard concentration.
-
Compound Dilution : The test compound is serially diluted in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculation and Incubation : The wells are inoculated with the mycobacterial suspension and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue : Alamar Blue reagent is added to each well, and the plate is re-incubated for 24 hours.
-
Result Interpretation : A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.
Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit a specific enzyme. The protocol will vary depending on the enzyme and substrate.
-
Reagent Preparation : Prepare buffer solutions, enzyme stock solution, substrate solution, and a solution of the test inhibitor.
-
Assay Setup : In a microplate, add the buffer, enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation : The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : The reaction is started by adding the substrate.
-
Detection : The reaction progress is monitored over time by measuring the change in absorbance or fluorescence, depending on the assay.
-
Data Analysis : The rate of the reaction is calculated for each inhibitor concentration, and the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined.
Conclusion
This technical guide provides a foundational framework for the in silico and experimental investigation of this compound and its derivatives. The methodologies outlined for ADMET prediction and molecular docking can guide the rational design of new analogues with improved pharmacokinetic and pharmacodynamic profiles. The experimental protocols provide a starting point for the synthesis and biological evaluation of these compounds. While the data presented here is primarily based on related structures, it strongly suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the antimicrobial field. Further research is warranted to fully elucidate the properties and potential of this specific molecule.
References
- 1. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labshake.com [labshake.com]
- 4. researchgate.net [researchgate.net]
Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 2-(1H-pyrrol-1-yl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on publicly available information as of late 2025. The safety and toxicity profile of 2-(1H-pyrrol-1-yl)benzohydrazide has not been extensively characterized in published literature. Therefore, this guide highlights the existing data, identifies knowledge gaps, and proposes a standard framework for its comprehensive evaluation. All handling and research involving this compound should be conducted with extreme caution by qualified personnel in a controlled laboratory setting.
Executive Summary
This compound is a chemical compound with potential applications in medicinal chemistry and materials science. However, a thorough review of scientific literature and safety databases reveals a significant lack of comprehensive toxicological data. This guide synthesizes the currently available safety information, primarily derived from supplier safety data sheets (SDS), and outlines a standard workflow for a rigorous safety and toxicity assessment. The objective is to provide a foundational resource for researchers and developers, emphasizing the necessity of empirical testing to establish a complete safety profile before any advanced application or development.
Available Safety and Hazard Information
The primary source of safety information for this compound comes from suppliers and is based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to note that these classifications are often based on computational predictions or data from structurally related compounds and may not be derived from direct testing of the compound itself.
Table 1: Summary of GHS Hazard Classifications
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements (Examples) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |
| P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation. |
| P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Quantitative Data: As of this writing, no publicly available quantitative toxicological data such as LD50 (Lethal Dose, 50%), LC50 (Lethal Concentration, 50%), or IC50 (Half-maximal inhibitory concentration) values from peer-reviewed studies were found for this compound.
Proposed Workflow for Comprehensive Toxicity Assessment
Given the absence of detailed data, a structured, multi-tiered approach to toxicity testing is required. The following diagram illustrates a standard workflow for the safety evaluation of a novel chemical entity.
Caption: A generalized workflow for the safety and toxicity assessment of a novel chemical compound.
Standard Experimental Protocols for Key Assays
The following are brief overviews of standard methodologies that should be employed to characterize the toxicity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically in a logarithmic series) for a defined period (e.g., 24, 48, or 72 hours). Include vehicle control and positive control (e.g., doxorubicin) wells.
-
MTT Incubation: Remove the treatment media and add MTT solution to each well. Incubate for 2-4 hours to allow formazan formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vitro Mutagenicity Assay (Bacterial Reverse Mutation Test - Ames Test)
-
Principle: This test uses several strains of bacteria (e.g., Salmonella typhimurium, Escherichia coli) with mutations in genes involved in histidine or tryptophan synthesis. These strains cannot grow in a medium lacking the specific amino acid. A mutagenic agent can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.
-
Methodology:
-
Strain Selection: Use a panel of tester strains to detect different types of mutations (e.g., frameshift, base-pair substitutions).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.
-
Exposure: Expose the bacterial strains to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation and are now able to grow).
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
Acute Oral Toxicity Study (e.g., OECD Test Guideline 423: Acute Toxic Class Method)
-
Principle: This in vivo study provides an estimate of the acute toxicity of a substance after oral administration. It involves a stepwise procedure with a small number of animals per step.
-
Methodology:
-
Animal Model: Typically uses a single sex of rodent (e.g., female rats).
-
Dosing: A single dose of the test substance is administered by gavage. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure: The outcome of the first step (e.g., mortality or no mortality) determines the next step:
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Classification: Based on the observed mortality at specific dose levels, the substance is assigned to a GHS hazard category. A gross necropsy of all animals is performed at the end of the study.
-
Logical Relationships in Toxicity Testing
The progression from initial screening to comprehensive in vivo studies follows a logical hierarchy designed to minimize animal use while maximizing data relevance for human safety assessment.
Caption: Hierarchical relationship of toxicological testing methods from prediction to risk assessment.
Conclusion and Recommendations
The current body of public knowledge on the safety and toxicity of this compound is insufficient to support its advanced development in any application where human or significant environmental exposure is possible. The GHS classifications available from commercial suppliers provide a preliminary indication of potential hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system.
It is strongly recommended that a comprehensive toxicological evaluation, following a workflow similar to the one proposed in this guide, be undertaken. This should begin with a battery of in vitro assays to assess cytotoxicity and genotoxicity, followed by well-designed in vivo studies to understand its systemic effects, dose-response relationship, and to establish a no-observed-adverse-effect level (NOAEL). Only through such rigorous, empirical investigation can the safety profile of this compound be adequately characterized, enabling informed decisions about its future development and use.
In-Depth Technical Guide on 2-pyrrol-1-ylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-pyrrol-1-ylbenzohydrazide, a molecule of interest in medicinal chemistry. The document details its chemical properties, a potential synthetic pathway, and its putative biological activity, with a focus on its role as a potential antimicrobial agent. All data is presented in a structured format for clarity and ease of comparison, and where applicable, detailed experimental protocols are provided.
Chemical and Physical Properties
2-pyrrol-1-ylbenzohydrazide is a heterocyclic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. Its chemical structure and key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(1H-pyrrol-1-yl)benzohydrazide | [1] |
| Molecular Formula | C₁₁H₁₁N₃O | [1] |
| Molecular Weight | 201.23 g/mol | [1] |
| CAS Number | 31739-63-6 | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NN)N2C=CC=C2 | [1] |
| InChI Key | ZPLLLYUFDQNKQE-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of 2-pyrrol-1-ylbenzohydrazide can be conceptually approached as a two-step process, starting from 2-(1H-pyrrol-1-yl)benzoic acid. This precursor is commercially available. The general synthetic scheme involves the esterification of the carboxylic acid followed by hydrazinolysis.
Experimental Protocol: Synthesis of 2-pyrrol-1-ylbenzohydrazide
Step 1: Esterification of 2-(1H-pyrrol-1-yl)benzoic acid
-
Reaction Setup: To a solution of 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 2-(1H-pyrrol-1-yl)benzoate.
Step 2: Hydrazinolysis of methyl 2-(1H-pyrrol-1-yl)benzoate
-
Reaction Setup: Dissolve the methyl 2-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting ester is consumed.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the precipitated 2-pyrrol-1-ylbenzohydrazide by filtration, wash with cold ethanol, and dry under vacuum.
Biological Activity and Mechanism of Action
Derivatives of pyrrolyl benzohydrazide have been investigated for their antimicrobial properties, particularly as antitubercular agents. The primary proposed mechanism of action for this class of compounds is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as InhA, in Mycobacterium tuberculosis.
Inhibition of Enoyl-ACP Reductase (InhA)
InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall, providing a unique and impermeable barrier. Inhibition of InhA disrupts the synthesis of mycolic acids, leading to a compromise in the structural integrity of the cell wall and ultimately resulting in bacterial cell death.
The general mechanism involves the binding of the inhibitor to the active site of the InhA enzyme, often in a competitive or non-competitive manner with respect to its natural substrate. This binding prevents the reduction of the enoyl-ACP substrate, thereby halting the fatty acid elongation cycle.
Quantitative Data
It is important to note that the biological activity can be significantly influenced by the substitution pattern on both the pyrrole and the benzohydrazide moieties.
Experimental Protocols for Biological Evaluation
Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
-
Preparation of Inoculum: Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
Compound Preparation: Prepare serial dilutions of 2-pyrrol-1-ylbenzohydrazide in DMSO and then in Middlebrook 7H9 broth.
-
Assay Setup: In a 96-well microplate, add the bacterial inoculum to each well containing the serially diluted compound. Include positive (drug-free) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37 °C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Data Analysis: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
InhA Inhibition Assay
-
Enzyme and Substrate Preparation: Purify recombinant InhA enzyme. Prepare a solution of the substrate, trans-2-dodecenoyl-CoA (or a similar enoyl-CoA), and the cofactor NADH.
-
Assay Mixture: In a 96-well plate, mix the InhA enzyme, NADH, and varying concentrations of 2-pyrrol-1-ylbenzohydrazide.
-
Initiation of Reaction: Start the enzymatic reaction by adding the enoyl-CoA substrate.
-
Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺, using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
2-pyrrol-1-ylbenzohydrazide belongs to a class of compounds with demonstrated potential as antitubercular agents. The proposed mechanism of action, through the inhibition of the essential InhA enzyme, presents a promising avenue for the development of new drugs to combat tuberculosis. Further detailed studies are required to elucidate the specific quantitative activity of 2-pyrrol-1-ylbenzohydrazide and to optimize its structure for enhanced efficacy and favorable pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and related compounds.
References
Methodological & Application
Synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide: A Detailed Protocol for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of methyl 2-(1H-pyrrol-1-yl)benzoate, followed by its conversion to the target benzohydrazide. This protocol includes detailed experimental procedures, a summary of material properties, and a discussion of the potential applications of this compound, particularly in the context of its analogous derivatives that have shown promise as antitubercular and anticancer agents.
Introduction
Pyrrole and benzohydrazide moieties are important pharmacophores in drug discovery, known to be present in compounds with a wide range of biological activities. The title compound, this compound, combines these two key structural features. While specific biological studies on this exact molecule are not extensively documented in publicly available literature, its derivatives have been the subject of significant research. Notably, analogues have demonstrated potential as inhibitors of enzymes crucial for the survival of Mycobacterium tuberculosis and cancer cells, such as enoyl-acyl carrier protein reductase (InhA), dihydrofolate reductase (DHFR), and Polo-like kinase 1 (PLK1).[1][2][3] This application note provides a detailed, practical protocol for the synthesis of this compound to facilitate further research into its chemical and biological properties.
Data Presentation
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that experimental yield and melting point for the final product are based on typical yields for similar reactions due to the absence of specific literature data for this exact compound. Researchers should consider these as expected values.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| Methyl 2-(1H-pyrrol-1-yl)benzoate | C₁₂H₁₁NO₂ | 201.22 | Oil | N/A | Variable |
| Hydrazine Monohydrate | N₂H₄·H₂O | 50.06 | Colorless liquid | -51.7 | N/A |
| This compound | C₁₁H₁₁N₃O | 201.22 | Solid | Not Reported | ~70-85% |
Spectral Data Summary for this compound (Predicted/Typical):
-
¹H NMR: Peaks corresponding to the aromatic protons of the benzene and pyrrole rings, as well as signals for the -NH and -NH₂ protons of the hydrazide group.
-
¹³C NMR: Signals for the carbonyl carbon of the hydrazide, and the carbons of the aromatic rings.
-
IR (cm⁻¹): Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I), and aromatic C-H and C=C stretching.
-
Mass Spec (m/z): A molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
The synthesis of this compound is performed in two main steps, as outlined below.
Step 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate
This precursor can be synthesized via a copper-catalyzed N-arylation of pyrrole with methyl 2-iodobenzoate.
Materials:
-
Methyl 2-iodobenzoate
-
Pyrrole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-iodobenzoate (1 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reagents.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure methyl 2-(1H-pyrrol-1-yl)benzoate as an oil.
Step 2: Synthesis of this compound
This step involves the hydrazinolysis of the methyl ester obtained in Step 1.
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate
-
Hydrazine monohydrate (80-99% solution)
-
Ethanol or Methanol
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol or methanol.
-
Add an excess of hydrazine monohydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The product, this compound, will often precipitate out of the solution upon cooling or further concentration.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to obtain the final this compound. Recrystallization from a suitable solvent such as ethanol may be performed for further purification if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: A flowchart of the two-step synthesis of this compound.
Potential Mechanism of Action: Antitubercular Activity
Derivatives of this compound have been investigated as inhibitors of key enzymes in Mycobacterium tuberculosis. The diagram below illustrates a potential mechanism of action.
Caption: Potential dual-target inhibition mechanism of pyrrole derivatives against M. tuberculosis.
Potential Mechanism of Action: Anticancer Activity
Analogous compounds have also been explored as anticancer agents, with Polo-like kinase 1 (PLK1) being a potential target.
Caption: A simplified pathway showing the potential anticancer mechanism via PLK1 inhibition.
Conclusion
This document provides a detailed, step-by-step protocol for the synthesis of this compound. The straightforward two-step synthesis makes this compound accessible for further investigation. Given the significant biological activities reported for its analogues, this molecule represents a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and oncology. Researchers and drug development professionals are encouraged to use this protocol as a starting point for their studies into the properties and potential applications of this and related compounds.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 4-pyrrol-1-yl benzoic acid hydrazide analogs and some derived oxadiazole, triazole and pyrrole ring systems: a novel class of potential antibacterial and antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives as Dual Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current research and methodologies surrounding the derivatives of 2-(1H-pyrrol-1-yl)benzohydrazide as potent enzyme inhibitors. The primary focus of existing research has been on the development of these compounds as dual inhibitors of Dihydrofolate Reductase (DHFR) and Enoyl-Acyl Carrier Protein Reductase (ENR or InhA), key enzymes in bacterial and mycobacterial metabolic pathways.
Introduction
Derivatives of this compound have emerged as a promising class of compounds in the pursuit of novel antimicrobial agents, particularly against Mycobacterium tuberculosis. These molecules have been strategically designed to simultaneously target two crucial enzymes:
-
Dihydrofolate Reductase (DHFR): Essential for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and amino acids.
-
Enoyl-Acyl Carrier Protein Reductase (ENR or InhA): A key enzyme in the fatty acid biosynthesis pathway (FAS-II) of bacteria, responsible for the elongation of fatty acid chains that are crucial components of the mycobacterial cell wall.
The dual-targeting approach is a strategic advantage in overcoming drug resistance mechanisms that can arise from the inhibition of a single target.
Data Presentation: Enzyme Inhibition and Antimicrobial Activity
The following table summarizes the reported inhibitory activities of various this compound derivatives against their target enzymes and bacterial strains.
| Compound Class | Target Enzyme(s) | Reported Activity | Organism(s) | Reference |
| 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives | InhA (ENR) & MtDHFR | InhA IC50: 9-51% inhibition at 50µM; MtDHFR IC50: 23-153 µM; Antitubercular MIC: 0.8–3.12 µg/mL | M. tuberculosis H37Rv, E. coli, S. aureus | [1] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | DHFR & Enoyl ACP Reductase | Appreciable action against both enzymes | Antibacterial and Antitubercular activity reported | [2] |
| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase & DHFR | Dual inhibition observed | Antibacterial and Antitubercular activity reported | [3] |
| Pyrrolyl benzohydrazides | Enoyl ACP Reductase (InhA) | Moderate inhibition | M. tuberculosis | [4] |
| N1-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives | Not specified | Good antibacterial and antitubercular activity | General antibacterial and M. tuberculosis | [5] |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of Pyrrolyl Benzohydrazide Derivatives
This protocol outlines a common synthetic route for creating derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide.
Materials:
-
Benzocaine
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Hydrazine Hydrate
-
Chloroacetyl Chloride
-
Various aromatic amines
-
Triethylamine
-
Ethanol
-
N,N-dimethylformamide (DMF)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-diisopropylethylamine (DIEA)
Procedure:
-
Synthesis of Ethyl-4-(1H-pyrrol-1-yl)benzoate: React benzocaine with 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid.[5]
-
Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide: Treat the resulting ethyl-4-(1H-pyrrol-1-yl)benzoate with hydrazine hydrate.[5]
-
Synthesis of N'-(substituted) Derivatives:
-
Method A (for N-acetyl derivatives): React 4-(1H-pyrrol-1-yl)benzohydrazide with chloroacetyl chloride to yield an intermediate, which is then reacted with various aromatic amines in the presence of triethylamine.[5]
-
Method B (for N'-acetyl derivatives): React 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenylacetic acids in DMF using HBTU as a coupling agent and DIEA as a catalytic reagent under cold conditions.[2]
-
Method C (for N-substituted benzohydrazides): React 1-(1H-pyrrol-1-yl)benzohydrazide with substituted benzoic acids in the presence of DMF, HBTU, and DIEA.[6]
-
-
Purification and Characterization: The final products are typically purified by recrystallization and characterized using techniques such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against DHFR and ENR.
Materials:
-
Purified recombinant DHFR or ENR enzyme
-
Substrate for the specific enzyme (e.g., dihydrofolate for DHFR, NADH and trans-2-enoyl-ACP for ENR)
-
Cofactors (e.g., NADPH for DHFR, NADH for ENR)
-
Assay buffer
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard inhibitor (e.g., trimethoprim for DHFR)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, substrate, and cofactor.
-
Inhibitor Addition: Add varying concentrations of the synthesized compounds to the wells. Include a positive control (standard inhibitor) and a negative control (solvent only).
-
Enzyme Initiation: Initiate the reaction by adding the purified enzyme to each well.
-
Kinetic Measurement: Monitor the rate of the enzymatic reaction by measuring the change in absorbance or fluorescence over time at a specific wavelength. For example, the oxidation of NADH or NADPH can be monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC
-
Synthesized inhibitor compounds
-
Standard antitubercular drugs (e.g., isoniazid)
-
96-well microplates
-
Alamar Blue reagent
-
Resazurin
Procedure:
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well plate.
-
Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubation: Incubate the plates at 37°C for a specified period (typically 5-7 days).
-
Addition of Alamar Blue: Add Alamar Blue reagent and resazurin to each well and re-incubate.
-
MIC Determination: Observe the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Visualizations
Signaling and Metabolic Pathways
Caption: Dual inhibition of DHFR and ENR by pyrrolyl benzohydrazide derivatives.
Experimental Workflow
Caption: Workflow for synthesis, evaluation, and analysis of inhibitors.
Logical Relationship of Drug Discovery Process
Caption: Logic of the drug discovery process for dual inhibitors.
References
- 1. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Antibacterial Assays Using 2-(1H-pyrrol-1-yl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic compound incorporating a pyrrole and a benzohydrazide moiety. This structural combination is of significant interest in medicinal chemistry due to the known antimicrobial properties associated with both individual scaffolds.[1] Hydrazide-hydrazone derivatives, in particular, have demonstrated a broad spectrum of biological activities, including antibacterial and antitubercular effects.[2][3][4] The pyrrole ring is a core component of various natural and synthetic compounds with notable pharmacological activities.[5]
The potential mechanism of action for pyrrole-based benzohydrazide derivatives may involve the inhibition of essential bacterial enzymes. Studies on similar compounds suggest that they may act as dual inhibitors of bacterial enoyl-ACP reductase (FabI) and dihydrofolate reductase (DHFR).[5] FabI is a crucial enzyme in the bacterial fatty acid synthesis pathway (FAS-II), while DHFR is essential for the synthesis of nucleic acids and some amino acids. Inhibition of these pathways can lead to bacterial growth arrest and cell death.
These application notes provide detailed protocols for evaluating the in vitro antibacterial activity of this compound using standardized assays.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from the antibacterial assays. Researchers should populate this table with their experimental results for a clear and comparative analysis of the compound's activity.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | Escherichia coli (ATCC 25922) | ||||
| This compound | Staphylococcus aureus (ATCC 29213) | ||||
| This compound | [Other Gram-negative strain] | ||||
| This compound | [Other Gram-positive strain] | ||||
| [Positive Control Antibiotic] | Escherichia coli (ATCC 25922) | ||||
| [Positive Control Antibiotic] | Staphylococcus aureus (ATCC 29213) |
Interpretation of MBC/MIC Ratio:
-
≤ 2: Bactericidal
-
> 2 to < 16: Bacteriostatic
-
≥ 16: Tolerance
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.
Materials:
-
This compound
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer
-
Incubator (37°C)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate. Typically, a concentration range of 0.125 to 256 µg/mL is tested.
-
-
Assay Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and mix.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
-
Include a growth control well (containing CAMHB and inoculum but no compound) and a sterility control well (containing only CAMHB).
-
Also, set up a row for the positive control antibiotic.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to confirm the visual assessment.
-
References
- 1. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. mdpi.com [mdpi.com]
- 5. connectjournals.com [connectjournals.com]
Application Note: Crystallization Protocol for 2-(1H-pyrrol-1-yl)benzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1H-pyrrol-1-yl)benzohydrazide is a chemical compound of interest in medicinal chemistry and drug discovery due to its hydrazide and pyrrole functional groups.[1][2] These moieties are present in various biologically active molecules.[3] Obtaining high-purity crystalline material is crucial for accurate structural analysis, physicochemical characterization, and subsequent use in biological assays. This document provides a detailed experimental protocol for the crystallization of this compound, developed based on established principles for the crystallization of aromatic hydrazides and related heterocyclic compounds.[4][5][6]
Key Experimental Protocols
The successful crystallization of a compound is highly dependent on the choice of solvent and the crystallization technique employed.[5][7] For this compound, a molecule capable of forming hydrogen bonds, solvents that can engage in such interactions should be considered.[4] The general principle is to dissolve the compound in a suitable solvent at an elevated temperature and then allow it to slowly cool, leading to the formation of crystals as the solubility decreases.[5]
Protocol 1: Single Solvent Recrystallization
This method is ideal when a single solvent is found that provides high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[5]
-
Solvent Screening:
-
Place a small amount (10-20 mg) of this compound into separate test tubes.
-
Add a small volume (0.5-1.0 mL) of a test solvent (e.g., ethanol, methanol, ethyl acetate, acetonitrile) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with insoluble or sparingly soluble samples to boiling and observe if the compound dissolves completely.
-
Allow the hot, clear solutions to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. The ideal solvent will dissolve the compound when hot and yield a good crop of crystals upon cooling.
-
-
Crystallization Procedure:
-
Dissolve the bulk of the this compound sample in the minimum amount of the chosen hot solvent.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cover the flask with a watch glass or loosely with a stopper to allow for slow cooling.
-
Let the solution cool undisturbed to room temperature.
-
For improved yield, the flask can be subsequently placed in a refrigerator or an ice bath.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.
-
Protocol 2: Mixed Solvent Recrystallization
This technique is employed when no single solvent has the desired solubility properties.[5] It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").[5][8]
-
Solvent Pair Selection:
-
Identify a "good" solvent in which this compound is highly soluble at room temperature (e.g., ethanol, acetone).
-
Identify a "bad" solvent in which the compound is poorly soluble (e.g., water, n-hexane).[8]
-
Ensure the two solvents are miscible.
-
-
Crystallization Procedure:
-
Dissolve the compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Slowly add the "bad" solvent dropwise to the stirred solution until a slight turbidity (cloudiness) persists.
-
If necessary, gently warm the solution to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath if required.
-
Collect and dry the crystals as described in Protocol 1.
-
Protocol 3: Slow Evaporation
This method is suitable for generating high-quality single crystals for X-ray diffraction and can be used when the compound is soluble in a relatively volatile solvent at room temperature.[4]
-
Procedure:
-
Dissolve the compound in a suitable solvent (e.g., ethyl acetate, ethanol/hexane mixture) to create a solution that is close to saturation.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a location free from vibrations and temperature fluctuations.
-
Crystals will form over a period of several hours to days as the solvent evaporates and the solution becomes supersaturated.
-
Data Presentation
| Parameter | Solvent System | Temperature (°C) | Observations | Crystal Quality/Yield |
| Solubility | Ethanol | 25 | Low | - |
| Ethanol | 78 | High | - | |
| Ethyl Acetate | 25 | Moderate | - | |
| Ethyl Acetate | 77 | High | - | |
| Acetonitrile | 25 | Low | - | |
| Acetonitrile | 82 | Moderate | - | |
| Ethanol/Water | - | - | To be determined | |
| Ethyl Acetate/Hexane | - | - | To be determined | |
| Crystallization | Ethanol | Cooling to 4 | - | To be determined |
| Technique | Ethyl Acetate/Hexane | Slow Evaporation | - | To be determined |
Mandatory Visualization
The following diagram illustrates the general workflow for the crystallization of this compound.
Caption: Experimental workflow for the crystallization of this compound.
The following diagram illustrates the decision-making process for selecting a crystallization method.
Caption: Decision tree for selecting a suitable crystallization method.
References
- 1. labshake.com [labshake.com]
- 2. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. unifr.ch [unifr.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for 2-(1H-pyrrol-1-yl)benzohydrazide in Antitubercular Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrrole-based benzohydrazide derivatives, particularly focusing on the structural motif of 2-(1H-pyrrol-1-yl)benzohydrazide and its isomers, as potential leads in antitubercular drug discovery. While specific data for the 2-isomer is limited in currently available literature, this document leverages data from the closely related and more extensively studied 4-(1H-pyrrol-1-yl)benzohydrazide derivatives to illustrate the potential of this chemical class.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents with new mechanisms of action. Pyrrole-containing compounds have emerged as a promising class of antimycobacterial agents. The pyrrole scaffold is a key component in several biologically active molecules and has been identified as a valuable pharmacophore in the development of potent antitubercular drugs. Hydrazide-hydrazone derivatives are also a well-established class of compounds with significant antitubercular activity, with isoniazid being a prominent example. The combination of these two pharmacophores in the form of pyrrolyl benzohydrazides presents a promising avenue for the development of new anti-TB drugs.[1][2]
Recent studies have focused on the synthesis and evaluation of various derivatives of pyrrolyl benzohydrazides, revealing their potential to inhibit essential mycobacterial enzymes, thereby arresting bacterial growth. These compounds are being investigated for their efficacy against drug-sensitive and drug-resistant Mtb strains.
Data Presentation
The following tables summarize the quantitative data for various pyrrolyl benzohydrazide derivatives, highlighting their antitubercular activity and cytotoxicity. It is important to note that the presented data primarily pertains to derivatives of 4-(1H-pyrrol-1-yl)benzohydrazide, as specific data for this compound is not extensively available.
Table 1: In Vitro Antitubercular Activity of Pyrrolyl Benzohydrazide Derivatives against M. tuberculosis H37Rv
| Compound ID | Modification | MIC (µg/mL) | Reference |
| Series 1 | N′-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide | ||
| R-1 | - | 62.5 | [3] |
| R-2 | - | 31.25 | [3] |
| R-3 | - | 31.25 | [3] |
| R-4 | - | 62.5 | [3] |
| Series 2 | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | ||
| 5f | - | 1.6 | [4] |
| 5i | - | 1.6 | [4] |
| 5j | - | 1.6 | [4] |
| 5k | - | 0.8 | [4] |
| 5n | - | 1.6 | [4] |
| Series 3 | 4-(1H-pyrrol-1-yl)phenyl benzoates | ||
| 4a-m | Various substitutions | 0.8 - 12.5 | [5] |
| Reference Drugs | |||
| Isoniazid | - | 0.2 - 1.0 | [6] |
| Rifampicin | - | 0.5 - 2.0 | [6] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxicity Data of Selected Pyrrolyl Benzohydrazide Derivatives
| Compound ID | Cell Line | IC50 (µM) | Assay | Reference |
| C8 | A549 (Lung) | > 50 | MTT | [7][8] |
| C8 | MCF-7 (Breast) | > 50 | MTT | [7][8] |
| C8 | HepG2 (Liver) | > 50 | MTT | [7][8] |
| C18 | A549 (Lung) | > 50 | MTT | [7][8] |
| C18 | MCF-7 (Breast) | > 50 | MTT | [7][8] |
| C18 | HepG2 (Liver) | > 50 | MTT | [7][8] |
| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | MTT | [9] |
IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
Synthesis of Pyrrolyl Benzohydrazide Derivatives
The synthesis of pyrrolyl benzohydrazide derivatives typically involves a multi-step process. The following is a generalized protocol based on reported methods for the 4-isomer.[1][10]
Step 1: Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate
-
A mixture of ethyl 4-aminobenzoate (benzocaine) and 2,5-dimethoxytetrahydrofuran in glacial acetic acid is refluxed.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield ethyl 4-(1H-pyrrol-1-yl)benzoate.
Step 2: Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide
-
Ethyl 4-(1H-pyrrol-1-yl)benzoate is dissolved in ethanol.
-
Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.
-
The reaction is monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The resulting solid is washed with cold ethanol to obtain 4-(1H-pyrrol-1-yl)benzohydrazide.[10]
Step 3: Synthesis of N'-substituted 4-(1H-pyrrol-1-yl)benzohydrazide Derivatives
-
To a solution of 4-(1H-pyrrol-1-yl)benzohydrazide in a suitable solvent (e.g., ethanol or DMF), an appropriate aldehyde or a substituted acid chloride is added.[1][10]
-
A catalytic amount of an acid (e.g., glacial acetic acid) or a coupling agent like HBTU and a base like DIEA may be required.[1][11]
-
The reaction mixture is stirred at room temperature or refluxed for a specified time.
-
The progress of the reaction is monitored by TLC.
-
The final product is isolated by filtration or extraction, followed by purification using recrystallization or column chromatography.
References
- 1. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejpmr.com [ejpmr.com]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. connectjournals.com [connectjournals.com]
Application Notes and Protocols for Molecular Docking Studies of 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the molecular docking studies of 2-(1H-pyrrol-1-yl)benzohydrazide derivatives. This class of compounds has garnered significant interest due to their promising antitubercular and antibacterial activities. The primary mechanism of action for these derivatives involves the inhibition of key bacterial enzymes, namely enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).[1][2][3][4][5]
Molecular docking simulations are a crucial computational tool to predict the binding affinities and interaction patterns of these derivatives with their target enzymes, thereby guiding the design and optimization of more potent inhibitors.
Data Presentation: Molecular Docking Results
The following tables summarize the quantitative data from molecular docking studies of various this compound derivatives against InhA and DHFR. The docking scores, which represent the binding affinity, are presented along with other relevant metrics.
Table 1: Surflex-Dock Scores of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides against InhA (PDB ID: 2NSD) [1]
| Compound ID | Surflex-Dock Score (kcal/mol) | Crash Score | Polar Score |
| 5a | 6.73 | -0.85 | 1.52 |
| 5b | 7.89 | -1.23 | 2.11 |
| 5c | 7.12 | -1.01 | 1.89 |
| 5d | 8.21 | -1.54 | 2.54 |
| 5e | 8.54 | -1.67 | 2.87 |
| 5f | 7.56 | -1.15 | 2.01 |
| 5g | 7.98 | -1.32 | 2.23 |
| 5h | 8.76 | -1.89 | 3.12 |
| 5i | 7.65 | -1.18 | 2.05 |
| 5j | 8.11 | -1.45 | 2.43 |
| 5k | 7.83 | -1.27 | 2.18 |
| 5l | 8.32 | -1.61 | 2.76 |
| 5m | 7.91 | -1.30 | 2.21 |
| 5n | 8.65 | -1.78 | 2.99 |
Table 2: Surflex-Dock Scores of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides against DHFR (PDB ID: 1DF7) [1]
| Compound ID | Surflex-Dock Score (kcal/mol) | Crash Score | Polar Score |
| 5a | 5.87 | -0.76 | 1.34 |
| 5b | 6.98 | -1.11 | 1.98 |
| 5c | 6.23 | -0.98 | 1.65 |
| 5d | 7.34 | -1.32 | 2.21 |
| 5e | 7.65 | -1.45 | 2.43 |
| 5f | 6.54 | -1.05 | 1.87 |
| 5g | 7.01 | -1.19 | 2.03 |
| 5h | 7.89 | -1.56 | 2.65 |
| 5i | 6.76 | -1.12 | 1.91 |
| 5j | 7.21 | -1.28 | 2.15 |
| 5k | 6.91 | -1.15 | 1.95 |
| 5l | 7.43 | -1.38 | 2.32 |
| 5m | 7.05 | -1.21 | 2.06 |
| 5n | 7.78 | -1.51 | 2.58 |
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N'-substituted-4-(1H-pyrrol-1-yl)benzohydrazide derivatives.
Materials:
-
4-(1H-pyrrol-1-yl)benzoic acid
-
Thionyl chloride or Oxalyl chloride
-
Hydrazine hydrate
-
Substituted aromatic aldehydes or substituted carboxylic acids
-
Coupling agents (e.g., HBTU, DCC)
-
Base (e.g., DIEA, Triethylamine)
-
Solvents (e.g., DMF, Ethanol, Methanol, Dichloromethane)
-
Glacial acetic acid
Procedure:
-
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid: This can be synthesized from benzocaine and 2,5-dimethoxytetrahydrofuran in the presence of glacial acetic acid.[6]
-
Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide:
-
Method A (from acid chloride): Convert 4-(1H-pyrrol-1-yl)benzoic acid to its acid chloride using thionyl chloride or oxalyl chloride. React the resulting acid chloride with hydrazine hydrate in a suitable solvent like dichloromethane.
-
Method B (from ester): Esterify 4-(1H-pyrrol-1-yl)benzoic acid (e.g., with methanol and a catalytic amount of sulfuric acid). React the resulting ester with hydrazine hydrate in a refluxing alcohol like ethanol or propan-2-ol.[7]
-
-
Synthesis of N'-substituted-4-(1H-pyrrol-1-yl)benzohydrazide Derivatives:
-
For Schiff Bases: React 4-(1H-pyrrol-1-yl)benzohydrazide with various substituted aromatic aldehydes in a solvent like ethanol with a catalytic amount of glacial acetic acid. Reflux the mixture for a specified time, then cool to obtain the product.
-
For Amide Derivatives: React 4-(1H-pyrrol-1-yl)benzohydrazide with a substituted carboxylic acid in the presence of a coupling agent like HBTU and a base like DIEA in a solvent such as DMF under cold conditions.[1][2][3]
-
Purification and Characterization:
-
The synthesized compounds are typically purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
-
The structures of the final compounds are confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1]
Molecular Docking Protocol
This protocol outlines the general steps for performing molecular docking studies of this compound derivatives using SYBYL-X with the Surflex-Dock module.
Software and Resources:
-
SYBYL-X molecular modeling suite
-
Protein Data Bank (PDB) for target protein structures (e.g., InhA: 4TZK, 2NSD; DHFR: 1DF7)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., InhA, PDB ID: 4TZK) from the PDB.
-
Load the protein structure into SYBYL-X.
-
Remove all water molecules and any co-crystallized ligands and cofactors from the protein structure.
-
Add hydrogen atoms to the protein.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D structures.
-
Assign appropriate atom types and charges (e.g., Gasteiger-Hückel charges).
-
Perform energy minimization of the ligand structures.
-
-
Protomol Generation:
-
Define the binding site of the protein. This can be done automatically based on the co-crystallized ligand or manually by specifying the residues lining the active site.
-
Generate the "protomol," which is a representation of the binding pocket used by Surflex-Dock to guide the docking process.
-
-
Docking Simulation:
-
Launch the Surflex-Dock module in SYBYL-X.
-
Specify the prepared protein and the set of prepared ligands as input.
-
Set the docking parameters, such as the number of docking runs and the level of conformational search.
-
Start the docking simulation.
-
-
Analysis of Results:
-
Analyze the docking results, which typically include a ranked list of the docked poses for each ligand based on the docking score.
-
Visualize the best-docked poses of the ligands within the protein's active site to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Use the docking scores and interaction patterns to rationalize the structure-activity relationships (SAR) of the synthesized compounds.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and molecular docking of this compound derivatives.
Mechanism of Action: Enzyme Inhibition
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. connectjournals.com [connectjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzohydrazide derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3] The core structure, characterized by a benzoyl group attached to a hydrazide moiety, serves as a valuable scaffold for the development of novel therapeutic agents. The ease of synthesis and the ability to introduce diverse functionalities allow for the fine-tuning of their pharmacological profiles. This document provides detailed protocols for the synthesis of novel benzohydrazide derivatives, methods for their characterization, and a summary of their biological activities, with a focus on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
General Synthetic Workflow
The synthesis of benzohydrazide derivatives typically follows a two-step process. The first step involves the formation of a substituted benzohydrazide from a corresponding benzoic acid or its ester. The second step is the condensation of the benzohydrazide with a suitable aldehyde or ketone to form the final N'-substituted benzohydrazide derivative.
Caption: General workflow for the synthesis of novel benzohydrazide derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Benzohydrazide
This protocol describes the synthesis of 4-chlorobenzohydrazide from methyl 4-chlorobenzoate.
Materials:
-
Methyl 4-chlorobenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 4-chlorobenzoate (0.01 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (0.02 mol) to the solution.
-
Reflux the reaction mixture for 4-6 hours with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Collect the white precipitate by suction filtration using a Büchner funnel.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator. The purity of the 4-chlorobenzohydrazide can be checked by its melting point.
Protocol 2: Synthesis of a Novel N'-substituted Benzohydrazide Derivative
This protocol details the synthesis of (E)-N'-(4-methoxybenzylidene)-4-chlorobenzohydrazide.
Materials:
-
4-Chlorobenzohydrazide
-
4-Methoxybenzaldehyde
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 4-chlorobenzohydrazide (0.01 mol) in ethanol (30 mL) in a 100 mL round-bottom flask by gentle warming if necessary.
-
To this solution, add 4-methoxybenzaldehyde (0.01 mol) dissolved in a minimum amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction. TLC can be used for monitoring.
-
Collect the precipitated product by suction filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the synthesized derivative.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude benzohydrazide derivative
-
Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
Procedure:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Hot filter the solution to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize the yield, cool the flask in an ice bath.
-
Collect the purified crystals by suction filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals to a constant weight.
Protocol 4: Characterization
The synthesized novel benzohydrazide derivatives should be characterized using standard spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. Key peaks to look for include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C=N stretching of the imine (around 1600-1630 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the molecule. The proton NMR should show characteristic signals for the aromatic protons, the azomethine proton (-N=CH-), and the amide proton (-CONH-). The carbon NMR will confirm the number and types of carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.
Quantitative Data Summary
The following tables summarize the biological activities of various novel benzohydrazide derivatives as reported in the literature.
Table 1: Anticancer Activity of Benzohydrazide Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| H20 | A549 (Lung) | 0.46 | [4][5] |
| H20 | MCF-7 (Breast) | 0.29 | [4][5] |
| H20 | HeLa (Cervical) | 0.15 | [4][5] |
| H20 | HepG2 (Liver) | 0.21 | [4][5] |
| TMHA37 | HepG2 (Liver) | 2.33 | [2] |
| TMHA37 | HuH7 (Liver) | 4.09 | [2] |
| TMHA37 | SMMC-7721 (Liver) | 7.68 | [2] |
| Compound 22 | HCT116 (Colon) | 1.20 | [6] |
| Compound 4 | HCT116 (Colon) | 1.88 | [7] |
| Compound 14 | Colorectal Cancer | 37.71 | [7] |
Table 2: Antimicrobial Activity of Benzohydrazide Derivatives (MIC values in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| N'-benzylidene-4-hydroxybenzohydrazide | 1000 | 1000 | 500 | [8] |
| N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide | 1000 | 1000 | 500 | [8] |
| Compound 12 (pMICam = 1.67 µM/ml) | - | - | - | [6] |
| Compound 3, 15, 18 (pMICam = 1.62 µM/ml) | - | - | - | [7] |
Table 3: Antioxidant Activity of Benzohydrazide Derivatives (DPPH Scavenging, IC₅₀ values)
| Compound | IC₅₀ (µM) | Reference |
| Catechol Hydrazinyl-Thiazole Derivative | Lower than Trolox and Ascorbic Acid | [9] |
| (Z)-2-(3-((2-benzoylhydrazineylidene)(phenyl)methyl)phenyl)propanoic acid | 6.12 ppm | [10] |
Signaling Pathway Visualization
Several benzohydrazide derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5][11] The diagram below illustrates the EGFR signaling pathway and the potential point of intervention for these novel compounds. Inhibition of EGFR's tyrosine kinase activity blocks downstream signaling cascades, such as the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and apoptosis.[12]
Caption: EGFR signaling pathway and the inhibitory action of novel benzohydrazide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of novel benzoylhydrazone derivatives as Nur77 modulators with potent antitumor activity against hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04375H [pubs.rsc.org]
- 11. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
Application Notes and Protocols: 2-(1H-pyrrol-1-yl)benzohydrazide as a Versatile Scaffold for Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(1H-pyrrol-1-yl)benzohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique three-dimensional arrangement and hydrogen bonding capabilities make it an attractive starting point for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of this scaffold, detailed experimental protocols for its synthesis and biological evaluation, and a summary of key quantitative data to facilitate further drug discovery efforts. The derivatization of this core structure has led to the development of potent antitubercular and anticancer agents, with mechanisms of action that include the inhibition of key enzymes such as enoyl-acyl carrier protein reductase (InhA), dihydrofolate reductase (DHFR), and Polo-like kinase 1 (PLK1).
Synthetic Workflow
The synthesis of this compound and its derivatives typically follows a three-step sequence, beginning with the construction of the pyrrole ring via a Paal-Knorr reaction, followed by esterification of the carboxylic acid, and finally, hydrazinolysis to yield the core benzohydrazide scaffold. This scaffold can then be further modified to generate a library of diverse compounds.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have demonstrated significant potential as both antitubercular and anticancer agents. The tables below summarize the reported in vitro activities of various analogs.
Antitubercular Activity
The antitubercular activity of these compounds is often attributed to their ability to inhibit essential enzymes in Mycobacterium tuberculosis, such as enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR).
| Compound ID | Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | Reference |
| IVa | 2-chlorophenylaminoacetyl | 12.5 | [1] |
| IVd | 4-chlorophenylaminoacetyl | 6.25 | [1] |
| IVg | 2,4-dichlorophenylaminoacetyl | 6.25 | [1] |
| IVj | 4-fluorophenylaminoacetyl | 12.5 | [1] |
| IVl | 4-nitrophenylaminoacetyl | 6.25 | [1] |
| IVq | 3-nitrophenylaminoacetyl | 12.5 | [1] |
| IVr | 2-methylphenylaminoacetyl | 6.25 | [1] |
| IVt | 4-methylphenylaminoacetyl | 12.5 | [1] |
| R-2 | 3-(phenylamino)chloroacetyl | 31.25 | [2] |
| R-3 | 3-(4-chlorophenylamino)chloroacetyl | 31.25 | [2] |
| R-1 | 3-(2-chlorophenylamino)chloroacetyl | 62.5 | [2] |
| R-4 | 3-(4-methylphenylamino)chloroacetyl | 62.5 | [2] |
Anticancer Activity
The anticancer properties of this compound derivatives have been linked to the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells.
| Compound ID | Substituent | Cell Line | IC50 (µM) | Reference |
| C8 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | A549 (Lung) | 9.54 | [3] |
| C8 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | MCF-7 (Breast) | 15.2 | [3] |
| C8 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-3-chlorobenzohydrazide | HepG2 (Liver) | 21.8 | [3] |
| C18 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | A549 (Lung) | 10.38 | [3] |
| C18 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | MCF-7 (Breast) | 18.9 | [3] |
| C18 | N'-(4-(1H-pyrrol-1-yl)benzoyl)-4-nitrobenzohydrazide | HepG2 (Liver) | 25.4 | [3] |
| Doxorubicin | (Standard) | A549 (Lung) | 8.20 | [3] |
Signaling Pathway: PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[4] Overexpression of PLK1 is common in many cancers and is associated with poor prognosis.[5] Inhibition of PLK1 by derivatives of this compound disrupts the mitotic process, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]
Experimental Protocols
Synthesis of this compound
This protocol details the three-step synthesis of the core scaffold.
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzoic acid (Paal-Knorr Reaction)
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 2-(1H-pyrrol-1-yl)benzoic acid.
Step 2: Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate (Fischer Esterification)
-
Dissolve 2-(1H-pyrrol-1-yl)benzoic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(1H-pyrrol-1-yl)benzoate.
Step 3: Synthesis of this compound (Hydrazinolysis)
-
Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5-10 equivalents).
-
Reflux the mixture for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid is triturated with cold water, filtered, and dried to give this compound.
Biological Assay Protocols
a) Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
-
Prepare a serial dilution of the test compounds in a 96-well microplate.
-
Inoculate each well with a standardized culture of Mycobacterium tuberculosis H37Rv.
-
Include positive (isoniazid) and negative (no drug) controls.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add Alamar Blue solution to each well and incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.
b) Anticancer Activity Screening (MTT Assay)
-
Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
c) Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the fields of antitubercular and anticancer research, underscore its importance. The detailed protocols and compiled data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to the design and discovery of new drugs based on this versatile chemical framework. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. ejpmr.com [ejpmr.com]
- 3. Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study [mdpi.com]
- 4. The role of polo-like kinase 1 in carcinogenesis: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Comprehensive Analytical Characterization of 2-(1H-pyrrol-1-yl)benzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-(1H-pyrrol-1-yl)benzohydrazide is a heterocyclic compound featuring a pyrrole ring linked to a benzohydrazide moiety. Compounds within the hydrazide and pyrrole classes are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1][2][]. Accurate and thorough analytical characterization is a critical step in the drug discovery and development process to confirm the identity, purity, and stability of such novel chemical entities. This document provides a detailed overview of the key analytical techniques and protocols for the comprehensive characterization of this compound.
Structural Elucidation Techniques
The primary structure of a newly synthesized compound is typically elucidated using a combination of spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of a compound in solution. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H and ¹³C NMR Spectral Data The following table summarizes the expected chemical shifts (δ) for this compound, based on data from analogous structures[4][5].
| ¹H NMR | Expected δ (ppm) | Description | ¹³C NMR | Expected δ (ppm) | Description |
| NH-NH ₂ | ~4.5 - 5.5 (s, broad, 2H) | Hydrazide Protons (-NH₂) | C=O | ~164 - 170 | Carbonyl Carbon |
| NH -NH₂ | ~9.5 - 10.5 (s, broad, 1H) | Hydrazide Proton (-NH-) | C-N (Pyrrole) | ~130 - 140 | Aromatic C attached to Pyrrole N |
| Ar-H | ~7.2 - 8.0 (m, 4H) | Benzene Ring Protons | Ar-C | ~120 - 135 | Benzene Ring Carbons |
| Pyrrole-H (α) | ~7.0 - 7.2 (t, 2H) | Pyrrole Protons (adjacent to N) | Pyrrole-C (α) | ~120 - 125 | Pyrrole Carbons (adjacent to N) |
| Pyrrole-H (β) | ~6.2 - 6.4 (t, 2H) | Pyrrole Protons (β to N) | Pyrrole-C (β) | ~108 - 112 | Pyrrole Carbons (β to N) |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. Shifts are referenced to TMS and may vary based on solvent and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Expected FTIR Absorption Bands Key vibrational frequencies for the functional groups in this compound are listed below[6][7][8].
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching (Amide & Amine) | 3200 - 3400 (broad) |
| C-H | Aromatic Stretching | 3000 - 3100 |
| C=O | Amide I Stretching | 1640 - 1680 (strong) |
| C=C | Aromatic Ring Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| N-H | Bending | 1550 - 1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electron Ionization (EI) or Electrospray Ionization (ESI) are common techniques. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 202.0975 g/mol [9].
Purity and Stability Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of a compound and for stability studies. A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature[10][11].
Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (or buffer, e.g., phosphate) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at λmax (e.g., ~254 nm or ~280 nm) |
| Column Temp. | 25 - 30 °C |
| Injection Vol. | 10 µL |
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance (λmax), which is useful for quantitative analysis and for setting the detector wavelength in HPLC. Pyrrole-containing aromatic compounds typically exhibit strong absorption in the UV range[12][13].
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrazides as it allows for the observation of exchangeable N-H protons[4].
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the instrument.
-
Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (TMS).
Protocol 2: FTIR Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Protocol 3: RP-HPLC Method for Purity Assessment
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of ~50-100 µg/mL with the mobile phase.
-
Prepare the mobile phase components (e.g., HPLC-grade acetonitrile and ultrapure water) and degas them thoroughly.
-
-
Chromatographic Conditions:
-
Set up the HPLC system with the parameters outlined in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the sample solution.
-
Run the analysis using a gradient elution, for example: 10% to 90% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Monitor the chromatogram at the predetermined λmax.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the compound as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
References
- 1. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 11. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole [webbook.nist.gov]
In Vitro Evaluation of 2-(1H-pyrrol-1-yl)benzohydrazide Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro evaluation of the cytotoxic properties of 2-(1H-pyrrol-1-yl)benzohydrazide, a novel compound with potential as an anticancer agent. The methodologies described are based on established practices for assessing the cytotoxicity of related benzohydrazide and pyrrole-containing derivatives.
Introduction
Benzohydrazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a pyrrole moiety can further enhance the pharmacological profile of these molecules. This document outlines the necessary experimental procedures to characterize the cytotoxic effects of this compound against various cancer cell lines.
Data Presentation: Cytotoxicity of Structurally Related Compounds
While specific data for this compound is not yet extensively published, the following tables summarize the in vitro cytotoxic activity of structurally similar benzohydrazide and pyrrole-hydrazone derivatives against a panel of human cancer cell lines. This data provides a valuable reference for expected potency and cell line sensitivity.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Benzohydrazide Derivatives against Various Cancer Cell Lines
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | HCT116 (Colon) | Reference |
| Compound H20 | 0.46 | 0.29 | 0.15 | 0.21 | - | [3] |
| Compound 4 | - | - | - | - | 1.88 ± 0.03 | [1] |
| Derivative 2a | Moderate to Significant | - | - | - | - | [1] |
| N'-E-benzylidene benzohydrazide | - | 482 (MDA-MB-231) | - | - | - | [4] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 2: In Vitro Cytotoxicity (IC50 in µM) of Pyrrole Hydrazone Derivatives against Various Cell Lines
| Compound ID | SH-4 (Melanoma) | HaCaT (Keratinocytes) | HL-60 (Leukemia) | SKW-3 (Leukemia) | Reference |
| Compound 1C | 44.63 ± 3.51 | >100 | - | - | [5] |
| Compound 11l | - | - | Active | Active | [6] |
| Compound 11o | - | - | Most Active | Less Active | [6] |
| Compound 11p | - | - | Most Active | Less Active | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to determine the in vitro cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Visualizations
Experimental Workflow for Cytotoxicity Evaluation
Caption: Workflow for MTT-based cytotoxicity assay.
Hypothetical Signaling Pathway for Apoptosis Induction
Based on the mechanisms of action of similar compounds, this compound may induce apoptosis through the intrinsic pathway.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and In vitro Determination of Antiproliferative Activity of Series N-Pyrrolyl Hydrazide-Hydrazones and Evaluation of their Effects on Isolated Rat Mycrosomes and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(1H-pyrrol-1-yl)benzohydrazide for Enoyl-ACP Reductase (InhA) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-pyrrol-1-yl)benzohydrazide and its derivatives are a class of compounds being investigated for their potential as antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The primary target of these compounds is often the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][4] InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids.[4][5] Mycolic acids are essential components of the mycobacterial cell wall, and their disruption leads to bacterial death.[4][5] This makes InhA a validated and attractive target for the development of new anti-tuberculosis drugs.[6]
These application notes provide a detailed protocol for an in vitro inhibition assay of enoyl-ACP reductase (InhA) using this compound as a potential inhibitor.
Principle of the Assay
The enoyl-ACP reductase (InhA) catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACP substrates.[4][5] The enzymatic activity can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. In the presence of an inhibitor like this compound, the rate of NADH oxidation will decrease, allowing for the quantification of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
| Compound | Target Enzyme | IC50 (µM) | Reference Organism |
| N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides (various derivatives) | InhA | Varies | Mycobacterium tuberculosis |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (various derivatives) | InhA | Varies | Mycobacterium tuberculosis |
| Sulfonyl hydrazone derivatives | InhA | 10.7 - 18.2 | Mycobacterium tuberculosis H37Rv |
Note: The IC50 values for derivatives of this compound can vary significantly based on the specific substitutions made to the core structure. Researchers should determine the IC50 for their specific compound of interest.
Experimental Protocols
Materials and Reagents
-
Recombinant M. tuberculosis Enoyl-ACP Reductase (InhA)
-
This compound (or its derivatives)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (or other suitable enoyl-CoA substrate)
-
Triclosan (as a positive control inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, containing 200 mM NaCl and 20% glycerol.
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. InhA - Proteopedia, life in 3D [proteopedia.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for DHFR Inhibition Assay Using 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for cell proliferation and growth. Consequently, DHFR has been identified as a significant therapeutic target for antimicrobial and anticancer agents. This application note describes an in vitro spectrophotometric assay for evaluating the inhibitory potential of novel 2-(1H-pyrrol-1-yl)benzohydrazide derivatives against DHFR.
The inhibition of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF. This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of test compounds and includes representative data for a series of this compound derivatives against Mycobacterium tuberculosis DHFR (MtDHFR).
Signaling Pathway: Folate Metabolism and the Role of DHFR
The following diagram illustrates the central role of DHFR in the folate metabolism pathway, which is essential for DNA synthesis and repair.
Data Presentation: In Vitro MtDHFR Inhibition
The following table summarizes the in vitro inhibitory activity of a series of this compound derivatives against Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR).[1] The IC50 values were determined using a spectrophotometric assay.
| Compound ID | Substitution (R) | MtDHFR IC50 (µM)[1] |
| 1a | 4-Fluorophenyl | 45 |
| 1b | 4-Chlorophenyl | 23 |
| 1c | 4-Bromophenyl | 31 |
| 1d | 2,4-Dichlorophenyl | 58 |
| 1e | 2-Nitrophenyl | 112 |
| 1f | 4-Nitrophenyl | 99 |
| 1g | 4-Methylphenyl | 62 |
| 1h | 4-Methoxyphenyl | 78 |
| 1i | 3,4,5-Trimethoxyphenyl | 153 |
| Trimethoprim | (Standard) | 92 |
Experimental Protocols
Materials and Reagents
-
Purified recombinant M. tuberculosis DHFR (MtDHFR)
-
Dihydrofolate (DHF)
-
NADPH
-
This compound derivatives
-
Methotrexate or Trimethoprim (as a standard inhibitor)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Experimental Workflow Diagram
The following diagram outlines the major steps in the DHFR inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a 10X stock of Assay Buffer (500 mM potassium phosphate, pH 7.5, 10 mM EDTA) and dilute to 1X with ultrapure water for use.
-
Prepare a 10 mM stock solution of DHF in 10 mM NaOH. Store in small aliquots at -20°C, protected from light.
-
Prepare a 10 mM stock solution of NADPH in Assay Buffer. Store in small aliquots at -20°C.
-
Dilute the purified MtDHFR enzyme to a working concentration (e.g., 20 nM) in Assay Buffer. The optimal concentration should be determined empirically to yield a linear decrease in absorbance of approximately 0.02-0.04 AU/minute.
-
-
Preparation of Test Compounds:
-
Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.
-
Create a series of dilutions of the test compounds in DMSO, and then further dilute in Assay Buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (96-well plate format):
-
Set up the microplate reader to measure absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).
-
In each well, add the following in the specified order:
-
Assay Buffer to a final volume of 200 µL.
-
2 µL of the diluted test compound or DMSO for the uninhibited control.
-
10 µL of the diluted MtDHFR enzyme solution.
-
-
Mix the contents of the wells and pre-incubate for 5-10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to final concentrations of 100 µM each.
-
Immediately start the kinetic measurement, recording the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Conclusion
The described spectrophotometric assay provides a robust and reliable method for screening and characterizing the inhibitory activity of this compound derivatives against DHFR. The provided data indicates that substitutions on the phenyl ring of the benzohydrazide scaffold significantly influence the inhibitory potency against MtDHFR, with halogenated derivatives showing promising activity. This protocol and the accompanying data can serve as a valuable resource for researchers in the field of drug discovery and development targeting DHFR. Further studies to assess the selectivity of these compounds against human DHFR are recommended to evaluate their potential as selective antimicrobial agents.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzohydrazides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzohydrazides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of substituted benzohydrazides, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my substituted benzohydrazide unexpectedly low?
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Suboptimal Reaction Temperature: The temperature may not be ideal for the specific substrates.
-
Solution: Experiment with a range of temperatures. While refluxing is common, some reactions may benefit from lower or higher temperatures.
-
-
Steric Hindrance: Bulky substituents on the aromatic ring or the ester group can hinder the approach of hydrazine.
-
Solution: If possible, consider using a less hindered starting material. Alternatively, employing a more reactive starting material, such as an acid chloride instead of an ester, may overcome steric hindrance.
-
-
Poor Quality Reagents: The ester, hydrazine hydrate, or solvents may be of poor quality or contain impurities.
-
Solution: Use freshly distilled or high-purity reagents and anhydrous solvents.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side product is the N,N'-diacylhydrazine.
-
Solution: To minimize the formation of N,N'-diacylhydrazine, use an excess of hydrazine hydrate.[4] The order of addition of reagents can also be critical; adding the ester or acid chloride slowly to the hydrazine solution is often recommended.
-
-
Product Solubility: The desired benzohydrazide may have some solubility in the reaction solvent, leading to losses during workup and filtration.
-
Solution: If the product is water-soluble, simple precipitation by pouring the reaction mixture into water may not be effective. In such cases, evaporating the reaction mixture to dryness under vacuum to remove excess hydrazine and solvent is a viable alternative.[5]
-
-
Hydrolysis of Ester: If the reaction is carried out in the presence of water and acid or base, the starting ester may hydrolyze back to the carboxylic acid.
-
Solution: Ensure anhydrous conditions are maintained throughout the reaction.
-
Q2: I am observing an unexpected side product in my reaction mixture. What could it be and how can I remove it?
Potential Side Products and Removal Strategies:
-
N,N'-Diacylhydrazine: This is a common byproduct formed when one molecule of hydrazine reacts with two molecules of the ester or acyl chloride.[4]
-
Identification: This byproduct will have a higher molecular weight than the desired benzohydrazide and can often be detected by mass spectrometry or NMR.
-
Prevention: Use a molar excess of hydrazine hydrate relative to the ester or acyl chloride.
-
Removal: N,N'-diacylhydrazines are generally less polar than the corresponding benzohydrazides. They can often be removed by column chromatography or by careful recrystallization from a suitable solvent system.
-
-
Unreacted Starting Material: Incomplete conversion will leave residual ester or carboxylic acid in the product.
-
Identification: This can be easily identified by TLC analysis by co-spotting with the starting material.
-
Removal: Unreacted ester can often be removed by washing the crude product with a non-polar solvent like petroleum ether.[6] Unreacted carboxylic acid can be removed by washing with a dilute aqueous base solution (e.g., sodium bicarbonate), provided the desired benzohydrazide is not basic enough to be extracted.
-
-
Products of Hydrazine Decomposition: Hydrazine can decompose, especially at elevated temperatures, leading to various side products.
-
Prevention: Use high-quality hydrazine hydrate and avoid unnecessarily high reaction temperatures.
-
Q3: I am having difficulty purifying my substituted benzohydrazide. What are the best practices?
Purification Strategies:
-
Recrystallization: This is the most common method for purifying solid benzohydrazides. The choice of solvent is crucial.
-
Common Solvents: Ethanol, methanol, and mixtures of ethanol/water or ethanol/hexane are frequently used.[3][7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers. For benzohydrazides, which have both polar (amide) and non-polar (aromatic ring) character, a mixture of polar and non-polar solvents may be necessary.[8]
-
-
Washing: Washing the crude product with appropriate solvents can remove specific impurities.
-
To Remove Non-polar Impurities: Wash with solvents like petroleum ether or hexane.[6]
-
To Remove Acidic Impurities: A wash with a dilute solution of sodium bicarbonate can be effective.
-
-
Column Chromatography: For compounds that are difficult to purify by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) is typically used.
-
Liquid Anti-Solvent (LAS) Crystallization: This technique involves dissolving the compound in a good solvent and then adding an anti-solvent in which the compound is insoluble to induce crystallization. For example, dissolving the product in ethanol and then adding water as an anti-solvent.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing substituted benzohydrazides?
The two most prevalent methods are:
-
From Esters and Hydrazine Hydrate: This involves reacting a substituted methyl or ethyl benzoate with hydrazine hydrate, often under reflux in a solvent like ethanol or methanol.[3] This is a widely used and generally effective method.
Q2: How do different substituents on the benzene ring affect the synthesis?
The electronic and steric nature of the substituents can influence the reaction rate and yield.
-
Electron-withdrawing groups on the benzene ring can make the carbonyl carbon of the ester or acid chloride more electrophilic, potentially increasing the reaction rate.
-
Electron-donating groups may slightly decrease the reactivity of the carbonyl group.
-
Sterically bulky groups , particularly in the ortho position, can hinder the nucleophilic attack of hydrazine, leading to lower yields and requiring more forcing reaction conditions.[10][11]
Q3: Can I use microwave synthesis for preparing substituted benzohydrazides?
Yes, microwave-assisted synthesis is a viable and often advantageous method. It can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[3]
Q4: What is the typical procedure for a conventional synthesis of a substituted benzohydrazide from an ester?
A general procedure involves the following steps:
-
Dissolve the substituted methyl or ethyl benzoate in a suitable solvent, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the reaction mixture can be poured into cold water to induce precipitation.
-
Collect the solid product by filtration and wash it with cold water or another suitable solvent to remove impurities.
-
Further purify the product by recrystallization from an appropriate solvent.[3]
Data Presentation
Table 1: Comparison of Yields for Substituted Benzohydrazide Synthesis under Different Conditions
| Starting Material | Reagent | Solvent | Method | Reaction Time | Yield (%) | Reference |
| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Conventional Reflux | 2 hours | Not specified | [3] |
| Methyl Benzoate | Hydrazine Hydrate | Ethanol | Microwave (350W, 2 min; 500W, 1 min) | 3 minutes | Not specified | [3] |
| 5-Bromovanillin | Salicyl Hydrazine | Methanol | Stirring at RT | 2-3 hours | 33.69 | [12][13] |
| 4-Methoxybenzohydrazide | 3,4,5-Trimethoxybenzaldehyde | Aqueous/Ethanol | Stirring at RT with HCl catalyst | 30 minutes | 94 | [7] |
| 4-Chlorobenzohydrazide | 3,4-Dimethoxybenzaldehyde | Aqueous/Ethanol | Stirring at RT with HCl catalyst | 5 minutes | 97 | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of Benzohydrazide [3]
-
Materials: Methyl benzoate (0.01 mol), hydrazine hydrate (0.012 mol), flat-bottomed flask.
-
Procedure: a. Mix methyl benzoate and hydrazine hydrate in the flat-bottomed flask. b. Reflux the mixture for 2 hours. c. Cool the reaction mixture to room temperature. d. A white precipitate of benzohydrazide will form. e. Filter the precipitate and wash it thoroughly with water. f. Recrystallize the product from ethanol.
Protocol 2: Microwave-Assisted Synthesis of Benzohydrazide [3]
-
Materials: Methyl benzoate (0.01 mol), hydrazine hydrate (0.012 mol), 100 mL beaker, ethanol.
-
Procedure: a. Mix methyl benzoate and hydrazine hydrate in the beaker. b. Place the beaker in a microwave and irradiate at 350 W for 2 minutes. c. Add 1 mL of ethanol to the mixture. d. Irradiate the mixture again at 500 W for one more minute. e. A white precipitate will form. f. Wash the precipitate thoroughly with water and dry it. g. Recrystallize the product from ethanol.
Visualizations
Caption: General workflow for the synthesis of substituted benzohydrazides.
Caption: Troubleshooting common causes of low yield in benzohydrazide synthesis.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyrrole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrrole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of pyrroles using various methods.
Paal-Knorr Pyrrole Synthesis
Q1: My Paal-Knorr synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Paal-Knorr synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate catalyst and reaction time. While some reactions proceed at room temperature, others require heating.[1] Consider extending the reaction time or increasing the temperature.
-
Catalyst Choice: The choice of acid catalyst is crucial. While traditional methods use strong acids, these can sometimes lead to side reactions.[1][2] Milder Lewis acids or heterogeneous acid catalysts can improve yields and simplify workup.[1][3]
-
Solvent Effects: The solvent can significantly influence the reaction rate and yield. While classic protocols may use organic solvents, greener alternatives like water or even solvent-free conditions have proven effective, sometimes leading to higher yields in shorter reaction times.[1][4][5]
-
Side Reactions: The primary side reaction in Paal-Knorr pyrrole synthesis is the formation of furan derivatives. This is particularly favored under strongly acidic conditions (pH < 3).[6] Using a weak acid like acetic acid can help minimize furan formation.[6]
-
Purification Losses: Pyrroles can be sensitive compounds. Losses during workup and purification are common. Ensure proper extraction and consider using a purification method optimized for your specific pyrrole derivative.
Q2: I am observing a significant amount of furan byproduct in my Paal-Knorr reaction. How can I prevent this?
A2: Furan formation is a competing reaction pathway in the Paal-Knorr synthesis, favored by strong acid catalysis.[6][7] Here are some strategies to minimize this side reaction:
-
Control pH: Avoid strongly acidic conditions. The use of amine/ammonium hydrochloride salts or reactions at a pH below 3 can lead to furans as the main product.[6] Employing a weak acid, such as acetic acid, helps to keep the reaction conditions favorable for pyrrole formation.[6]
-
Catalyst Selection: Opt for milder catalysts. Lewis acids or certain heterogeneous catalysts can promote the desired cyclization to a pyrrole without excessively favoring the dehydration pathway that leads to furans.[3]
-
Reaction Conditions: Running the reaction under neutral or weakly acidic conditions is generally recommended for pyrrole synthesis.[6]
Hantzsch Pyrrole Synthesis
Q1: What are the key challenges in Hantzsch pyrrole synthesis and how can I overcome them?
A1: The Hantzsch synthesis is a versatile method, but it can present some challenges:
-
Moderate Yields: Traditional Hantzsch syntheses often result in moderate yields, rarely exceeding 60%.[8]
-
Side Reactions: Competing side reactions, such as the Feist-Benary furan synthesis, can occur, especially when using α-chlorocarbonyl compounds.[8]
-
Limited Substrate Scope: The classical Hantzsch reaction has a somewhat limited substrate scope.[8]
To address these issues, consider the following optimizations:
-
Non-conventional Conditions: Modern variations of the Hantzsch synthesis, such as those employing mechanochemical conditions or continuous flow chemistry, have been shown to provide significantly higher yields and a broader substrate scope.[9]
-
Catalyst Choice: The use of specific catalysts can improve reaction efficiency.
-
Careful Selection of Starting Materials: To avoid the Feist-Benary furan side reaction, consider using α-bromo or α-iodo ketones instead of α-chloro ketones.
Knorr Pyrrole Synthesis
Q1: My Knorr pyrrole synthesis is failing or giving a very low yield. What is the most likely reason?
A1: The most critical factor in the Knorr synthesis is the instability of the α-aminoketone starting material. These compounds are prone to self-condensation.[10]
Solution:
-
In Situ Generation: To circumvent the instability of α-aminoketones, they should be prepared in situ. A common and effective method is the reduction of the corresponding α-oximino-ketone using zinc dust in acetic acid.[10] This allows the α-aminoketone to be consumed by the desired reaction with the β-ketoester as it is formed, minimizing self-condensation.
Q2: The Knorr synthesis is highly exothermic. How should I manage the reaction temperature?
A2: The reduction of the oxime and the subsequent condensation in the Knorr synthesis can be highly exothermic, potentially leading to the reaction mixture boiling if not controlled.[10]
Solution:
-
Controlled Addition: The solution of the oxime and the zinc dust should be added gradually to the well-stirred solution of the β-ketoester in glacial acetic acid.[10]
-
External Cooling: Use an ice bath to maintain a controlled temperature, especially during the addition of the reagents.[10][11]
Data Presentation: Optimizing Paal-Knorr Synthesis
The following tables summarize quantitative data for the synthesis of 2,5-dimethyl-1-phenylpyrrole via the Paal-Knorr reaction, highlighting the impact of different catalysts and solvents on reaction time and yield.
Table 1: Effect of Catalyst on the Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Citric Acid | 1 | None (Ball Mill) | RT | 15 min | 74 | [12] |
| Citric Acid | 1 | None (Ball Mill) | RT | 30 min | 87 | [12] |
| Zn2(OAB) | - | - | 70 | 16 min | 96 | [13] |
| Iodine | ~5 | None (Microwave) | - | - | 75-98 |
Table 2: Influence of Solvent on the Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole
| Solvent | Temperature | Time | Yield (%) | Reference |
| Water | Reflux | 2 h | 95 | [4][5] |
| Methanol | Reflux | 15 min | ~52 | [14][15] |
| Toluene | 100°C | 12 h | - | [16] |
Experimental Protocols
Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol is adapted from a microscale laboratory experiment.[14][15]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the mixture at reflux for 15 minutes.
-
After reflux, cool the mixture in an ice bath and add 5.0 mL of 0.5 M hydrochloric acid.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture.
-
The expected yield is approximately 52%.[14]
Hantzsch Synthesis of a Substituted Pyrrole
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[9][17]
General Procedure Outline:
-
The amine attacks the β-carbon of the β-ketoester to form an enamine intermediate.
-
The enamine then attacks the carbonyl carbon of the α-haloketone.
-
Subsequent loss of a water molecule yields an imine.
-
Intramolecular nucleophilic attack leads to the formation of the five-membered ring.
-
Elimination of a hydrogen atom and rearrangement of the double bonds affords the final pyrrole product.
Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole")
This protocol is based on the original Knorr synthesis with modern modifications.[10][11]
Materials:
-
Ethyl acetoacetate (32.5 g)
-
Glacial Acetic Acid (75 mL)
-
Sodium Nitrite (8.7 g)
-
Water (12.5 mL)
-
Zinc powder (16.7 g)
Procedure:
-
In a 250 mL flask, dissolve the ethyl acetoacetate in glacial acetic acid and cool the mixture in an ice bath.
-
Dissolve the sodium nitrite in water and place it in an addition funnel.
-
Slowly add the sodium nitrite solution to the cooled ethyl acetoacetate solution, maintaining the temperature between 5 and 7°C. This step is highly exothermic.
-
After the addition is complete, gradually add the zinc powder to the reaction mixture while maintaining cooling.
-
Once all the zinc has been added, reflux the mixture for 1 hour.[11]
-
While still hot, pour the reaction mixture into 850 mL of water.
-
Allow the mixture to cool and the product to crystallize.
-
Filter the crude product, wash with water, and dry.
-
Recrystallize the crude product from ethanol for purification.[11]
Visualizations
Troubleshooting Workflow for Low Yield in Pyrrole Synthesis
Caption: A decision tree for troubleshooting low yields in pyrrole synthesis.
Simplified Mechanism of Paal-Knorr Pyrrole Synthesis
Caption: Key steps in the Paal-Knorr synthesis of pyrroles.
Logical Flow of the Knorr Pyrrole Synthesis
Caption: Sequential stages of the Knorr pyrrole synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemistry-online.com [chemistry-online.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 2,5-DIMETHYL-1-PHENYLPYRROLE synthesis - chemicalbook [chemicalbook.com]
- 17. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(1H-pyrrol-1-yl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(1H-pyrrol-1-yl)benzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the initial steps to take when I encounter solubility problems with this compound?
A2: Start with a systematic approach to identify a suitable solvent system. A general workflow would be to first assess solubility in common laboratory solvents of varying polarity, followed by exploring techniques to enhance solubility in the desired solvent, which is often aqueous-based for biological assays.
Q3: Are there any safety precautions I should be aware of when handling this compound and its solutions?
A3: Always handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with organic solvents, be aware of their flammability and toxicity. Consult the Safety Data Sheet (SDS) for the compound and any solvents used for specific handling and disposal instructions.
Troubleshooting Guides
Issue 1: The compound does not dissolve in my aqueous buffer.
This is a common issue due to the compound's predicted low water solubility. The following strategies can be employed to enhance aqueous solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous insolubility.
Detailed Strategies:
-
pH Adjustment: The benzohydrazide moiety contains basic nitrogen atoms. Acidifying the aqueous buffer (e.g., with HCl) to a pH below the compound's pKa can protonate these sites, forming a more soluble salt. Conversely, in some cases, a basic pH might enhance solubility. It is recommended to test a range of pH values.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of nonpolar compounds.[1] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, methanol, and propylene glycol.[1] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations may be incompatible with biological experiments.
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[2] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological applications.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[3] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly employed.[3]
-
Solid Dispersions: For solid dosage form development, creating a solid dispersion of the compound in a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs)) can improve its dissolution rate and solubility.[4]
Comparison of Aqueous Solubilization Techniques:
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Formation of a more soluble salt.[1] | Simple to implement, can be very effective for ionizable compounds. | Only applicable to ionizable compounds, may not be suitable for all experimental conditions. |
| Co-solvents | Reduces the polarity of the solvent.[1] | Effective for many nonpolar compounds, a wide range of co-solvents are available.[1] | High concentrations may be toxic to cells or interfere with assays. |
| Surfactants | Micellar encapsulation of the compound.[2] | Can significantly increase solubility at low concentrations. | May interfere with biological membranes or protein activity. |
| Cyclodextrins | Formation of inclusion complexes.[3] | Good for enhancing solubility and stability, generally low toxicity.[3] | Can be expensive, may not be effective for all molecular geometries. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier.[4] | Can significantly improve dissolution rate and bioavailability.[4] | Requires more complex preparation methods. |
Issue 2: The compound precipitates out of solution upon dilution or temperature change.
This indicates that the initial solution was supersaturated or that the solubility is highly dependent on concentration and temperature.
Troubleshooting Steps:
-
Re-evaluate the Solvent System: The chosen solvent system may not be optimal. Consider using a different co-solvent or a combination of solubilization techniques (e.g., a co-solvent with a surfactant).
-
Control the Rate of Dilution: When diluting a stock solution, add the stock to the diluent slowly while vortexing or stirring to avoid localized high concentrations that can lead to precipitation.
-
Maintain a Constant Temperature: If the compound was dissolved at an elevated temperature, ensure that the final solution is maintained at that temperature if possible. If it needs to be used at a lower temperature, the concentration may need to be reduced.
-
Prepare Fresh Solutions: Do not store solutions for extended periods if precipitation is observed, as the compound may be degrading or slowly crystallizing.
Experimental Protocols
Protocol 1: General Solubility Assessment
This protocol provides a method for qualitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile, phosphate-buffered saline (PBS) at pH 7.4)
-
Small vials or test tubes
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
Procedure:
-
Weigh out a small, known amount of the compound (e.g., 1 mg) into each vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the vial.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is soluble at that concentration. Record the result.
-
If the solid has not dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps.
-
Continue adding solvent in a stepwise manner until the compound dissolves or a maximum practical volume is reached.
-
Repeat this process for each of the selected solvents.
Protocol 2: pH-Dependent Solubility Determination
This protocol outlines a method to investigate the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
Vials
-
Vortex mixer
-
pH meter
Procedure:
-
Prepare a stock solution of the compound in a suitable water-miscible organic solvent (e.g., DMSO).
-
In separate vials, place a known volume of each buffer.
-
Add a small, precise volume of the compound's stock solution to each buffer, ensuring the final concentration of the organic solvent is low (typically <1-2%).
-
Cap the vials and vortex them for an extended period (e.g., 24 hours) at a controlled temperature to reach equilibrium.
-
After equilibration, centrifuge the vials to pellet any undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Logical Diagram for Solubility Enhancement Strategy Selection:
Caption: Decision tree for selecting a solubilization strategy.
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
Technical Support Center: Crystallization of 2-(1H-pyrrol-1-yl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 2-(1H-pyrrol-1-yl)benzohydrazide.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Question 1: My compound will not crystallize. What should I do?
Answer:
Failure to crystallize is a common issue that can often be resolved by systematically addressing potential causes. Here are a series of steps to troubleshoot this problem:
-
Induce Nucleation: Crystal formation requires nucleation, the initial step where molecules arrange into a crystalline lattice. If your solution is supersaturated but no crystals are forming, you may need to induce nucleation. This can be achieved by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Reduced Temperature: If not already done, try cooling the solution in an ice bath or refrigerator to further decrease the solubility and promote nucleation.
-
-
Increase Supersaturation: It's possible your solution is not sufficiently supersaturated. You can increase the concentration of your compound by:
-
Evaporating Solvent: Gently warm the solution or use a stream of inert gas (like nitrogen) to slowly evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation of impurities.
-
Adding an Anti-solvent: If your compound is dissolved in a good solvent, you can slowly add a miscible "anti-solvent" in which the compound is poorly soluble. This will reduce the overall solubility of your compound and promote crystallization.
-
-
Check for Impurities: Impurities can inhibit crystallization by interfering with the formation of the crystal lattice. If the above steps fail, consider purifying your crude product using a technique like column chromatography before attempting crystallization again.
Question 2: My compound has "oiled out" instead of crystallizing. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly. To address this:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool much more slowly. You can do this by letting the flask cool to room temperature on the benchtop, and then transferring it to a refrigerator, rather than placing it directly in an ice bath. Insulating the flask can also help slow the cooling rate.
-
Change Solvent System: If oiling out persists, the chosen solvent may not be ideal. Try a different solvent or a solvent mixture.
Question 3: The crystals are very small or have formed a powder. How can I obtain larger crystals?
Answer:
The formation of very small crystals or a powder is usually a result of rapid nucleation and crystal growth. To encourage the growth of larger crystals, you need to slow down the crystallization process:
-
Slower Cooling: As with oiling out, a slower cooling rate will give the molecules more time to align properly and form larger, more ordered crystals.
-
Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation. Try using a slightly larger volume of solvent to create a less concentrated solution.
-
Minimize Agitation: Avoid disturbing the solution as it cools, as this can induce the formation of many small crystals.
Question 4: The purity of my crystals is low. How can I improve it?
Answer:
Low purity after crystallization is often due to the inclusion of impurities within the crystal lattice or on the crystal surface. Here are some strategies to improve purity:
-
Recrystallization: Perform a second crystallization of the obtained crystals. This is a powerful technique for removing impurities.
-
Slower Crystallization: As mentioned before, slow crystal growth is key. Rapid crystallization can trap impurities within the growing crystals.
-
Washing: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any residual mother liquor that contains dissolved impurities.
-
Charcoal Treatment: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb many colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the recrystallization of similar benzohydrazide and pyrrole derivatives, ethanol is a good starting point. Other potential solvents to screen include methanol, ethyl acetate, and acetone. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the solubility of my compound in different solvents?
A2: A simple method is to add a small, known amount of your compound to a test tube and then add a measured volume of solvent dropwise while stirring and gently heating. Observe the temperature at which the solid completely dissolves. This will give you a qualitative understanding of the solubility. For more precise measurements, analytical techniques such as gravimetry or spectroscopy can be used.
Q3: What is the role of supersaturation in crystallization?
A3: Supersaturation is the driving force for crystallization. It is a state where a solution contains more dissolved solute than it can hold at equilibrium at a given temperature.[1][2][3] This unstable state is necessary for both the nucleation of new crystals and the growth of existing ones.[4]
Q4: Can impurities affect the crystal structure (polymorphism)?
A4: Yes, impurities can influence which polymorphic form of a compound crystallizes. Polymorphs are different crystal structures of the same compound, and they can have different physical properties, such as solubility and melting point.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization of this compound
This protocol is adapted from general procedures for the recrystallization of benzohydrazide derivatives.[5]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: To maximize the yield, cool the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents (Estimated)
| Solvent | Solubility at Room Temperature (20-25°C) | Solubility at Elevated Temperature |
| Water | Insoluble | Insoluble |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Acetone | Soluble | Very Soluble |
| Ethyl Acetate | Sparingly Soluble | Soluble |
| Toluene | Slightly Soluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
Note: This table is an estimation based on the properties of structurally similar compounds. Experimental verification is recommended.
Visualizations
Caption: A general workflow for the crystallization process.
Caption: A troubleshooting decision tree for crystallization issues.
References
Technical Support Center: Enhancing the Stability of Benzohydrazide Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of benzohydrazide compounds. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and stability data to address common challenges encountered during research and development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, storage, and handling of benzohydrazide compounds.
| Problem | Possible Causes | Suggested Solutions |
| Low yield or failure in synthesizing benzohydrazide derivatives (e.g., hydrazones). | 1. Incomplete reaction. 2. Degradation of the benzohydrazide starting material. 3. Unfavorable reaction pH. | 1. Reaction Time & Temperature: Extend the reaction time or gently heat the mixture. For hydrazone formation, refluxing for a few hours is a common practice. 2. Reagent Quality: Ensure the purity of the starting benzohydrazide and the aldehyde/ketone. 3. Catalyst: Use an acid catalyst like glacial acetic acid or a few drops of concentrated HCl to facilitate the condensation reaction for hydrazone formation. |
| The compound degrades rapidly when dissolved in an aqueous solution. | 1. Hydrolysis: The hydrazide or hydrazone bond is susceptible to cleavage by water, especially under acidic or basic conditions. 2. Oxidation: The hydrazide moiety can be prone to oxidation, especially in the presence of dissolved oxygen or metal ions. | 1. pH Control: Adjust the pH of the solution to be as close to neutral (pH 7.0) as possible. Benzohydrazide derivatives are generally more stable at neutral pH. 2. Solvent Choice: If possible, use non-aqueous or co-solvent systems with lower water activity to minimize hydrolysis. 3. Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid to the formulation to mitigate oxidative degradation. |
| Discoloration (e.g., turning yellow or brown) of the solid compound upon storage. | 1. Oxidation: Exposure to air (oxygen) can lead to oxidative degradation. 2. Photodegradation: Exposure to light, especially UV light, can induce degradation. 3. Interaction with Impurities: Trace amounts of metal ions or other reactive impurities can catalyze degradation. | 1. Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Store in amber-colored vials or protect from light by wrapping the container in aluminum foil. 3. Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the formulation. |
| Inconsistent results in biological assays. | 1. Compound Instability in Assay Medium: The compound may be degrading in the buffer or cell culture medium over the course of the experiment. 2. Formation of Different Isomers/Conformers: The compound may exist as a mixture of isomers with different activities. | 1. Stability Check in Medium: Perform a preliminary experiment to check the stability of your compound in the assay medium over the intended duration of the experiment using an analytical method like HPLC. 2. Fresh Stock Solutions: Always prepare fresh stock solutions before each experiment. 3. pH Monitoring: Ensure the pH of the assay medium remains stable throughout the experiment. |
| Precipitation of the compound from solution. | 1. Poor Solubility: The compound may have low intrinsic solubility in the chosen solvent. 2. Degradation to an Insoluble Product: One of the degradation products might be less soluble than the parent compound. 3. pH Shift: A change in pH could affect the ionization state and solubility of the compound. | 1. Co-solvents: Use co-solvents like DMSO, DMF, or ethanol to improve solubility. 2. Formulation Aids: Employ solubilizing agents or surfactants. 3. pH Adjustment: Carefully control the pH to maintain the compound in its most soluble form. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzohydrazide compounds?
A1: The two main degradation pathways are hydrolysis and oxidation. Hydrolysis involves the cleavage of the amide or hydrazone bond by water, which can be catalyzed by acidic or basic conditions. Oxidation typically involves the hydrazide moiety and can be accelerated by factors like oxygen, light, and the presence of metal ions.
Q2: How does pH affect the stability of benzohydrazide compounds?
A2: pH is a critical factor. Generally, benzohydrazide derivatives exhibit greater stability in neutral or near-neutral aqueous solutions (pH ~7). Stability tends to decrease in both acidic (pH < 5) and alkaline (pH > 8) conditions due to acid- or base-catalyzed hydrolysis. For hydrazone linkers, acidic conditions (pH 4-5) are often used to intentionally induce cleavage.
Q3: What are the best storage conditions for solid benzohydrazide compounds?
A3: To maximize shelf-life, solid benzohydrazide compounds should be stored in a cool, dark, and dry place. It is highly recommended to store them in well-sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), to protect against moisture and oxidation. Using amber-colored vials will protect against light-induced degradation.
Q4: Can metal ions affect the stability of my compound?
A4: Yes, bivalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺) can form complexes with benzohydrazide derivatives. This interaction can either stabilize the compound or, more commonly, catalyze its oxidative degradation. If your experiments involve metal-containing reagents or buffers, or if contamination is possible, consider the use of a chelating agent like EDTA.
Q5: How can I improve the stability of a benzohydrazide compound in a liquid formulation?
A5: To enhance stability in liquid formulations, consider the following strategies:
-
Buffering: Use a buffer system to maintain the pH in the optimal stability range (typically near neutral).
-
Antioxidants: Incorporate antioxidants to prevent oxidative degradation.
-
Chelating Agents: Add agents like EDTA to sequester trace metal ions.
-
Co-solvents: Reduce the water content by using co-solvents such as propylene glycol or ethanol.
-
Exclusion of Oxygen: Prepare and store the formulation under an inert gas like nitrogen to minimize oxidation.
Stability Data
The stability of hydrazide-containing compounds is significantly influenced by pH. The following table summarizes the hydrolysis data for a series of hydrazide-based glycoconjugates, demonstrating the trend of increased stability as the pH approaches neutrality.
Disclaimer: This data is for hydrazide-based glycoconjugates and should be used as a general guide. The absolute stability of specific benzohydrazide compounds will vary based on their unique chemical structures.
| Compound Type | pH 4.0 Half-life (t₁/₂) | pH 5.0 Half-life (t₁/₂) | pH 6.0 Half-life (t₁/₂) |
| Hydrazide-Glycoconjugate 1 | ~3 hours | ~30 hours | ~300 hours |
| Hydrazide-Glycoconjugate 2 | ~10 hours | ~100 hours | >1000 hours |
| Hydrazide-Glycoconjugate 3 | ~20 hours | ~200 hours | >2000 hours |
| (Data adapted from a study on hydrazide and hydroxylamine-based glycoconjugates at 37°C. The half-lives varied between 3 hours and 300 days depending on the specific monosaccharide and nucleophile used.) |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Benzohydrazide Compound
Objective: To identify the potential degradation pathways and products of a benzohydrazide compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.
Materials:
-
Benzohydrazide compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the benzohydrazide compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid benzohydrazide compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound (in a suitable solvent) in the oven under the same conditions.
-
At specified time points, prepare solutions from the solid sample or dilute the liquid sample for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, prepare/dilute samples for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and to observe the formation of any degradation products.
Protocol 2: General Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the intact benzohydrazide compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Mobile Phase Development:
-
Initial Conditions: Start with an isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Buffer (A): 20 mM potassium phosphate buffer, pH adjusted to 7.0.
-
Organic Solvent (B): Acetonitrile or Methanol.
-
Initial Ratio: Start with a 50:50 (v/v) mixture of A and B.
-
-
Method Optimization:
-
Inject a solution of the undegraded benzohydrazide compound to determine its retention time.
-
Inject samples from the forced degradation study (Protocol 1).
-
If the degradation products co-elute with the parent peak or with each other, optimize the separation by:
-
Gradient Elution: Implement a linear gradient, for example, starting from 95% A / 5% B and moving to 5% A / 95% B over 20-30 minutes. This is often necessary to resolve all components.
-
Adjusting pH: Modify the pH of the aqueous buffer. A slightly acidic pH (e.g., 3.0) can sometimes improve peak shape for amine-containing compounds.
-
Changing Organic Solvent: If acetonitrile does not provide adequate separation, try methanol or a combination of both.
-
-
-
Typical HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of the benzohydrazide compound, and use a PDA detector to scan across a range (e.g., 200-400 nm) to ensure detection of all degradation products.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Visualizations
Below are diagrams illustrating key concepts for improving the stability of benzohydrazide compounds.
Caption: Workflow for investigating and improving benzohydrazide stability.
Caption: Key degradation pathways and influencing factors for benzohydrazides.
Technical Support Center: Refining Molecular Docking Protocols for 2-(1H-pyrrol-1-yl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing molecular docking techniques with 2-(1H-pyrrol-1-yl)benzohydrazide. It is designed for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary protein targets for this compound and its derivatives?
A1: Based on current research, the primary protein targets for this class of compounds, particularly in the context of antibacterial and antitubercular drug discovery, include InhA (enoyl-ACP reductase) and DHFR (dihydrofolate reductase). These enzymes are crucial for the survival of pathogens like Mycobacterium tuberculosis.
Q2: What makes this compound a challenging ligand for molecular docking?
A2: The hydrazide functional group and the pyrrole ring introduce significant flexibility into the molecule. This high number of rotatable bonds can make it computationally challenging to explore the entire conformational space and identify the most accurate binding pose. Furthermore, the presence of multiple hydrogen bond donors and acceptors requires a precise scoring function to correctly evaluate potential binding interactions.
Q3: Which software is recommended for docking this compound?
A3: AutoDock Vina is a widely used and effective tool for docking flexible ligands like this compound. Its Lamarckian genetic algorithm is well-suited for exploring the conformational space of flexible molecules. Other software like GOLD or Glide can also be used, but parameter optimization for flexible ligands is crucial in any selected program.
Q4: How can I prepare the this compound ligand for docking?
A4: Ligand preparation is a critical step. It involves:
-
3D Structure Generation: Use software like Avogadro, ChemDraw, or online tools to generate a 3D structure from the 2D representation.
-
Energy Minimization: Perform energy minimization using a force field like MMFF94 or UFF to obtain a low-energy starting conformation.
-
Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) which are crucial for electrostatic interaction calculations.
-
Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during the docking simulation.
Q5: Where can I obtain the 3D structures of the target proteins InhA and DHFR?
A5: The 3D crystal structures of these proteins can be downloaded from the Protein Data Bank (PDB). When selecting a structure, it is important to choose one with a high resolution, and preferably, co-crystallized with a ligand to identify the binding site accurately.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor Docking Scores/Binding Affinities | 1. Incorrect protonation state of the ligand or receptor. 2. Inaccurate partial charges. 3. Search space (grid box) is not centered on the active site. 4. Insufficient sampling of conformational space. | 1. Use software like H++ or PROPKA to predict the correct protonation states at physiological pH. 2. Ensure Gasteiger or other appropriate partial charges are correctly assigned. 3. Carefully define the grid box to encompass the entire binding pocket, including nearby flexible residues. 4. Increase the exhaustiveness parameter in AutoDock Vina to enhance the search for the optimal binding pose.[1] |
| Unrealistic Binding Poses | 1. Steric clashes between the ligand and rigid receptor side chains. 2. The defined number of rotatable bonds is too high, leading to improbable conformations. 3. The scoring function is not accurately penalizing steric clashes. | 1. Identify key residues in the active site that may exhibit flexibility and perform flexible docking by allowing those side chains to move.[2][3] 2. Analyze the ligand's rotatable bonds and consider making some bonds rigid if they are not expected to rotate freely in the bound state. 3. While difficult to modify directly, using a different docking program or a consensus scoring approach might yield better results. |
| Docking Run Fails or Crashes | 1. Incorrect file formats (e.g., PDBQT file corruption). 2. Issues with atom typing. 3. Insufficient computational resources for the complexity of the docking. | 1. Carefully check the PDBQT files for correct formatting and atom naming. Use visualization software like PyMOL or Chimera to inspect the structures before docking. 2. Ensure all atoms are assigned standard atom types recognized by the docking software. 3. Reduce the size of the grid box, decrease the number of rotatable bonds in the ligand, or run the simulation on a machine with more memory and processing power. |
| High RMSD between Docked Pose and Crystal Structure (for validation) | 1. The scoring function may not be accurate for this specific ligand-protein system. 2. The crystal structure may represent an induced-fit conformation that is difficult to replicate with a rigid receptor. 3. Bad luck in the stochastic search algorithm. | 1. Test different scoring functions if available, or use consensus docking by combining results from multiple programs. 2. Perform flexible docking with key active site residues to allow for induced-fit effects.[2][4] 3. Repeat the docking run with a different random seed to ensure the result is reproducible.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of aromatic hydrazides, adapted for this compound.
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate
-
Hydrazine hydrate (80-95%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve methyl 2-(1H-pyrrol-1-yl)benzoate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-4 hours), cool the reaction mixture to room temperature.
-
A white precipitate of this compound should form. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a desiccator or under vacuum.
Characterization:
-
Melting Point: Determine the melting point and compare it with the literature value.
-
FT-IR Spectroscopy: Acquire an FT-IR spectrum to identify characteristic functional groups, such as the N-H, C=O, and C-N stretches of the hydrazide moiety.
-
NMR Spectroscopy: Record 1H and 13C NMR spectra to confirm the chemical structure. The PubChem database provides reference spectra for this compound (CID 727889).[5]
Protocol 2: Molecular Docking of this compound against InhA using AutoDock Vina
Software and Resources:
-
AutoDock Tools (ADT)
-
AutoDock Vina
-
PyMOL or UCSF Chimera for visualization
-
PDB structure of Mycobacterium tuberculosis InhA (e.g., PDB ID: 4TZK)
-
3D structure of this compound in PDBQT format
Procedure:
-
Receptor Preparation:
-
Load the InhA PDB file into AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared receptor as a PDBQT file.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound into ADT.
-
Detect the root and define the rotatable bonds.
-
Assign Gasteiger charges.
-
Save the prepared ligand as a PDBQT file.
-
-
Grid Box Definition:
-
Identify the active site of InhA based on the position of the co-crystallized ligand in the original PDB file or from literature.
-
In ADT, define the grid box to encompass the entire active site. A box size of 25 x 25 x 25 Å is often a good starting point.
-
Note the center coordinates and dimensions of the grid box.
-
-
Configuration File Creation:
-
Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand PDBQT files, the grid box center and dimensions, and the output file name.
-
Set the exhaustiveness parameter (e.g., exhaustiveness = 8 or higher for more thorough searching).
-
-
Running AutoDock Vina:
-
Open a terminal or command prompt.
-
Execute the following command: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Vina will generate an output PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the output file in PyMOL or Chimera to analyze the interactions between the ligand and the receptor.
-
The pose with the lowest binding affinity is generally considered the most favorable.
-
Signaling Pathways and Experimental Workflows
InhA Signaling Pathway
The following diagram illustrates the role of InhA in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, which is essential for mycolic acid production and cell wall integrity. Inhibition of InhA disrupts this pathway, leading to bacterial cell death.
Caption: Role of InhA in the Mycobacterial FAS-II Pathway and its Inhibition.
DHFR Signaling Pathway
This diagram shows the central role of Dihydrofolate Reductase (DHFR) in the folate synthesis pathway, which is critical for the production of nucleotides required for DNA replication and repair in bacteria. Inhibition of DHFR blocks this pathway, leading to bacteriostasis.
Caption: The Central Role of DHFR in Bacterial Folate Metabolism and its Inhibition.
Molecular Docking Workflow
The following workflow diagram outlines the key steps involved in a typical molecular docking experiment.
Caption: A Generalized Workflow for Molecular Docking Studies.
References
- 1. Frequently Asked Questions — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. Protein–ligand docking with multiple flexible side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ask.bioexcel.eu [ask.bioexcel.eu]
- 5. This compound | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 2-(1H-pyrrol-1-yl)benzohydrazide Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 2-(1H-pyrrol-1-yl)benzohydrazide analogs. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered.
I. Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of this compound analogs are provided below.
A. Synthesis of this compound Analogs
This protocol is adapted from the synthesis of 2-hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl)benzoate derivatives.
Step 1: Synthesis of Ethyl-4-(1H-pyrrol-1-yl)benzoate (Intermediate I)
-
In a round-bottom flask, dissolve ethyl 4-aminobenzoate (benzocaine) in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure ethyl-4-(1H-pyrrol-1-yl)benzoate.
Step 2: Synthesis of 4-(1H-pyrrol-1-yl)benzohydrazide (Intermediate II)
-
Dissolve ethyl-4-(1H-pyrrol-1-yl)benzoate in ethanol.
-
Add hydrazine hydrate (80% solution) to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the completion of the reaction by TLC.
-
Cool the mixture, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to yield 4-(1H-pyrrol-1-yl)benzohydrazide.
Step 3: Synthesis of N'-substituted-2-(1H-pyrrol-1-yl)benzohydrazide Analogs
-
For Schiff Base Analogs:
-
Dissolve 4-(1H-pyrrol-1-yl)benzohydrazide in ethanol or methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Add the desired substituted aldehyde or ketone to the mixture.
-
Reflux for 6-8 hours.
-
Cool the reaction mixture, filter the resulting precipitate, and wash with a suitable solvent.
-
Recrystallize to obtain the pure hydrazone derivative.
-
-
For Acylhydrazide Analogs:
-
Suspend 4-(1H-pyrrol-1-yl)benzohydrazide in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture in an ice bath.
-
Add a base such as triethylamine or pyridine.
-
Slowly add the desired acyl chloride or anhydride.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
B. Biological Evaluation Protocols
1. Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the synthesized analogs in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.[1]
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Compound Dilution:
-
Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation:
-
Inoculate each well with the prepared microbial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
3. InhA Enzyme Inhibition Assay
This assay measures the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis.
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare a reaction mixture containing the InhA enzyme, NADH, and the test compound at various concentrations in a suitable buffer.[3]
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, 2-trans-dodecenoyl-CoA (DD-CoA).[4]
-
-
Monitoring the Reaction:
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[3]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction and determine the IC50 value of the inhibitor.
-
II. Data Presentation
Table 1: In Vitro Anticancer Activity of Selected this compound Analogs
| Compound ID | Modification | A549 IC50 (µM)[5] | MCF-7 IC50 (µM)[6] | HT-29 IC50 (µM)[6] |
| C8 | 3-chlorobenzohydrazide | 9.54 | - | - |
| C18 | 4-nitrobenzohydrazide | 10.38 | - | - |
| 3h | Pyrrole-containing hydrazone | - | 2.99 | 1.71 |
| Doxorubicin | Standard Drug | 8.20 | - | - |
| Paclitaxel | Standard Drug | - | - | - |
Data presented is a compilation from multiple sources for illustrative purposes.
Table 2: In Vitro Antimicrobial Activity of Selected this compound Analogs
| Compound ID | Modification | M. tuberculosis H37Rv MIC (µg/mL)[2] | E. coli MIC (µg/mL)[2] | S. aureus MIC (µg/mL)[2] |
| 5b | Substituted benzoate | 0.8 | 0.4 | 1.6 |
| 6d | Substituted benzoate | 0.8 | 3.12 | 12.5 |
| Isoniazid | Standard Drug | >450 (for cytotoxicity) | - | - |
| Ciprofloxacin | Standard Drug | - | - | - |
Data presented is from Joshi et al. for illustrative purposes.[2]
III. Visualizations
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Simplified signaling pathway for the mechanism of action of Isoniazid via InhA inhibition in Mycobacterium tuberculosis.[7][8]
IV. Troubleshooting Guides and FAQs
Q1: My synthesis of Intermediate I (Ethyl-4-(1H-pyrrol-1-yl)benzoate) resulted in a low yield. What are the possible causes and solutions?
A1:
-
Incomplete Reaction: Ensure the reflux time is adequate. Monitor the reaction using TLC until the starting material is consumed.
-
Moisture: The reaction can be sensitive to moisture. Use dry glassware and anhydrous solvents.
-
Purification Loss: Significant product loss can occur during recrystallization. Ensure the solvent system for recrystallization is optimized. You may need to try different solvent combinations to maximize crystal formation and minimize solubility of the product in the cold solvent.
-
Side Reactions: Overheating can lead to decomposition or side product formation. Maintain the recommended reflux temperature.
Q2: I am having trouble with the hydrazinolysis step to form Intermediate II. The reaction is slow or does not go to completion.
A2:
-
Hydrazine Hydrate Quality: Use a fresh, high-quality hydrazine hydrate solution. Older solutions can degrade.
-
Reaction Time and Temperature: This reaction often requires prolonged reflux. Ensure you are refluxing for the recommended 8-10 hours. If the reaction is still slow, a slight increase in temperature (if the solvent allows) might be beneficial, but monitor for decomposition.
-
Solvent: Ethanol is a common solvent. Ensure it is of an appropriate grade. In some cases, using a higher boiling point alcohol like n-butanol could accelerate the reaction, but this needs to be optimized.
Q3: During the final condensation step to form the hydrazone, I am getting a sticky or oily product instead of a crystalline solid. How can I resolve this?
A3:
-
Purity of Intermediates: Ensure that your 4-(1H-pyrrol-1-yl)benzohydrazide and the aldehyde/ketone are pure. Impurities can interfere with crystallization.
-
Solvent Choice: The choice of solvent for the reaction and recrystallization is crucial. If the product is oily, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification.
-
Purification: If an oil persists, purification by column chromatography is recommended. Use a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) to isolate the pure compound.
Q4: In the MTT assay, my control (untreated) cells show low absorbance values. What could be the issue?
A4:
-
Low Cell Number: You may have seeded too few cells. Optimize the cell seeding density for your specific cell line to ensure they are in a logarithmic growth phase at the time of the assay.
-
Cell Viability Issues: The cells may have been unhealthy before the experiment. Ensure you are using cells with high viability and within a reasonable passage number.
-
MTT Incubation Time: The incubation time with MTT might be too short for your cell line. Try increasing the incubation time to allow for sufficient formazan formation.
-
Incomplete Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Gently pipette up and down or use a plate shaker.
Q5: My antimicrobial assay results are inconsistent. What are some common pitfalls?
A5:
-
Inoculum Density: The density of the microbial inoculum must be standardized (e.g., using a 0.5 McFarland standard). Inconsistent inoculum sizes will lead to variable results.
-
Compound Solubility: If your compound precipitates in the broth, it will not be available to act on the microbes. Ensure your compounds are fully dissolved in the initial stock solution (usually DMSO) and do not precipitate upon dilution in the aqueous broth. The final DMSO concentration should be kept low (typically <=1%) to avoid solvent-induced toxicity.
-
Well-to-Well Contamination: Be careful during pipetting to avoid cross-contamination between wells.
-
Inadequate Incubation: Ensure the incubation time and temperature are appropriate for the specific microorganism being tested.
References
- 1. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential | PLOS One [journals.plos.org]
- 3. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the hydrazinolysis of a corresponding ester, typically methyl or ethyl 2-(1H-pyrrol-1-yl)benzoate, with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is usually heated under reflux for several hours.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the handling of large quantities of hydrazine hydrate, which is toxic and potentially explosive at elevated temperatures. It is crucial to have appropriate personal protective equipment (PPE), work in a well-ventilated area, and use equipment designed for handling hazardous materials. Careful temperature control is also essential to prevent runaway reactions.
Q3: What are the expected yield and purity at the laboratory scale?
A3: Based on literature for similar benzohydrazide syntheses, yields can range from moderate to high, often between 60% and 90%. The purity of the crude product can be improved through recrystallization.
Q4: Can other solvents be used for this reaction?
A4: While ethanol is commonly used, other alcohols like methanol or isopropanol could potentially be used. The choice of solvent can affect reaction time and product solubility. It is advisable to perform small-scale trials to optimize the solvent choice for your specific conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the starting ester should be compared with the reaction mixture over time. The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive hydrazine hydrate. 2. Insufficient reaction time or temperature. 3. Poor quality starting ester. | 1. Use a fresh, unopened container of hydrazine hydrate. 2. Ensure the reaction is refluxing properly and extend the reaction time. Monitor by TLC. 3. Check the purity of the 2-(1H-pyrrol-1-yl)benzoate ester by NMR or other analytical techniques. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities. 2. Residual solvent. 3. Incorrect crystallization solvent. | 1. Purify the crude product using column chromatography before crystallization. 2. Ensure the product is thoroughly dried under vacuum. 3. Experiment with different recrystallization solvents such as ethyl acetate, or a mixture of solvents (e.g., ethanol/water). |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient excess of hydrazine hydrate. | 1. Increase the reaction time and continue to monitor by TLC. 2. A slight excess of hydrazine hydrate is typically used to drive the reaction to completion. Consider a small, controlled increase in the molar ratio of hydrazine hydrate to the ester. |
| Formation of Unknown By-products | 1. Degradation of the pyrrole ring. 2. Side reactions of hydrazine. | 1. The pyrrole ring can be sensitive to strong acids or high temperatures for prolonged periods. Ensure the reaction is not overheated and that the work-up procedure is not strongly acidic. 2. Ensure the starting ester is free from carbonyl impurities that could form hydrazones. |
| Difficulty in Filtering the Product on a Large Scale | 1. Very fine crystals. 2. Gummy or oily precipitate. | 1. Optimize the crystallization conditions to obtain larger crystals. This can include slow cooling and using a co-solvent system. 2. Address the purity of the product as outlined above. An oily product is often indicative of impurities. |
Data Presentation
Table 1: Representative Laboratory-Scale Synthesis Parameters and Potential Scale-Up Considerations
| Parameter | Laboratory Scale (Typical Values) | Potential Scale-Up Observations & Challenges |
| Starting Material | Methyl/Ethyl 2-(1H-pyrrol-1-yl)benzoate | Ensuring consistent quality and purity of large batches is critical. |
| Reagent | Hydrazine hydrate (80-100% solution) | Handling large volumes of toxic and potentially explosive reagent requires specialized equipment and safety protocols. |
| Molar Ratio (Ester:Hydrazine) | 1 : 1.2 to 1 : 3 | Maintaining a precise molar ratio on a large scale is important for reaction efficiency and minimizing unreacted starting materials. |
| Solvent | Ethanol | The volume of solvent will increase significantly, impacting heating and cooling times and requiring larger reaction vessels. |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Maintaining uniform heating in a large reactor can be challenging. Hot spots could lead to side reactions or decomposition. |
| Reaction Time | 4 - 12 hours | Reaction times may need to be adjusted and optimized for larger batches. |
| Product Isolation | Precipitation upon cooling, filtration | Filtration and drying of large quantities of solid can be a bottleneck in the process. Efficient solid-liquid separation equipment is necessary. |
| Purification | Recrystallization (e.g., from ethanol) | The choice of recrystallization solvent and the cooling profile will need to be carefully controlled to ensure consistent crystal size and purity. |
| Yield | 60 - 90% | Maintaining a high yield on a larger scale can be difficult due to transfer losses and less efficient mixing or heat transfer. |
Experimental Protocols
1. Synthesis of Ethyl 2-(1H-pyrrol-1-yl)benzoate (Starting Material)
This is a representative procedure and may require optimization. The synthesis of N-aryl pyrroles can often be achieved through coupling reactions.
-
Materials: 2-aminobenzoic acid, 2,5-dimethoxytetrahydrofuran, acetic acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzoic acid in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The crude product may precipitate. If not, extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting residue is the crude ethyl 2-(1H-pyrrol-1-yl)benzoate, which can be purified by column chromatography.
-
2. Synthesis of this compound
-
Materials: Ethyl 2-(1H-pyrrol-1-yl)benzoate, hydrazine hydrate (80-100%), ethanol.
-
Procedure:
-
To a solution of ethyl 2-(1H-pyrrol-1-yl)benzoate in ethanol, add hydrazine hydrate (typically 1.5-3 equivalents).
-
Heat the reaction mixture to reflux and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol or another suitable solvent to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
issues with reproducibility in biological assays for benzohydrazides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzohydrazide compounds in biological assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address common reproducibility challenges.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: Why are my dose-response curves for a benzohydrazide inhibitor unusually steep or showing inconsistent IC50 values between runs?
Possible Cause: Your benzohydrazide compound may be forming aggregates in the assay buffer. Small molecule aggregation is a common cause of non-specific inhibition and can lead to steep, non-stoichiometric dose-response curves. These aggregates can sequester the target protein, leading to what appears to be potent inhibition, but is actually an experimental artifact.
Solutions:
-
Add a Non-ionic Detergent: Include a low concentration (typically 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer. If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that aggregation is the cause of the initial activity.
-
Vary Enzyme Concentration: Perform the inhibition assay at different concentrations of your target enzyme. A true inhibitor's IC50 value should be independent of the enzyme concentration, whereas the apparent potency of an aggregating compound will often decrease as the enzyme concentration is increased.
-
Pre-spin the Compound: Before adding the compound to the assay plate, centrifuge the stock solution at high speed to pellet any pre-formed aggregates.
-
Dynamic Light Scattering (DLS): If available, use DLS to directly detect the presence of aggregates in your compound solution under assay-relevant buffer conditions.
Q2: My fluorescence-based assay (e.g., kinase assay, reporter assay) is showing high background or a complete loss of signal when I add my benzohydrazide compound. What could be the issue?
Possible Cause 1: Autofluorescence. The benzohydrazide derivative itself may be fluorescent at the excitation and emission wavelengths used in your assay. This will lead to a high background signal that can mask the true assay signal.
Possible Cause 2: Fluorescence Quenching (Inner Filter Effect). The compound may absorb light at either the excitation or emission wavelength of your fluorophore. This prevents the fluorophore from being efficiently excited or its emission from being detected, resulting in a decrease or complete loss of signal. This can be misinterpreted as biological activity.
Solutions:
-
Run a Compound-Only Control: Measure the fluorescence of your benzohydrazide compound in the assay buffer without any of the biological components (e.g., enzyme, cells, fluorogenic substrate). This will determine if your compound is autofluorescent.
-
Perform an Orthogonal Assay: Confirm your results using a different detection method that is not based on fluorescence, such as a luminescence-based assay (e.g., ADP-Glo™ for kinase activity) or a colorimetric assay.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of your compound to determine its spectral properties and see if they overlap with those of your assay's fluorophore.
Q3: The activity of my metalloenzyme is unexpectedly inhibited by a benzohydrazide that is not predicted to be an inhibitor. Why might this be happening?
Possible Cause: Benzohydrazides and related structures can act as metal chelators. If your enzyme requires a metal cofactor for its activity (e.g., Zn²⁺, Mg²⁺, Fe²⁺), the benzohydrazide may be inhibiting the enzyme by sequestering this essential metal ion, rather than by directly binding to an active site.
Solutions:
-
Supplement with Excess Metal Ions: In your assay, try adding a molar excess of the relevant metal cofactor. If the inhibition by the benzohydrazide is reversed or reduced, it strongly suggests that metal chelation is the mechanism of action.
-
Use a Chelation-Specific Assay: There are specific assays to test for the chelation of particular metal ions that can be run in parallel.
-
Structural Analysis: Examine the structure of your benzohydrazide. The presence of adjacent carbonyl and hydrazide groups can form a bidentate chelation site for metal ions.
Frequently Asked Questions (FAQs)
Q: What are the most common sources of irreproducibility in high-throughput screening (HTS) of benzohydrazides?
A: The most common sources of irreproducibility in HTS are often not specific to benzohydrazides but are common for many small molecules. These include:
-
Compound Aggregation: As detailed in the troubleshooting guide, this is a leading cause of false positives.
-
Assay Technology Interference: This includes autofluorescence and fluorescence quenching, as well as interference with other detection methods like absorbance or luminescence.
-
Compound Instability: Benzohydrazides can be susceptible to hydrolysis, particularly at non-neutral pH. It is important to ensure the stability of your compounds in the assay buffer over the time course of the experiment.
-
Variability in Reagents: Batch-to-batch variation in enzymes, cells, or other reagents can lead to inconsistent results.
Q: How can I proactively design my assays to minimize reproducibility issues with benzohydrazides?
A: A well-designed assay is the best defense against irreproducibility. Consider the following:
-
Buffer Composition: Choose a buffer system with a pKa near physiological pH (7.2-7.4) and ensure it does not interact with your benzohydrazide or any necessary cofactors.
-
Solvent Concentration: Keep the final concentration of your solvent (e.g., DMSO) consistent across all wells and as low as possible (typically ≤1%).
-
Include Control Wells: Always include positive controls (a known inhibitor/activator) and negative controls (vehicle only) on every plate to monitor assay performance.
-
Z'-Factor Calculation: For HTS campaigns, calculate the Z'-factor for your assay to ensure it is robust and has a large enough signal window to reliably identify hits.
Quantitative Data Summary
The following tables summarize representative quantitative data for benzohydrazide derivatives from various biological assays. This data is intended to provide a general reference for expected activity ranges.
Table 1: EGFR Kinase Inhibitory Activity of Benzohydrazide Derivatives
| Compound | EGFR IC50 (µM) | Reference |
| H20 | 0.08 | |
| Erlotinib (Control) | 0.03 | |
| Compound a | 0.07 | |
| Compound b | 0.24 | |
| Compound c | 0.06 | |
| Compound d | 0.26 | |
| Compound e | 0.12 |
Table 2: Antiproliferative Activity of Benzohydrazide Compound H20
| Cell Line | IC50 (µM) | Reference |
| A549 | 0.46 | |
| MCF-7 | 0.29 | |
| HeLa | 0.15 | |
| HepG2 | 0.21 |
Table 3: Cholinesterase Inhibitory Activity of Benzohydrazide Derivatives
| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
| 06 | 0.09 ± 0.05 | 0.14 ± 0.05 | |
| 13 | 0.11 ± 0.03 | 0.10 ± 0.06 | |
| 11 | - | 0.12 ± 0.09 | |
| Donepezil (Control) | 0.10 ± 0.02 | 0.14 ± 0.03 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of benzohydrazide compounds on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
96-well clear-bottom microplate
-
Benzohydrazide compound dissolved in a suitable solvent (e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the benzohydrazide compound in culture medium. Remove the old medium from the cells and add the compound-containing medium to the wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: EGFR Kinase Inhibition Assay
This is a general protocol for a biochemical assay to measure the inhibitory activity of benzohydrazides against EGFR kinase. This example uses a fluorescence-based readout.
Materials:
-
Recombinant human EGFR kinase
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP
-
Fluorogenic peptide substrate (e.g., Y12-Sox)
-
Benzohydrazide compound in DMSO
-
384-well white, non-binding surface microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Pre-incubation: In a 384-well plate, add 5 µL of EGFR kinase solution to each well.
-
Compound Addition: Add 0.5 µL of serially diluted benzohydrazide compound (in 50% DMSO) or 50% DMSO as a control.
-
Incubation: Incubate the plate for 30 minutes at 27°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a mix of ATP and the Y12-Sox peptide substrate in kinase reaction buffer. Initiate the kinase reaction by adding 45 µL of this mix to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader (e.g., λex 360 nm / λem 485 nm) and monitor the increase in fluorescence every ~70 seconds for 30-120 minutes.
-
Data Analysis: Determine the initial velocity (rate) of the reaction from the linear portion of the fluorescence vs. time plot for each well. Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution for MIC Determination
This protocol determines the Minimum Inhibitory Concentration (MIC) of a benzohydrazide compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzohydrazide compound dissolved in a suitable solvent
-
Sterile 96-well microplate
-
Bacterial inoculum standardized to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the assay wells.
-
Incubator at 35-37°C
Procedure:
-
Compound Dilution: In the 96-well plate, prepare two-fold serial dilutions of the benzohydrazide compound in CAMHB. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the materials list.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microplate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (bacteria in broth without compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the benzohydrazide compound that completely inhibits visible growth.
Visualizations
Caption: Troubleshooting workflow for irreproducible results.
Caption: Mechanism of assay interference by aggregation.
Validation & Comparative
A Comparative Guide to the Antibacterial Activity of Benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Benzohydrazide derivatives have emerged as a promising class of compounds exhibiting significant antibacterial activity against a range of pathogenic bacteria. This guide provides a comparative analysis of the antibacterial potency of various benzohydrazide derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in the research and development of new antibacterial therapies.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of benzohydrazide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values of selected benzohydrazide derivatives against common Gram-positive and Gram-negative bacteria. Lower MIC values indicate higher antibacterial potency.
| Benzohydrazide Derivative | Chemical Structure | Target Bacterium | MIC (µg/mL) | Reference |
| N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 1000 | [1] | |
| N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide | Escherichia coli | 120 | [1] | |
| 4-Chloro-N'-((2-chloroquinolin-3-yl)methylene)benzohydrazide | Staphylococcus aureus | 10 | [2][3] | |
| Bacillus subtilis | 5 | [2][3] | ||
| Escherichia coli | 20 | [2][3] | ||
| Klebsiella pneumoniae | 20 | [2][3] | ||
| Pseudomonas aeruginosa | 40 | [2][3] | ||
| Enterococcus faecalis | 10 | [2][3] | ||
| N'-((2-Chloroquinolin-3-yl)methylene)-2,4-dinitrobenzohydrazide | Staphylococcus aureus | 5 | [2][3] | |
| Bacillus subtilis | 2.5 | [2][3] | ||
| Escherichia coli | 10 | [2][3] | ||
| Klebsiella pneumoniae | 10 | [2][3] | ||
| Pseudomonas aeruginosa | 20 | [2][3] | ||
| Enterococcus faecalis | 5 | [2][3] | ||
| N'-((2-Chloroquinolin-3-yl)methylene)benzohydrazide | Staphylococcus aureus | 20 | [2][3] | |
| Bacillus subtilis | 10 | [2][3] | ||
| Escherichia coli | 40 | [2][3] | ||
| Klebsiella pneumoniae | 40 | [2][3] | ||
| Pseudomonas aeruginosa | 80 | [2][3] | ||
| Enterococcus faecalis | 20 | [2][3] | ||
| N'-((2-Chloroquinolin-3-yl)methylene)-2-phenoxyacetohydrazide | Staphylococcus aureus | 10 | [2][3] | |
| Bacillus subtilis | 5 | [2][3] | ||
| Escherichia coli | 20 | [2][3] | ||
| Klebsiella pneumoniae | 20 | [2][3] | ||
| Pseudomonas aeruginosa | 40 | [2][3] | ||
| Enterococcus faecalis | 10 | [2][3] |
Experimental Protocols
The following are detailed methodologies for two common assays used to determine the antibacterial activity of benzohydrazide derivatives.
Agar Well-Diffusion Method
This method is used to qualitatively assess the antibacterial activity of a compound.
1. Preparation of Inoculum:
- A loopful of the test bacterium is inoculated into a nutrient broth and incubated at 37°C for 24 hours.
- The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
2. Inoculation of Agar Plates:
- A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
3. Well Preparation and Sample Addition:
- Wells of 6 mm diameter are punched into the agar using a sterile cork borer.
- A specific volume (e.g., 100 µL) of the benzohydrazide derivative solution (dissolved in a suitable solvent like DMSO) at a known concentration is added to each well.
- A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) are also included on separate wells.
4. Incubation and Measurement:
- The plates are incubated at 37°C for 24 hours.
- The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Broth Microdilution Method for MIC Determination
This method is used to quantitatively determine the Minimum Inhibitory Concentration (MIC) of a compound.
1. Preparation of Compound Dilutions:
- A serial two-fold dilution of the benzohydrazide derivative is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).
2. Inoculation:
- A standardized bacterial suspension (as prepared for the agar well-diffusion method) is diluted in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
3. Incubation:
- The microtiter plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Experimental Workflow and Mechanism of Action
To better understand the processes involved in evaluating and the mechanism of action of benzohydrazide derivatives, the following diagrams are provided.
Caption: Experimental workflow for assessing antibacterial activity.
Caption: Proposed mechanism of action via Topoisomerase IV inhibition.
Mechanism of Action: Inhibition of Topoisomerase IV
Several studies suggest that benzohydrazide derivatives exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[4] Topoisomerase IV, composed of two ParC and two ParE subunits, plays a crucial role in the decatenation (unlinking) of newly replicated daughter chromosomes, a vital step for bacterial cell division.[5]
It is proposed that benzohydrazide derivatives inhibit the ATPase activity of the ParE subunit of topoisomerase IV.[6] This inhibition prevents the enzyme from performing its essential function of decatenating the DNA. The resulting accumulation of catenated chromosomes blocks DNA replication and ultimately leads to bacterial cell death. This targeted mechanism makes benzohydrazide derivatives attractive candidates for further development as novel antibacterial drugs.
References
- 1. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 3. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 4. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Analysis of 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives and Isoniazid Efficacy in Tuberculosis Research
For Immediate Release
In the ongoing search for more effective treatments for tuberculosis (TB), researchers are investigating novel compounds that can overcome the challenges of drug resistance. This guide provides a detailed comparison of the antitubercular efficacy of a series of emerging 2-(1H-pyrrol-1-yl)benzohydrazide derivatives against the frontline TB drug, isoniazid. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.
Executive Summary
Isoniazid (INH) has been a cornerstone of tuberculosis therapy for decades, primarily by inhibiting mycolic acid synthesis through the activation of the KatG enzyme and subsequent inhibition of the enoyl-acyl carrier protein reductase (InhA). However, the rise of INH-resistant Mycobacterium tuberculosis strains necessitates the development of new therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds. Several studies have demonstrated their potent in vitro activity against drug-susceptible and, in some cases, drug-resistant strains of M. tuberculosis. Notably, some of these derivatives are proposed to act as direct inhibitors of InhA and potentially as dual inhibitors of dihydrofolate reductase (DHFR), offering a multi-targeted approach that could be effective against INH-resistant strains.
In Vitro Antitubercular Activity
The primary method for evaluating the in vitro antitubercular activity of these compounds is the Microplate Alamar Blue Assay (MABA), which determines the Minimum Inhibitory Concentration (MIC) – the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following tables summarize the MIC values for various this compound derivatives against the standard drug-susceptible M. tuberculosis H37Rv strain, with isoniazid included for direct comparison. It is important to note that direct comparative data for the unsubstituted parent compound, this compound, is limited in the reviewed literature; therefore, data for several potent N'-substituted derivatives are presented.
Table 1: MIC of N'-[2-(substituted phenylamino)acetyl]-4-(1H-pyrrol-1-yl)benzohydrazide Derivatives against M. tuberculosis H37Rv
| Compound ID | Substitution on Phenylamino Acetyl Group | MIC (µg/mL) |
| IVa | 2-NO₂ | 6.25 |
| IVd | 4-Cl | 6.25 |
| IVg | 2-OH | 6.25 |
| IVh | 3-OH | 6.25 |
| IVj | 2-CH₃ | 6.25 |
| IVl | 4-CH₃ | 6.25 |
| IVn | 4-OCH₃ | 6.25 |
| IVq | 2,4-di-Cl | 6.25 |
| IVr | 3,4-di-Cl | 6.25 |
| IVt | 3,4,5-tri-OCH₃ | 6.25 |
| Isoniazid (Standard) | - | 0.25 |
Data sourced from a study on novel N1-[2-(substitutedphenylamino)acetyl]-4-(1H-pyrrol-1-yl)-benzohydrazide derivatives. While several compounds showed good activity, they did not surpass the potency of isoniazid in this particular study.
Table 2: MIC of N'-[3-(substituted phenylamino)chloroacetyl]-4-(1H-pyrrol-1-yl)benzohydrazide Derivatives against M. tuberculosis H37Rv [1]
| Compound ID | Substitution | MIC (µg/mL) |
| R-2 | - | 31.25 |
| R-3 | - | 31.25 |
| R-1 | - | 62.5 |
| R-4 | - | 62.5 |
| Isoniazid (Standard) | - | Not Reported in Study |
Note: Specific substitutions for R-1 to R-4 were not detailed in the abstract. These derivatives showed moderate to high antitubercular activity.
Table 3: MIC of N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazides against M. tuberculosis H37Rv [2]
| Compound ID | Substitution on Phenoxyacetyl Group | MIC (µg/mL) |
| 3c | 4-F | 3.12 |
| 3d | 2-Cl | 3.12 |
| 3e | 4-Cl | 1.56 |
| 3j | 4-NO₂ | 1.56 |
| Isoniazid (Standard) | - | 0.25 |
This series includes derivatives with greater potency than those in Table 1, with compounds 3e and 3j showing the lowest MIC values, though still higher than isoniazid.
Proposed Mechanisms of Action
Isoniazid: A Prodrug Targeting Mycolic Acid Synthesis
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Once activated, it forms a covalent adduct with NAD+, which then inhibits InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition blocks the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell death.
Caption: Isoniazid's mechanism of action.
This compound Derivatives: A Dual-Targeting Hypothesis
Several studies suggest that this compound derivatives act as direct inhibitors of InhA, bypassing the need for KatG activation. This is a significant advantage, as mutations in the katG gene are a primary cause of isoniazid resistance. Furthermore, some derivatives have been shown to also inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and some amino acids. This dual-target mechanism could lead to a more potent antitubercular effect and a lower likelihood of resistance development.
Caption: Proposed dual-target mechanism.
Enzymatic Inhibition Data
The inhibitory activity of these compounds against their purported molecular targets is a key aspect of their evaluation.
Table 4: InhA and DHFR Enzyme Inhibition by N'-(2-(substitutedphenoxy)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide Derivatives [2]
| Compound ID | % Inhibition of InhA at 50 µM | IC₅₀ (µM) against M. tuberculosis DHFR |
| 3c | - | 6.25 |
| 3d | - | 6.25 |
| 3e | 75 | 16 |
| 3j | 79 | 12 |
| 3k | 80 | 10 |
Note: '-' indicates data not provided in the source. These results support the dual-target hypothesis, with compounds 3e, 3j, and 3k showing significant inhibition of both enzymes.
Experimental Protocols
Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric assay for determining the MIC of compounds against M. tuberculosis. The protocol generally involves the following steps:
Caption: MABA experimental workflow.
Detailed Steps:
-
Compound Preparation: Test compounds are serially diluted in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and its density is adjusted to a McFarland standard, typically to achieve a final concentration of ~10⁵ CFU/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The plates are sealed and incubated at 37°C for a period of 7 days.
-
Reagent Addition: A solution of Alamar Blue and Tween 80 is added to each well.
-
Second Incubation: The plates are re-incubated for approximately 24 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that prevents a color change from blue (resazurin, indicating no metabolic activity) to pink (resorufin, indicating bacterial growth).
InhA and DHFR Inhibition Assays
Enzymatic assays are performed to quantify the direct inhibitory effect of the compounds on their target enzymes. These assays typically measure the decrease in the rate of substrate conversion in the presence of the inhibitor.
-
InhA Inhibition Assay: The activity of the enoyl-ACP reductase (InhA) is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, a cofactor in the reaction. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the test compound.
-
DHFR Inhibition Assay: Similarly, the inhibition of dihydrofolate reductase (DHFR) is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.
Conclusion
The available data indicates that this compound derivatives are a promising class of antitubercular agents. While many of the currently synthesized derivatives exhibit lower in vitro potency against M. tuberculosis H37Rv compared to isoniazid, their proposed mechanism of direct InhA inhibition, and in some cases dual InhA and DHFR inhibition, presents a significant strategic advantage. This is particularly relevant for overcoming isoniazid resistance mediated by KatG mutations.
Further research should focus on optimizing the structure of these derivatives to enhance their potency, ideally to levels comparable or superior to isoniazid. Head-to-head comparative studies of the most promising derivatives against a panel of drug-susceptible and drug-resistant M. tuberculosis strains are crucial. In vivo studies will also be essential to evaluate their efficacy, pharmacokinetics, and safety profiles. The dual-targeting potential of this scaffold warrants further investigation as a promising avenue for the development of next-generation antitubercular drugs.
References
Pyrrolyl Benzohydrazides: A Comparative Guide to Structure-Activity Relationships in Antitubercular and Anticancer Applications
For Researchers, Scientists, and Drug Development Professionals
The pyrrolyl benzohydrazide scaffold has emerged as a promising framework in medicinal chemistry, demonstrating significant potential in the development of novel antitubercular and anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various pyrrolyl benzohydrazide derivatives, supported by quantitative experimental data. Detailed methodologies for the key biological assays are also presented to aid in the replication and advancement of these findings.
Antitubercular Activity: Targeting Key Mycobacterial Enzymes
Pyrrolyl benzohydrazides have been extensively investigated for their inhibitory effects on essential enzymes in Mycobacterium tuberculosis, primarily the enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR). These enzymes are crucial for the biosynthesis of mycolic acids, a major component of the mycobacterial cell wall, and folic acid, respectively.
Quantitative Data Summary: Antitubercular and Enzyme Inhibitory Activities
The following table summarizes the in vitro antitubercular activity (Minimum Inhibitory Concentration, MIC) and enzyme inhibitory activity (IC50 or % inhibition) of selected pyrrolyl benzohydrazide derivatives.
| Compound ID | Structure | M. tuberculosis H37Rv MIC (µg/mL) | InhA Inhibition | MtDHFR IC50 (µM) | Reference |
| Series 1: 4-(1H-pyrrol-1-yl)benzoylhydrazones | |||||
| 5b | N'-(4-(1H-pyrrol-1-yl)benzoyl)-substituted benzohydrazide | - | Moderate | - | [1] |
| 5d | N'-(4-(1H-pyrrol-1-yl)benzoyl)-substituted benzohydrazide | - | Moderate | - | [1] |
| Series 2: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | |||||
| 5f | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-chlorophenyl)acetyl)benzohydrazide | 1.6 | - | - | |
| 5i | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-bromophenyl)acetyl)benzohydrazide | 1.6 | - | - | |
| 5j | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-fluorophenyl)acetyl)benzohydrazide | 1.6 | - | - | |
| 5k | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(4-nitrophenyl)acetyl)benzohydrazide | 0.8 | - | - | |
| 5n | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(thiophen-2-yl)acetyl)benzohydrazide | 1.6 | - | - | |
| General Series | |||||
| - | - | - | 9-51% at 50µM | 23-153 | [2] |
Note: Specific structures for compounds 5b and 5d were not detailed in the provided search results, but their activity is noted.
Structure-Activity Relationship (SAR) for Antitubercular Activity
The antitubercular activity of pyrrolyl benzohydrazides is significantly influenced by the substitution pattern on the core scaffold.
-
Pyrrole Moiety: The presence of the pyrrole ring is crucial for activity. The 2,5-dimethyl substitution on the pyrrole ring appears to be beneficial for potent antitubercular effects.
-
Benzohydrazide Linker: The hydrazide linker plays a critical role in interacting with the target enzymes. Molecular docking studies have suggested that the carbonyl and NH groups of the hydrazide can form key hydrogen bonds with amino acid residues in the active sites of InhA and DHFR.[1][3]
-
Substitutions on the Terminal Phenyl Ring: For the 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazide series, substitutions on the terminal phenyl ring have a pronounced effect on the MIC values. Electron-withdrawing groups, such as nitro (-NO2) at the para position (compound 5k), led to the most potent activity (MIC = 0.8 µg/mL). Halogen substitutions (Cl, Br, F) at the para position also resulted in good activity (MIC = 1.6 µg/mL). This suggests that electronic and steric factors of the substituent are important for target engagement.
Anticancer Activity: Targeting Polo-Like Kinase 1 (PLK1)
Certain antitubercular pyrrolyl benzohydrazides have been repurposed and evaluated for their anticancer potential. These studies have identified Polo-Like Kinase 1 (PLK1), a key regulator of cell cycle progression, as a potential target.[4]
Quantitative Data Summary: Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of two notable pyrrolyl benzohydrazide derivatives against various human cancer cell lines.
| Compound ID | Structure | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | 9.54 | - | - | [4] |
| C18 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide | 10.38 | - | - | [4] |
| Doxorubicin (Control) | - | 8.20 | - | - | [4] |
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of these pyrrolyl benzohydrazides appears to be influenced by the nature and position of substituents on the benzoyl moiety.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the terminal benzoyl ring seems to be favorable for anticancer activity. Both the 3-chloro (C8) and 4-nitro (C18) substituted compounds exhibited potent cytotoxicity against the A549 lung cancer cell line.
-
Positional Isomerism: The position of the substituent may also play a role, as seen with the 3-chloro substitution in C8 resulting in slightly better activity than the 4-nitro substitution in C18.
Experimental Protocols
Microplate Alamar Blue Assay (MABA) for Antitubercular Activity
This assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
-
Inoculum Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0.
-
Plate Setup: The test compounds are serially diluted in a 96-well microplate. The bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.
-
Re-incubation and Reading: The plates are incubated for another 24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
In Vitro Enzyme Inhibition Assay (General Protocol for InhA and DHFR)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing the enzyme (InhA or DHFR), a buffer solution, and the necessary co-factors (e.g., NADH for InhA, NADPH for DHFR).
-
Compound Addition: The test compounds at various concentrations are added to the wells.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period to allow for binding.
-
Reaction Initiation: The reaction is initiated by adding the substrate (e.g., 2-trans-enoyl-ACP for InhA, dihydrofolic acid for DHFR).
-
Measurement: The enzyme activity is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is calculated.
-
IC50 Determination: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
Caption: General workflow for the development of pyrrolyl benzohydrazide derivatives.
Caption: Proposed mechanisms of action for pyrrolyl benzohydrazides.
References
- 1. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [rjps.journalgrid.com]
- 4. mdpi.com [mdpi.com]
Comparative Docking Analysis of 2-(1H-pyrrol-1-yl)benzohydrazide Inhibitors: A Guide for Researchers
For researchers and scientists in drug development, this guide provides a comparative analysis of 2-(1H-pyrrol-1-yl)benzohydrazide derivatives and related benzohydrazide compounds based on molecular docking studies. It includes a summary of their inhibitory activities against various biological targets, detailed experimental protocols for docking simulations, and visualizations of relevant biological pathways and experimental workflows.
Performance Comparison of Benzohydrazide Inhibitors
The following table summarizes the quantitative data from various studies on benzohydrazide inhibitors, highlighting their potential against different therapeutic targets.
| Compound Class | Target Enzyme(s) | Key Findings & IC50 Values | Reference |
| 2-(Benzamido) benzohydrazide derivatives | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Dual inhibition of AChE and BChE. Compound 06 showed IC50 values of 0.09 ± 0.05 µM for AChE and 0.14 ± 0.05 µM for BChE. Compound 13 had IC50 values of 0.11 ± 0.03 µM for AChE and 0.10 ± 0.06 µM for BChE, comparable to the standard drug donepezil.[1][2] | [1][2] |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl-ACP reductase & Dihydrofolate reductase (DHFR) | Majority of synthesized compounds exhibited appreciable action against both enzymes, with some showing strong antibacterial and antitubercular properties.[3] | [3] |
| N-(2-(4-(1H-pyrrol-1-yl)phenoxy)acetyl)-N-substituted benzohydrazides | InhA & DHFR | The synthesized compounds showed promising antitubercular and antibacterial activity, with demonstrated inhibition of InhA and DHFR enzymes.[4][5] | [4][5] |
| Benzohydrazide derivatives with dihydropyrazole moieties | Epidermal Growth Factor Receptor (EGFR) Kinase | Compound H20 exhibited potent antiproliferative activity against four cancer cell lines (A549, MCF-7, HeLa, HepG2) with IC50 values of 0.46, 0.29, 0.15, and 0.21 µM, respectively, and potent EGFR inhibition (IC50 = 0.08 µM).[6] | [6][7] |
| Pyrrolyl benzohydrazide derivatives | Enoyl-ACP reductase (InhA) | Compounds 5b and 5d showed H-bonding interactions with Tyr158, Thr196, and the cofactor NAD+ within the InhA binding pocket, exhibiting moderate inhibitory activity.[8] | [8] |
Experimental Protocols: Molecular Docking
The following outlines a generalized methodology for molecular docking studies of benzohydrazide inhibitors based on the reviewed literature.
1. Ligand and Receptor Preparation:
-
Ligand Preparation: The 3D structures of the synthesized benzohydrazide derivatives are sketched using molecular modeling software (e.g., ChemDraw, Marvin Sketch) and then optimized using a suitable force field (e.g., MMFF94). The structures are saved in a format compatible with the docking software (e.g., .mol2, .pdb).
-
Receptor Preparation: The 3D crystal structure of the target protein (e.g., Enoyl-ACP reductase, DHFR, AChE, EGFR) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.
2. Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock, Glide (Schrödinger), MOE (Molecular Operating Environment), and Surflex-Dock.
-
Grid Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.
-
Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the receptor's active site.
-
Scoring Function: The binding affinity of each ligand pose is evaluated using a scoring function. This function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction.
3. Analysis of Docking Results:
-
Binding Energy: The docking scores (e.g., kcal/mol) are used to rank the compounds.
-
Binding Interactions: The docked poses are visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site. This analysis helps in understanding the molecular basis of inhibition.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound inhibitors.
References
- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. synthesis-docking-studies-and-biological-evaluation-of-some-new-pyrrolyl-benzohydrazide-derivatives - Ask this paper | Bohrium [bohrium.com]
- 6. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and in silico molecular modeling of pyrrolyl benzohydrazide derivatives as enoyl ACP reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Secrets: A Comparative Guide to InhA Inhibition by 2-(1H-pyrrol-1-yl)benzohydrazide and Other Direct Inhibitors
For researchers, scientists, and drug development professionals at the forefront of the fight against tuberculosis, understanding the precise molecular interactions between inhibitors and their targets is paramount. This guide provides a detailed comparison of the binding mode of the promising inhibitor, 2-(1H-pyrrol-1-yl)benzohydrazide, to the enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis fatty acid synthesis. We present a comparative analysis with other notable direct InhA inhibitors, supported by quantitative data and detailed experimental protocols.
Deciphering the Binding Interaction of this compound with InhA
Molecular docking studies of pyrrolyl benzohydrazide derivatives reveal a consistent and specific binding mode within the InhA active site. The core of this interaction is characterized by the formation of crucial hydrogen bonds with the enzyme and its cofactor, NAD+. The pyrrole moiety typically engages in hydrophobic interactions, while the benzohydrazide portion is key to the specific hydrogen bonding network.
A recurring observation is the formation of one or two hydrogen bonds between the inhibitor and the active site of the InhA enzyme[1]. A critical interaction involves the hydroxyl group of the Tyr158 residue, which acts as a hydrogen bond donor or acceptor. Additionally, the NAD+ cofactor, an essential component for InhA's enzymatic activity, often participates in hydrogen bonding with the inhibitor. The binding model suggests that the carbonyl oxygen and the amide protons of the benzohydrazide group are pivotal in establishing these connections.
Below is a diagram illustrating the putative binding pathway of this compound within the InhA active site, highlighting the key interactions.
Comparative Analysis with Alternative InhA Inhibitors
| Inhibitor Class | Compound | IC50 (µM) | Key Binding Interactions |
| Pyrrolyl Benzohydrazide Derivative | N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (R-1) | 62.5 (MIC) | H-bonding with Tyr158 and NAD+[2] |
| Pyrrolyl Benzohydrazide Derivative | N'-[3-(substituted phenylamino) chloroacetyl]-4-(1H-pyrrol-1-yl) benzohydrazide (R-2) | 31.25 (MIC) | H-bonding with Tyr158 and NAD+[2] |
| 4-Hydroxy-2-pyridone | NITD-916 | 0.05 (MIC) | Binds to the enoyl-substrate binding pocket in an NADH-dependent manner[3] |
| 4-Hydroxy-2-pyridone | NITD-564 | 0.59 | Binds to the enoyl-substrate binding pocket in an NADH-dependent manner[3] |
| Diphenyl Ether | Triclosan | 0.46 - 1.0 | Interacts with the hydrophobic pocket and forms H-bonds[4] |
| Benzimidazole Derivative | 1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole | 10 ± 2 | Mixed inhibition type[4] |
Note: MIC (Minimum Inhibitory Concentration) values from whole-cell assays are included where direct enzyme inhibition (IC50) data is unavailable. These values, while not directly comparable, provide an indication of antimycobacterial activity.
Detailed Experimental Protocols
Reproducibility and standardization are cornerstones of scientific research. Below are detailed protocols for the key experiments cited in the evaluation of InhA inhibitors.
Experimental Protocol 1: InhA Enzymatic Inhibition Assay (Spectrophotometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of NADH.
Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 30 mM PIPES, pH 6.8, 150 mM NaCl)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the test compound in DMSO to a stock concentration (e.g., 10 mM).
-
Prepare stock solutions of NADH and DD-CoA in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v). Include a control well with DMSO only.
-
Add NADH to a final concentration (e.g., 100 µM).
-
Add DD-CoA to a final concentration (e.g., 50 µM).
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding the InhA enzyme to each well to a final concentration (e.g., 50 nM).
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-set to 25°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., for 10 minutes), which corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (DMSO only).
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: Molecular Docking of InhA Inhibitors
This protocol outlines a general workflow for performing molecular docking studies to predict the binding mode of an inhibitor to InhA using a program like AutoDock.
Software and Resources:
-
Molecular graphics software (e.g., PyMOL, Chimera)
-
AutoDock Tools (ADT)
-
AutoDock or a similar docking program
-
3D structure of InhA (e.g., from the Protein Data Bank, PDB)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of InhA from the PDB.
-
Using molecular graphics software, remove water molecules, ligands, and any other heteroatoms not relevant to the binding site.
-
Add polar hydrogens to the protein structure.
-
Save the prepared protein structure in a PDB file format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the inhibitor (e.g., this compound) using a chemical drawing software and convert it to a 3D structure.
-
Optimize the geometry of the ligand using a suitable force field.
-
Save the ligand structure in a PDB or MOL2 file format.
-
-
Docking using AutoDock Tools (ADT):
-
Load Protein and Ligand: Open ADT and load the prepared protein and ligand files.
-
Add Charges and Assign Atom Types: Add Gasteiger charges to both the protein and the ligand. Assign AD4 atom types.
-
Define the Grid Box: Define a grid box that encompasses the entire active site of InhA. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely.
-
Set Docking Parameters: Choose the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm). Set the number of docking runs and other parameters.
-
Generate Docking Files: Save the prepared protein and ligand as PDBQT files. Save the grid parameter file (.gpf) and the docking parameter file (.dpf).
-
-
Running the Docking Simulation:
-
Run AutoGrid to generate the grid maps using the .gpf file.
-
Run AutoDock to perform the docking simulation using the .dpf file.
-
-
Analysis of Results:
-
Analyze the docking log file (.dlg) to view the different binding poses (clusters) of the ligand and their corresponding binding energies.
-
Visualize the lowest energy binding pose in complex with the InhA protein using molecular graphics software to identify key interactions such as hydrogen bonds and hydrophobic contacts.
-
Below is a diagram representing a typical workflow for characterizing InhA inhibitors.
References
- 1. Chemical synthesis and in silico molecular modeling of novel pyrrolyl benzohydrazide derivatives: Their biological evaluation against enoyl ACP reductase (InhA) and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ejpmr.com [ejpmr.com]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of In Silico and In Vitro Studies on Benzohydrazide Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of in silico and in vitro methodologies for the evaluation of benzohydrazide derivatives. It includes supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of the cross-validation process.
Benzohydrazides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include potential as enzyme inhibitors, anticancer agents, and antimicrobials. The drug discovery and development pipeline for these compounds often involves a synergistic approach, combining computational (in silico) predictions with laboratory (in vitro) experiments to identify and optimize lead candidates efficiently. This guide delves into the cross-validation of these two approaches, providing a comparative analysis of reported findings for benzohydrazide derivatives against various enzymatic targets.
The Synergy of In Silico and In Vitro Approaches
The integration of computational and experimental methods is a cornerstone of modern drug discovery. In silico techniques, such as molecular docking, provide rapid and cost-effective means to predict the binding affinity and interaction patterns of a large number of compounds with a biological target. These predictions help in prioritizing compounds for synthesis and further experimental evaluation. Subsequently, in vitro assays are employed to validate these computational predictions and to quantitatively determine the biological activity of the synthesized compounds. A strong correlation between in silico and in vitro results lends confidence to the predictive power of the computational models and provides valuable insights into the structure-activity relationships (SAR) of the compounds.
Below is a diagram illustrating the general workflow for the cross-validation of in silico and in vitro studies for benzohydrazide derivatives.
Comparative Analysis of Benzohydrazide Derivatives as Enzyme Inhibitors
This section presents a comparative analysis of in silico and in vitro data for benzohydrazide derivatives against three different enzyme targets: urease, cholinesterases (AChE and BChE), and carbonic anhydrases (hCA I and hCA II).
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents.
Table 1: Comparison of In Silico Docking Scores and In Vitro IC50 Values of Benzohydrazide Derivatives as Urease Inhibitors
| Compound | Substituents | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| 36 | 3,5-dichloro (Ring A), 4-methoxy (Ring B) | Not explicitly stated in abstract | 0.87 ± 0.31 | [1] |
| Standard | Thiourea | Not applicable | 21.25 ± 0.15 | [1] |
Note: The specific docking score for compound 36 was not available in the abstract, but the study indicated that in silico studies were performed to understand binding interactions[1].
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system. Their inhibition is a primary therapeutic strategy for the management of Alzheimer's disease.
Table 2: Comparison of In Silico Docking Scores and In Vitro IC50 Values of Benzohydrazide Derivatives as Cholinesterase Inhibitors
| Compound | Target Enzyme | Docking Score (kcal/mol) | In Vitro IC50 (µM) | Reference |
| 06 | AChE | Not explicitly stated in abstract | 0.09 ± 0.05 | [2] |
| 06 | BChE | Not explicitly stated in abstract | 0.14 ± 0.05 | [2] |
| 13 | AChE | Not explicitly stated in abstract | 0.11 ± 0.03 | [2] |
| 13 | BChE | Not explicitly stated in abstract | 0.10 ± 0.06 | [2] |
| Standard | Donepezil (AChE) | Not applicable | 0.10 ± 0.02 | [2] |
| Standard | Donepezil (BChE) | Not applicable | 0.14 ± 0.03 | [2] |
Note: While specific docking scores were not provided in the abstract, the study confirmed that molecular docking studies supported the experimental findings[2].
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. Human CA isozymes I and II (hCA I and hCA II) are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.
Table 3: Comparison of In Silico Binding Energies and In Vitro IC50 Values of Benzohydrazide Derivatives as Carbonic Anhydrase Inhibitors
| Compound | Target Enzyme | Binding Energy (kcal/mol) | In Vitro IC50 (µM) | Reference |
| 10 | hCA I | Not explicitly stated for this compound | 0.030 | [3] |
| 10 | hCA II | Not explicitly stated for this compound | 0.047 | [3] |
| 3 | hCA I | -6.43 | Not specified for this compound | [3] |
| 3 | hCA II | -6.13 | Not specified for this compound | [3] |
Note: The study highlights that while compound 10 was the most potent inhibitor in vitro, compound 3 showed the lowest estimated free binding energies in silico[3]. This discrepancy underscores the importance of experimental validation.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are generalized methodologies for the key experiments cited in the context of benzohydrazide derivative evaluation.
In Silico Molecular Docking
Molecular docking studies are performed to predict the binding mode and affinity of a ligand (benzohydrazide derivative) within the active site of a target protein.
-
Protein Preparation: The three-dimensional crystal structure of the target enzyme (e.g., urease, AChE, hCA) is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structures of the benzohydrazide derivatives are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized.
-
Docking Simulation: A docking software (e.g., AutoDock, Schrödinger Maestro) is used to perform the docking calculations. The active site of the enzyme is defined, and the software explores various conformations and orientations of the ligand within this site.
-
Analysis of Results: The results are analyzed based on the docking score or binding energy, which estimates the binding affinity. The binding pose with the lowest energy is typically considered the most favorable. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are also examined.
In Vitro Enzyme Inhibition Assays
These assays are conducted to determine the concentration of the benzohydrazide derivative required to inhibit 50% of the enzyme's activity (IC50).
A common method is the Berthelot reaction, which measures the amount of ammonia produced by urease activity.
-
A reaction mixture containing the enzyme solution, buffer, and varying concentrations of the benzohydrazide inhibitor is pre-incubated.
-
The reaction is initiated by the addition of the substrate, urea.
-
After a specific incubation period, the reaction is stopped, and the amount of ammonia produced is quantified spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Ellman's method is a widely used spectrophotometric assay for measuring AChE and BChE activity.
-
The assay is typically performed in a 96-well plate. The reaction mixture includes the enzyme (AChE or BChE), a buffer solution, and different concentrations of the benzohydrazide inhibitor.
-
After a pre-incubation period, the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB) are added.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of the yellow product is measured over time using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Signaling Pathway Visualization
The following diagram illustrates the inhibition of urease by a benzohydrazide derivative, a key mechanism for combating H. pylori infection.
References
- 1. Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives, in silico and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Inhibition Profiles and Molecular Docking Analysis of Benzohydrazide Derivatives on Red Blood Cell Carbonic Anhydrases Isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzohydrazides: Conventional vs. Microwave-Assisted Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of benzohydrazide derivatives is crucial due to their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] This guide provides an objective comparison of conventional and microwave-assisted synthesis methods for benzohydrazides, supported by experimental data and detailed protocols to aid in methodological selection.
The synthesis of benzohydrazides typically involves a condensation reaction between a benzoic acid ester (like methyl benzoate) and hydrazine hydrate.[1] Traditionally, this is achieved through refluxing the reactants for several hours. However, with the advent of microwave-assisted organic synthesis (MAOS), a more rapid and efficient alternative has emerged.[2][3][4] This guide will delve into the quantitative and qualitative differences between these two approaches.
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods in terms of reaction time and product yield. The data summarized in the table below has been compiled from various studies to illustrate these differences.
| Synthesis Method | Reactants | Reaction Time | Yield (%) | Reference |
| Conventional | Methyl benzoate, Hydrazine hydrate | 2 hours | - | [1] |
| Conventional | Ethyl benzoate, Hydrazine monohydrate | 8 hours | 66 | [5] |
| Conventional | 2-aminobenzohydrazide, Substituted aromatic aldehydes | 2-4 hours | - | [6] |
| Microwave | Methyl benzoate, Hydrazine hydrate | 3 minutes | - | [1] |
| Microwave | Methyl salicylate, Hydrazine hydrate | 8 minutes | 68-81 | [7][8] |
| Microwave | 2-aminobenzohydrazide, Substituted aromatic aldehydes | 2-6 minutes | - | [6] |
| Microwave | Benzohydrazide, Aromatic aldehyde | 8-10 minutes | 62-80 | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
The dramatic reduction in reaction time, from hours to mere minutes, is a key advantage of microwave synthesis.[4][10][11] This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which directly interact with polar molecules, leading to a rapid increase in temperature.[2] In contrast, conventional heating relies on thermal conduction, which is slower and can lead to localized overheating.[7]
Experimental Protocols
Below are detailed methodologies for the synthesis of benzohydrazides using both conventional and microwave-assisted techniques.
Conventional Synthesis of Benzohydrazide
This protocol is adapted from a typical reflux procedure.[1][5]
Materials:
-
Methyl benzoate (1.35 mL, 0.01 mol)
-
Hydrazine hydrate (0.58 mL, 0.012 mol)
-
Flat-bottomed flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Combine methyl benzoate and hydrazine hydrate in a flat-bottomed flask.
-
Attach a reflux condenser and heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
The resulting white precipitate is collected by filtration.
-
Wash the precipitate thoroughly with water and dry.
-
The crude product can be further purified by recrystallization from ethanol.
Microwave-Assisted Synthesis of Benzohydrazide
This protocol is based on established microwave-assisted procedures.[1][7]
Materials:
-
Methyl benzoate (1.35 mL, 0.01 mol)
-
Hydrazine hydrate (0.583 mL, 0.012 mol)
-
100 mL beaker
-
Microwave reactor
-
Ethanol (1 mL)
Procedure:
-
Mix methyl benzoate and hydrazine hydrate in a 100 mL beaker.
-
Place the beaker in a microwave reactor and irradiate at 350 W for 2 minutes.
-
Add 1 mL of ethanol to the reaction mixture.
-
Subject the mixture to microwave irradiation for one more minute at 500 W.
-
Allow the resulting white precipitate to cool.
-
Wash the precipitate thoroughly with water and dry.
-
The product can be recrystallized from ethanol for further purification.
Reaction Workflow Comparison
The following diagram illustrates the key differences in the experimental workflow between conventional and microwave-assisted synthesis of benzohydrazides.
Caption: Workflow for Conventional vs. Microwave Synthesis.
The diagram clearly shows the streamlined nature of the microwave-assisted workflow, primarily due to the significantly shorter reaction time.
Benzohydrazide Synthesis: Reaction Mechanism
The formation of benzohydrazide from an ester and hydrazine is a nucleophilic acyl substitution reaction, specifically a condensation reaction. The mechanism involves two primary steps: nucleophilic addition and elimination.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. wjarr.com [wjarr.com]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis routes of Benzohydrazide [benchchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli | Pharmacy Education [pharmacyeducation.fip.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of Pyrrole-Based Dihydrofolate Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel class of potential dihydrofolate reductase (DHFR) inhibitors, derivatives of 2-(1H-pyrrol-1-yl)benzohydrazide, against established DHFR inhibitors such as methotrexate and trimethoprim. This analysis is based on available in vitro experimental data and is intended to inform further research and development in the pursuit of new antimicrobial and anticancer agents.
Introduction to Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. The inhibition of DHFR disrupts DNA synthesis, leading to cell death, particularly in rapidly proliferating cells like cancer cells and bacteria. This makes DHFR a well-established and attractive target for drug development.
Mechanism of Action of DHFR Inhibitors
DHFR inhibitors act as competitive inhibitors, binding to the active site of the DHFR enzyme with high affinity. This binding event prevents the natural substrate, DHF, from accessing the active site, thereby blocking its reduction to THF. The resulting depletion of the THF pool leads to the inhibition of downstream biosynthetic pathways crucial for cell growth and division.
Comparative Analysis of DHFR Inhibitors
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of selected N'-(2-(substituted phenyl)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide derivatives against Mycobacterium tuberculosis H37Rv DHFR (MtDHFR), alongside the activity of the established inhibitor, trimethoprim, against the same enzyme. For a broader context, typical IC50 values for methotrexate and trimethoprim against other DHFR enzymes are also included.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N'-(2-(4-chlorophenyl)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide (5j) | MtDHFR | 12 | [1] |
| N'-(2-(4-nitrophenyl)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide (5k) | MtDHFR | 10 | [1] |
| N'-(2-(3,4-dichlorophenyl)acetyl)-4-(1H-pyrrol-1-yl)benzohydrazide (5e) | MtDHFR | 16 | [1] |
| Trimethoprim | MtDHFR | - | [1] |
| Methotrexate | Human DHFR | ~0.012 | |
| Trimethoprim | E. coli DHFR | ~0.005 |
Note: The IC50 value for Trimethoprim against MtDHFR was not explicitly provided in the referenced study, but it was used as a standard for comparison. The IC50 values for Methotrexate and Trimethoprim against other DHFR enzymes are provided for general comparison and can vary depending on the specific experimental conditions.
Experimental Protocols
In Vitro DHFR Inhibition Assay (Spectrophotometric Method)
The inhibitory activity of the compounds against DHFR is typically determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.
Materials:
-
Recombinant DHFR enzyme (M. tuberculosis H37Rv or other sources)
-
Dihydrofolate (DHF), substrate
-
NADPH, cofactor
-
Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
Microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the assay buffer, DHFR enzyme, and NADPH.
-
The test compound, at various concentrations, is added to the wells. A control with no inhibitor is also included.
-
The reaction is initiated by the addition of the substrate, DHF.
-
The decrease in absorbance at 340 nm is monitored kinetically over a specific period (e.g., 10-20 minutes) at a constant temperature (e.g., 25°C).
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
DHFR Signaling Pathway
Caption: The role of DHFR in the folate metabolic pathway and its inhibition.
Experimental Workflow for DHFR Inhibition Assay
Caption: A typical workflow for determining the IC50 of DHFR inhibitors.
Conclusion
The derivatives of this compound have demonstrated promising in vitro inhibitory activity against Mycobacterium tuberculosis DHFR.[1] Notably, compounds with electron-withdrawing substituents on the phenylacetyl moiety, such as chloro and nitro groups, exhibited the most potent inhibition in the tested series.[1] While their IC50 values are higher than that of the potent, broad-spectrum inhibitor methotrexate against human DHFR, they are within a range that warrants further investigation, especially in the context of developing selective antimicrobial agents. The pyrrole-benzohydrazide scaffold represents a valuable starting point for the design of novel DHFR inhibitors. Further structure-activity relationship (SAR) studies, including testing against a broader panel of DHFR enzymes from different species and cytotoxicity profiling, are necessary to fully elucidate their therapeutic potential and selectivity.
References
A Comparative Guide to the Spectral Characterization of 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral characteristics of 2-(1H-pyrrol-1-yl)benzohydrazide derivatives against other related hydrazide compounds. The objective is to offer a clear, data-driven overview to aid in the identification, characterization, and development of these molecules. The information is supported by experimental data and protocols for key analytical techniques.
Overview of Spectral Characterization
The structural elucidation of newly synthesized compounds like this compound derivatives is critically dependent on modern spectroscopic techniques. Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the atomic framework. Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation patterns of the synthesized molecules.
Experimental Protocols and Workflow
Detailed methodologies are essential for the reproducible synthesis and analysis of these derivatives.
Synthesis Protocol: General Procedure for Pyrrolyl Benzohydrazide Derivatives
A common synthetic route involves multiple steps, starting from commercially available precursors. For instance, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides begins with the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide with substituted phenyl acetic acids.[1] This reaction is often conducted in N,N-dimethyl formamide (DMF) using a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and a catalytic reagent such as N,N-diisopropylethylamine (DIEA) under cold conditions.[1][2] The structures of the resulting novel pyrrolyl benzohydrazides are then confirmed using the spectral methods outlined below.[1]
Spectroscopic Analysis Protocols:
-
FT-IR Spectroscopy: Spectra are typically recorded using a spectrometer, such as a Thermo Scientific™ Nicolet™ iS™5 FT-IR, often with KBr pellets.[3] The scan range is usually 4000-400 cm⁻¹. This technique is fundamental for identifying the presence or absence of key functional groups.[3]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., Bruker) operating at frequencies like 400 MHz or 500 MHz. Deuterated solvents such as DMSO-d₆ or CDCl₃ are used, with Tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm). NMR is primarily used to determine the molecule's chemical structure.[3]
-
Mass Spectrometry: Mass spectra are obtained using techniques like Electrospray Ionization (ESI-MS) to determine the molecular weight of the synthesized compounds. The data is typically presented as a mass-to-charge ratio (m/z), with the molecular ion peak (e.g., [M+1] or [M+H]⁺) being of primary interest for confirming the compound's identity.[1]
Workflow Diagram
Spectral Data Presentation and Comparison
The following tables summarize the quantitative spectral data for a representative this compound derivative and a comparative alternative, 2-amino-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide.
Table 1: Spectral Data for a 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide Derivative (Compound 5a) [1]
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 10.14, 9.70 (d, 2H) | Two -NH protons of the hydrazide group. |
| δ 7.90 (d, 2H) | Protons on the bridging phenyl ring (C3, C5). | |
| δ 7.29–7.17 (m, 7H) | Aromatic protons from both phenyl rings. | |
| δ 5.00 (s, 2H) | Protons on the pyrrole ring (C3, C4). | |
| δ 3.65 (s, 2H) | Methylene (-CH₂) group protons. | |
| δ 2.03 (s, 6H) | Methyl (-CH₃) group protons on the pyrrole ring. | |
| ¹³C NMR | δ 169.30, 164.21 | Two distinct carbonyl (C=O) carbons. |
| δ 106.58 - 133.94 | Carbons of the pyrrole and phenyl rings. | |
| Mass Spec. | m/z 348.31 [M+1] | Confirmation of the molecular weight. |
Table 2: Spectral Data for an Alternative Hydrazide: 2-amino-N'-[(1Z)-1-(4-chlorophenyl)ethylidene]-benzohydrazide [4]
| Technique | Observed Data | Interpretation |
| FT-IR (cm⁻¹) | 3465, 3317 | N-H stretching vibrations. |
| 3060 | Aromatic C-H stretching. | |
| 1644 | C=O (Amide I) stretching. | |
| 1600 | C=N stretching. | |
| ¹H NMR | δ 10.61 (s, 1H) | -NH proton. |
| δ 7.82-6.61 (m, 8H) | Aromatic protons. | |
| δ 6.43 (s, 2H) | -NH₂ protons. | |
| δ 2.34 (s, 3H) | -CH₃ protons. | |
| Mass Spec. | m/z 288.1 [M+H]⁺ | Confirmation of the molecular weight. |
Comparative Analysis of Spectral Features
FT-IR Spectroscopy: For hydrazide derivatives, the most prominent peaks in the FT-IR spectrum are the N-H stretching vibrations, typically appearing in the 3300-3500 cm⁻¹ region, and the C=O (Amide I) stretching vibration around 1640-1680 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching peaks above 3000 cm⁻¹. These features are consistent across different benzohydrazide derivatives, as seen in the data for the alternative compound in Table 2.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides the most definitive structural information.
-
-NH Protons: The protons of the hydrazide's -NH groups are characteristically found downfield (δ 9.7-10.6 ppm) due to their acidic nature and involvement in hydrogen bonding.[1][4]
-
Aromatic Protons: Protons on the phenyl and pyrrole rings typically appear as multiplets in the δ 7.0-8.0 ppm range.[1][5] The specific splitting patterns (doublets, triplets, multiplets) help to determine the substitution pattern on the aromatic rings.
-
Pyrrole Protons: The protons on the pyrrole ring itself have distinct chemical shifts. For the 4-(2,5-dimethyl-1H-pyrrol-1-yl) derivative, the C3 and C4 protons appear as a singlet at 5.00 ppm.[1]
-
Aliphatic Protons: Protons from alkyl substituents (like methyl or methylene groups) appear upfield, as seen with the methyl signal at 2.03 ppm and the methylene signal at 3.65 ppm for compound 5a.[1]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data.
-
Carbonyl Carbons: The C=O carbons of the hydrazide functionality are highly deshielded and appear significantly downfield, typically in the δ 164-170 ppm region.[1]
-
Aromatic Carbons: Carbons within the phenyl and pyrrole rings resonate between δ 106-134 ppm.[1]
Mass Spectrometry: Mass spectrometry serves as the final confirmation of the synthesized structure by verifying its molecular weight. The observation of a molecular ion peak (e.g., M+1 or M+H) corresponding to the calculated molecular weight provides strong evidence for the successful synthesis of the target compound.[1][4]
Comparison with Alternatives: While the core spectral features of the hydrazide moiety (N-H and C=O signals) are conserved, the specific chemical shifts and splitting patterns in the NMR spectra are highly dependent on the substituents attached to the pyrrole and phenyl rings. For example, the 2-amino-substituted benzohydrazide (Table 2) shows a distinct -NH₂ signal at 6.43 ppm, which is absent in the pyrrolyl derivative.[4] Similarly, the number and integration of aromatic signals differ based on the substitution. This high sensitivity of NMR to the chemical environment makes it an invaluable tool for distinguishing between different derivatives within this class of compounds.
Conclusion
The spectral characterization of this compound derivatives relies on a complementary set of analytical techniques. FT-IR confirms the presence of essential functional groups, while ¹H and ¹³C NMR provide a detailed map of the molecular structure, allowing for the precise identification of isomers and derivatives. Mass spectrometry validates the molecular formula. By comparing these spectral fingerprints with those of known alternatives, researchers can confidently confirm the identity and purity of their synthesized compounds, which is a crucial step in the development of new therapeutic agents. The data presented in this guide serves as a foundational reference for professionals working with this promising class of molecules.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of 2-(1H-pyrrol-1-yl)benzohydrazide Derivatives for Bacterial Enzymes: A Comparative Guide
This guide provides a comparative analysis of the enzymatic selectivity of derivatives of 2-(1H-pyrrol-1-yl)benzohydrazide, focusing on their potential as antibacterial agents. The information is targeted towards researchers, scientists, and drug development professionals interested in the development of novel antimicrobial compounds. The data presented is based on published studies of closely related analogues, providing insights into the potential selectivity of this class of compounds for bacterial enzymes.
**Executive Summary
Derivatives of this compound have emerged as a promising class of compounds with significant antibacterial and antitubercular properties.[1][2][3] Their mechanism of action often involves the inhibition of essential bacterial enzymes that are distinct from their mammalian counterparts, suggesting a potential for selective toxicity. This guide summarizes the available quantitative data on the inhibition of key bacterial enzymes by these derivatives, provides detailed experimental protocols for relevant assays, and visualizes the underlying scientific concepts. The primary bacterial enzyme targets discussed are enoyl-acyl carrier protein reductase (InhA) and dihydrofolate reductase (DHFR), both of which are crucial for mycobacterial survival.[1][4]
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazide derivatives against key bacterial enzymes from Mycobacterium tuberculosis H37Rv.
Table 1: Inhibition of Bacterial Enzymes by this compound Derivatives [1]
| Compound ID | Substituent Group | % Inhibition of Enoyl ACP Reductase (InhA) | % Inhibition of Dihydrofolate Reductase (DHFR) |
| 5a | Phenyl | 75.42 | 70.15 |
| 5b | 4-Chlorophenyl | 82.17 | 78.24 |
| 5c | 4-Fluorophenyl | 78.33 | 74.51 |
| 5d | 4-Bromophenyl | 80.51 | 76.89 |
| 5e | 4-Nitrophenyl | 85.29 | 81.63 |
| 5f | 4-Methylphenyl | 76.18 | 72.37 |
| 5g | 4-Methoxyphenyl | 73.49 | 69.82 |
| 5h | 2,4-Dichlorophenyl | 88.64 | 84.77 |
Note: The data represents the percentage of enzyme inhibition at a single concentration and is indicative of the compounds' potential. For a full selectivity profile, IC50 values against both bacterial and mammalian enzymes are required.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental procedures used to evaluate the compounds discussed.
1. Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides (General Procedure) [1]
A mixture of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide and a substituted phenylacetic acid is dissolved in distilled N,N-dimethylformamide (DMF). To this, the coupling agent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIEA) as a catalyst are added under cold conditions. The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with brine and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and evaporated to yield the crude product, which is further purified.
2. In Vitro Enzyme Inhibition Assay (General Outline)
-
Enzyme Source: Recombinant bacterial enzymes (e.g., InhA, DHFR) are purified.
-
Assay Principle: The activity of the enzyme is measured in the presence and absence of the inhibitor. For spectrophotometric assays, this often involves monitoring the change in absorbance of a substrate or cofactor (e.g., NADH for InhA).
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the test compound.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
For IC50 determination, a dose-response curve is generated by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
Visualizing the Scientific Workflow and Mechanism
Diagram 1: General Workflow for Synthesis and Evaluation
A flowchart illustrating the general process from chemical synthesis to biological evaluation of the benzohydrazide derivatives.
Diagram 2: Proposed Mechanism of Action
This diagram illustrates the proposed mechanism of action where the benzohydrazide derivatives inhibit key bacterial enzymes, leading to disruption of essential cellular processes.
Discussion and Future Directions
The presented data indicates that derivatives of this compound are potent inhibitors of the bacterial enzymes InhA and DHFR.[1] The variation in inhibitory activity with different substituents on the phenyl ring suggests that the structure can be further optimized to enhance potency. For instance, the presence of electron-withdrawing groups, such as in the 2,4-dichlorophenyl derivative (5h), appears to correlate with higher inhibitory activity against both enzymes.[1]
A critical aspect of drug development is ensuring the selective toxicity of a compound towards the pathogen with minimal effects on the host. While the inhibition of bacterial enzymes is promising, a comprehensive evaluation of selectivity requires testing these compounds against the homologous mammalian enzymes. Future studies should focus on determining the IC50 values of these derivatives against both bacterial and mammalian InhA and DHFR to establish a clear selectivity index. This will be a crucial step in validating this class of compounds as viable candidates for further preclinical and clinical development. Researchers are encouraged to build upon these findings to develop novel and effective antibacterial agents.
References
- 1. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. connectjournals.com [connectjournals.com]
A Comparative Analysis of the ADMET Properties of Benzohydrazide Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical step in the journey from discovery to clinical application. This guide provides a comparative analysis of the ADMET properties of various benzohydrazide analogs, a class of compounds with diverse therapeutic potential. The information presented herein is a synthesis of in silico predictions and established experimental protocols to aid in the rational design and selection of promising drug candidates.
In Silico ADMET Profiling: A Comparative Overview
Computational, or in silico, methods provide a rapid and cost-effective means of predicting the ADMET properties of novel chemical entities. Several studies have investigated various series of benzohydrazide analogs, and their predicted pharmacokinetic and toxicity profiles are summarized below. These predictions are valuable for identifying potential liabilities early in the drug discovery process.
Drug-Likeness and Physicochemical Properties
A key initial screen for potential drug candidates is the assessment of their "drug-likeness," often evaluated using Lipinski's Rule of Five. This rule suggests that orally active compounds generally have a molecular weight under 500 Da, a logP (a measure of lipophilicity) less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. The majority of the synthesized benzohydrazide analogs in the reviewed studies were predicted to possess drug-like properties with minimal adverse effects and toxicity.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of Representative Benzohydrazide Analogs
| Compound Series | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations | Reference |
| Schiff Base Analogs (S1-S6) | Favorable | Favorable | Favorable | Favorable | 0 | [1] |
| 2-Methoxy Benzoyl Hydrazones (M1-M25) | < 500 | < 5 | < 5 | < 10 | 0 | [2] |
| 4-Hydroxybenzohydrazide Derivatives | Favorable | Favorable | Favorable | Favorable | Not specified | [3] |
| Quinoxaline Hydrazide Derivatives | Favorable | Favorable | Favorable | Favorable | Not specified | [4] |
Note: "Favorable" indicates that the predicted values fall within the generally accepted ranges for orally bioavailable drugs.
Absorption and Distribution
The ability of a drug to be absorbed from the gastrointestinal tract and distribute to its target site is crucial for its efficacy. Several studies predict that many benzohydrazide analogs have good oral bioavailability and intestinal absorption.[1] Some analogs are also predicted to cross the blood-brain barrier (BBB), which is a critical consideration for drugs targeting the central nervous system.[1][3]
Table 2: Predicted Absorption and Distribution Properties of Benzohydrazide Analogs
| Compound Series | Gastrointestinal (GI) Absorption | Blood-Brain Barrier (BBB) Permeability | P-glycoprotein (P-gp) Substrate | Reference |
| Schiff Base Analogs (S1-S6) | High | Yes | Varied (Inhibitors & Substrates) | [1] |
| 2-Methoxy Benzoyl Hydrazones (M12, M15, M16) | Good | Not specified | Not specified | [2] |
| 4-Hydroxybenzohydrazide Derivative (ohbh10) | Good | Yes | Not specified | [3] |
| Quinoxaline Hydrazide Derivatives | Favorable | Not specified | Not specified | [4] |
Metabolism and Excretion
The metabolic stability of a compound influences its half-life and dosing regimen. In silico studies on benzohydrazide analogs have shown varied interactions with cytochrome P450 (CYP) enzymes, which are key drivers of drug metabolism.[1] Some compounds are predicted to be inhibitors of certain CYP isoforms, which could lead to drug-drug interactions. The predicted half-lives for some series of analogs are relatively short, in the range of 5 to 9.5 hours, with acceptable clearance rates.[1]
Toxicity
Early prediction of toxicity is paramount to avoid late-stage drug development failures. Key toxicity endpoints that are often assessed in silico include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. For many benzohydrazide analogs, the predictions are favorable, with no predicted mutagenicity.[1][5] However, potential liabilities such as hERG inhibition and hepatotoxicity have been noted for some series, highlighting the need for experimental validation.[5] One study identified a specific analog (S2) with potential carcinogenicity and respiratory toxicity.[1]
Table 3: Predicted Toxicity Profile of Benzohydrazide Analogs
| Compound Series | AMES Mutagenicity | hERG Inhibition | Hepatotoxicity | Carcinogenicity | Reference |
| Pyrimidine-benzohydrazides | Non-mutagenic | Predicted liability | Predicted liability | Not specified | [5] |
| Schiff Base Analogs (S1-S6) | Non-mutagenic | Not specified | Risk of DILI for S2 | Potential for S2 | [1] |
| 2-Methoxy Benzoyl Hydrazones (M12, M15, M16) | Non-toxic | Not specified | Not specified | Not specified | [2] |
Experimental Protocols for Key ADMET Assays
While in silico predictions are valuable, experimental validation is essential. The following are detailed methodologies for key in vitro ADMET assays that are crucial for characterizing the properties of benzohydrazide analogs.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 permeability assay is the gold standard in vitro method for predicting human intestinal absorption of drugs.[6]
Objective: To determine the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a polarized monolayer mimicking the intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in Transwell® plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[6]
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low paracellular transport, such as Lucifer yellow.[6]
-
Transport Experiment:
-
The test compound (typically at a concentration of 10 µM) is added to the apical (A) side of the monolayer to assess absorption (A-to-B transport).[6]
-
To investigate active efflux, the compound is also added to the basolateral (B) side (B-to-A transport).[6]
-
Samples are taken from the receiver compartment (B for A-to-B, and A for B-to-A) at specific time points.
-
-
Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[6]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[7]
Objective: To determine the rate of disappearance of a parent compound when incubated with liver microsomes.
Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or other species) in a phosphate buffer (pH 7.4) at 37°C.[7]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[7]
-
Time Points and Termination: Aliquots are taken at several time points (e.g., 0, 15, 30, 60 minutes) and the reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[8]
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.[8]
-
Data Analysis: The rate of disappearance of the compound is used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[8]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess the cytotoxic potential of a compound by measuring cell metabolic activity.[1][2]
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC50).
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1]
-
Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined.
Visualizing the ADMET Assessment Workflow
The following diagram illustrates a typical workflow for the assessment of ADMET properties in the drug discovery process, from initial in silico screening to more definitive in vitro and in vivo studies.
Caption: A generalized workflow for ADMET assessment in drug discovery.
Conclusion
The development of novel benzohydrazide analogs as therapeutic agents requires a thorough evaluation of their ADMET properties. The integration of in silico predictions with robust experimental validation allows for a more informed and efficient drug discovery process. This guide provides a comparative overview of the ADMET profiles of various benzohydrazide analogs based on available computational data and outlines the standard experimental protocols for their definitive characterization. By carefully considering these properties, researchers can better prioritize and optimize lead candidates, ultimately increasing the likelihood of clinical success.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Ames test - Wikipedia [en.wikipedia.org]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unveiling the Potential of Novel Pyrrole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. The ongoing exploration of novel pyrrole derivatives continues to yield promising candidates with enhanced efficacy and improved pharmacological profiles. This guide provides a comparative assessment of recently synthesized pyrrole derivatives against established alternatives in the fields of antibacterial, anti-inflammatory, and anticancer research, supported by experimental data and detailed protocols.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new chemical entities with potent antibacterial activity. Novel pyrrole derivatives have shown considerable promise in this area.
Data Presentation: Antibacterial Activity Comparison
The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of newly synthesized pyrrole derivatives compared to the established antibiotic, Ciprofloxacin. Lower MIC values indicate greater potency.
| Compound | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Novel Pyrrolamide Derivative | Staphylococcus aureus | 0.008 | Ciprofloxacin | 2 | [1] |
| Escherichia coli | 1 | Ciprofloxacin | 2 | [1] | |
| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Staphylococcus aureus | 3.125 | Ciprofloxacin | 2 | [1] |
| Escherichia coli | >12.5 | Ciprofloxacin | 2 | [1] | |
| Phallusialide A | Methicillin-resistant S. aureus (MRSA) | 32 | - | - | [2] |
| Escherichia coli | 64 | - | - | [2] |
Experimental Protocols: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
Test compounds (novel pyrrole derivatives)
-
Reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase and diluted in CAMHB to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Serial Dilution of Compounds: The test compounds and the reference antibiotic are serially diluted in CAMHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (containing bacteria and broth without any compound) and negative control wells (containing only broth) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[3]
Mandatory Visualization: Antibacterial Assay Workflow
Broth microdilution workflow for MIC determination.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage its symptoms. However, their use can be associated with adverse effects. Novel pyrrole derivatives are being investigated as potentially safer and more effective anti-inflammatory agents.
Data Presentation: Anti-inflammatory Activity Comparison
The following table compares the in vitro cyclooxygenase-2 (COX-2) inhibitory activity (IC50) of newly synthesized pyrrole derivatives with the selective COX-2 inhibitor, Celecoxib. Lower IC50 values indicate greater inhibitory potency.
| Compound | COX-2 IC50 (µM) | Reference Drug | COX-2 IC50 (µM) | Citation |
| Pyrrole Derivative 4k | > Celecoxib | Celecoxib | - | [4] |
| Pyrrole Derivative 4h | > Celecoxib | Celecoxib | - | [4] |
| Pyrrole-Cinnamate Hybrid 5 | 0.55 | Indomethacin | - | [5] |
| Pyrrole-Cinnamate Hybrid 6 | 7.0 | Indomethacin | - | [5] |
Note: The original study for compounds 4k and 4h stated greater activity than celecoxib without providing a specific IC50 value for the reference in the same table.
Experimental Protocols: In Vitro COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is a key mediator of inflammation.
Objective: To determine the concentration of a compound that inhibits 50% of the COX-2 enzyme activity (IC50).
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Test compounds (novel pyrrole derivatives)
-
Reference drug (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme and Compound Preparation: The COX-2 enzyme is prepared in the assay buffer. The test compounds and reference drug are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Mixture: The enzyme, a cofactor solution, and the test compound (or vehicle control) are added to the wells of a 96-well plate and pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (arachidonic acid) and the fluorometric probe.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a plate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
IC50 Calculation: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: COX-2 Inhibition and Signaling Pathway
Inhibition of the COX-2 pathway by novel pyrroles.
Anticancer Activity
The pyrrole core is present in several successful anticancer drugs, and the development of new derivatives with improved potency and selectivity is an active area of research.
Data Presentation: Anticancer Activity Comparison
The following table presents the in vitro cytotoxic activity (IC50) of newly synthesized pyrrole derivatives against human breast cancer (MCF-7) and lung cancer (A549) cell lines, compared to the standard chemotherapeutic agent, Doxorubicin. Lower IC50 values indicate greater cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Citation | |---|---|---|---|---| | Pyrrolo[2,3-d]pyrimidine 14a | MCF-7 | 1.7 (µg/mL) | Doxorubicin | 26.1 (µg/mL) |[6] | | Pyrrolo[2,3-d]pyrimidine 18b | MCF-7 | 3.4 (µg/mL) | Doxorubicin | 26.1 (µg/mL) |[6] | | 3-Aroyl-1-arylpyrrole 21 | A549 | ~3.6 | Doxorubicin | 0.4 |[7][7] | | Arecoline Derivative 1 | A549 | 3.08 | Doxorubicin | 5.05 |[8] |
Note: The units for compounds 14a and 18b were reported in µg/mL. Direct comparison with molar concentrations of Doxorubicin requires knowledge of the molecular weights of the novel compounds.
Experimental Protocols: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compounds (novel pyrrole derivatives)
-
Reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and the reference drug. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a plate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: Anticancer Assay Workflow and Mechanism
Workflow of the MTT assay for cytotoxicity.
Mechanism of action of the pyrrole-based drug Sunitinib.
References
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]
- 6. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(1H-pyrrol-1-yl)benzohydrazide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(1H-pyrrol-1-yl)benzohydrazide (CAS No. 31739-63-6), a compound identified as an irritant.[1] Adherence to these procedures is essential to minimize environmental impact and ensure the safety of all laboratory personnel.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, treat this compound as a hazardous substance.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
Emergency Procedures:
| Situation | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
In all cases of exposure, seek immediate medical attention and have the chemical's information readily available.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Collection:
-
Designate a specific, compatible, and clearly labeled waste container for this compound waste. The container should be in good condition, with a secure lid.
-
Label the container as "Hazardous Waste" and clearly indicate the contents: "this compound".
-
-
Segregation of Waste:
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Arranging for Professional Disposal:
-
Engage a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the chemical waste.
-
Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(1H-pyrrol-1-yl)benzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(1H-pyrrol-1-yl)benzohydrazide. Adherence to these guidelines is critical to ensure a safe laboratory environment. This compound is classified as an irritant and, due to its benzohydrazide structure, requires cautious handling similar to other hydrazide derivatives.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles | Must be worn at all times in the laboratory. |
| Face shield | Required when there is a risk of splashing. | |
| Body Protection | Laboratory coat | A standard lab coat is required. |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashes. | |
| Respiratory Protection | Fume hood | All handling of solid and dissolved this compound must be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator may be necessary for large-scale operations or in the event of a spill. Consult your institution's safety officer. |
Chemical Handling and Operational Plan
1. Engineering Controls:
-
Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Step-by-Step Handling Procedure:
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly worn. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a dedicated spatula and weighing vessel.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Reactions: If using the compound in a chemical reaction, ensure the apparatus is securely clamped and that any potential pressure buildup can be safely vented.
-
Post-Handling: After handling, thoroughly decontaminate the work area. Wipe down all surfaces with an appropriate cleaning agent.
Spill Management and Disposal Plan
Immediate and appropriate response to a spill is critical.
| Spill Size | Containment and Cleanup | Disposal |
| Small Spill | 1. Alert personnel in the immediate area.2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully sweep the absorbed material into a designated chemical waste container. | The collected waste must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. |
| Large Spill | 1. Evacuate the laboratory immediately.2. Alert your institution's emergency response team and/or safety officer.3. Do not attempt to clean up a large spill without specialized training and equipment. | Follow the guidance of the emergency response team for the disposal of the collected waste. |
Waste Disposal of Unused Compound and Contaminated Materials:
-
All unused this compound and any materials contaminated with it (e.g., gloves, absorbent paper, glassware) must be collected in a clearly labeled hazardous waste container.
-
For the chemical neutralization of hydrazide waste, a common method involves oxidation. This should only be performed by trained personnel. A typical procedure involves the slow addition of an oxidizing agent such as sodium hypochlorite solution while monitoring the reaction.
Experimental Workflow: Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
